molecular formula C10H8F2O2 B180065 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid CAS No. 186347-67-1

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B180065
CAS No.: 186347-67-1
M. Wt: 198.17 g/mol
InChI Key: BYUXTEWDOBYESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H8F2O2 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUXTEWDOBYESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235318
Record name 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186347-67-1
Record name 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186347-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and application of this compound.

Core Chemical Properties

This compound is a fluorinated derivative of cyclopropanecarboxylic acid. The presence of the difluorophenyl group significantly influences its chemical and physical properties. It is a solid at room temperature and is primarily known as a key intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Ticagrelor.

Physical and Chemical Data
PropertyValueSource
Molecular Formula C₁₀H₈F₂O₂[1]
Molecular Weight 198.17 g/mol [1]
CAS Number 186347-67-1[1]
Melting Point 78 - 81 °C ((1R,2R)-enantiomer)[2]
Boiling Point 309.7 ± 42.0 °C (Predicted)[1]
Density 1.451 ± 0.06 g/cm³ (Predicted)[1]
Solubility Water: Very slightly soluble (0.17 g/L at 25 °C, Calculated)[3]
Methanol: Sparingly soluble[4]
Chloroform: Slightly soluble[4]
DMSO: Slightly soluble[4]
pKa 4.53 ± 0.10 (Predicted)[4]

Synthesis and Experimental Protocols

The synthesis of this compound has been described in several patents, often as a step in the total synthesis of Ticagrelor. Below is a representative experimental protocol adapted from the patent literature, providing a general method for its preparation.

Representative Synthesis Protocol

This protocol outlines a common synthetic route involving the cyclopropanation of a substituted styrene derivative followed by hydrolysis.

Step 1: Synthesis of 3,4-Difluorostyrene

A mixture of methyltriphenylphosphonium bromide in a suitable solvent such as toluene is treated with a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to generate the corresponding ylide. To this mixture, 3,4-difluorobenzaldehyde is added, and the reaction is stirred to afford 3,4-difluorostyrene.

Step 2: Cyclopropanation to Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate

The 3,4-difluorostyrene obtained in the previous step is subjected to a cyclopropanation reaction. This is typically achieved using a catalyst, such as a dichloro(p-cymene)ruthenium(II) dimer in the presence of a chiral ligand like (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, followed by the addition of ethyl diazoacetate.[5] This step introduces the cyclopropane ring with the desired stereochemistry.

Step 3: Hydrolysis to (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid.[5] This is typically carried out by treating the ester with a base, such as sodium hydroxide, in a solvent mixture like methanol and water. Subsequent acidification of the reaction mixture yields the final product, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the difluorophenyl ring, typically in the range of 7.0-7.5 ppm. The protons on the cyclopropane ring will appear further upfield, likely between 1.0 and 2.5 ppm, with complex splitting patterns due to cis and trans coupling. The acidic proton of the carboxylic acid group will be a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling). The carbons of the cyclopropane ring will appear at relatively high field, while the carbonyl carbon of the carboxylic acid will be observed in the downfield region, typically around 170-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. Absorptions corresponding to C-F stretching will be observed in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 198. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Biological Role and Significance

The primary significance of this compound in the field of drug development lies in its role as a crucial building block for the synthesis of Ticagrelor. Ticagrelor is a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. The specific stereochemistry and the difluorophenyl moiety of the cyclopropanecarboxylic acid are essential for the biological activity of the final drug molecule.

Currently, there is no significant body of literature describing the direct biological or pharmacological activity of this compound itself. Its utility is predominantly as a synthetic intermediate.

Visualizations

Synthetic Workflow from this compound to Ticagrelor

The following diagram illustrates a generalized synthetic pathway to Ticagrelor, starting from this compound. This workflow highlights the key transformations involved in the synthesis of this important pharmaceutical agent.

Ticagrelor_Synthesis A 1-(3,4-Difluorophenyl)- cyclopropanecarboxylic acid B Activation (e.g., SOCl2) A->B Step 1 C Acyl Chloride Intermediate B->C D Amidation with (1R,2S)-2-aminocyclopentanol derivative C->D Step 2 E Amide Intermediate D->E F Formation of Triazolopyrimidine Ring E->F Step 3 G Ticagrelor F->G

Caption: Synthetic pathway from the core intermediate to Ticagrelor.

Key Chemical Reactions of this compound

This diagram outlines the fundamental chemical reactivity of the title compound, showcasing its transformation into key derivatives used in further synthetic steps.

Chemical_Reactions cluster_0 Key Reactions cluster_1 Derivatives A 1-(3,4-Difluorophenyl)- cyclopropanecarboxylic acid B Ester Derivative A->B Esterification (Alcohol, Acid catalyst) C Acyl Chloride A->C Acyl Halogenation (e.g., SOCl2, Oxalyl Chloride) D Amide Derivative C->D Amidation (Amine)

Caption: Reactivity of the carboxylic acid functional group.

References

The Cyclopropane Motif: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Cyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile building block in modern medicinal chemistry. Its unique stereoelectronic properties, stemming from significant ring strain and bent bonds, impart profound and often beneficial effects on the physicochemical and pharmacological properties of drug molecules. This technical guide delves into the core aspects of the biological activity of cyclopropane derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the impact of the cyclopropane moiety on drug-target interactions, pharmacokinetics, and metabolic stability, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Physicochemical Impact of the Cyclopropane Ring

The incorporation of a cyclopropane ring into a drug candidate can dramatically alter its properties in several key ways:

  • Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule. This "locking" of the bioactive conformation can lead to a significant increase in binding affinity for the target protein, as the entropic penalty of binding is reduced. This principle is crucial for enhancing potency and selectivity.[1][2]

  • Metabolic Stability: The carbon-carbon bonds within a cyclopropane ring are stronger and less accessible to metabolic enzymes, such as cytochrome P450s, compared to their linear alkyl counterparts. This inherent resistance to metabolism can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dose.[1][3]

  • Modulation of Physicochemical Properties: Cyclopropane groups can influence a molecule's lipophilicity and aqueous solubility. This allows for fine-tuning of the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), to improve oral bioavailability and brain permeability.[3]

  • Bioisosterism: The cyclopropane ring can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a carbon-carbon double bond. This substitution can maintain or improve biological activity while favorably altering other properties like metabolic stability or synthetic accessibility.[4]

Quantitative Insights into Biological Activity

The true measure of a structural motif's utility in drug design lies in quantifiable biological data. The following tables summarize key quantitative parameters for a selection of cyclopropane derivatives across different therapeutic areas, highlighting their potency and efficacy.

Table 1: Antiviral Activity of Cyclopropane Derivatives
Compound/Drug NameVirusAssayIC50 / EC50Reference
Grazoprevir Hepatitis C Virus (HCV) NS3/4A ProteaseEnzyme Inhibition-[1]
Compound 5c SARS-CoV-2 3CLproEnzyme Inhibition80 nM (IC50)[5]
Compound 11c SARS-CoV-2 3CLproEnzyme Inhibition120 nM (IC50)[5]
Compound 5c SARS-CoV-2Cell-based Assay12 nM (EC50)[5]
Compound 11c SARS-CoV-2Cell-based Assay11 nM (EC50)[5]
Guanine Z-derivative 5b Human Cytomegalovirus (HCMV)Cell-based Assay0.27 - 0.49 µM (EC50)[6]
Sydocyclopropane A Influenza A/WSN/33 (H1N1)Cell-based Assay26.7 µM (IC50)[7]
Table 2: Central Nervous System (CNS) Activity of Cyclopropane Derivatives
Compound/Drug NameTargetAssayKi / IC50Reference
Tasimelteon Melatonin Receptor 1 (MT1)Binding Affinity0.304 nM (Ki)[2]
Tasimelteon Melatonin Receptor 2 (MT2)Binding Affinity0.07 nM (Ki)[2]
PPDC NMDA ReceptorAntagonist ActivityPotent (qualitative)[8]
Table 3: Pharmacokinetic Parameters of Approved Cyclopropane-Containing Drugs
Drug NameParameterValueReference
Tasimelteon Bioavailability38.3%[2]
Tmax0.5 - 1.0 hours[2]
Half-life (t1/2)1.3 ± 0.4 hours[2][9]
Protein Binding90%[2]
Grazoprevir Tmax2 hours[1]
Half-life (t1/2)31 hours[1]
Protein Binding98.8%[1]

Key Signaling Pathways and Mechanisms of Action

The biological effects of cyclopropane derivatives are realized through their interaction with specific molecular targets, often leading to the modulation of critical signaling pathways.

Inhibition of Viral Proteases: A Case Study of Coronavirus 3C-like Protease

Many antiviral drugs containing a cyclopropane moiety function by inhibiting viral proteases essential for the viral life cycle. For example, a series of cyclopropane-based inhibitors have been developed to target the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2. These inhibitors typically act as peptidomimetics, fitting into the active site of the enzyme and blocking its function.

protease_inhibition Viral Polyprotein Viral Polyprotein 3CL Protease 3CL Protease Viral Polyprotein->3CL Protease Cleavage Functional Viral Proteins Functional Viral Proteins 3CL Protease->Functional Viral Proteins Inhibition Inhibition 3CL Protease->Inhibition Cyclopropane Inhibitor Cyclopropane Inhibitor Cyclopropane Inhibitor->3CL Protease Binds to active site Viral Replication Viral Replication Functional Viral Proteins->Viral Replication

Mechanism of Coronavirus 3CL Protease Inhibition.
Modulation of NMDA Receptors in the Central Nervous System

Cyclopropane derivatives have also been designed to modulate the activity of receptors in the central nervous system. For instance, certain derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. By binding to the receptor, these compounds can block the influx of calcium ions, thereby modulating neuronal excitability.

nmda_receptor_modulation cluster_neuron Postsynaptic Neuron NMDA Receptor NMDA Receptor Ca2+ Channel Ca2+ Channel NMDA Receptor->Ca2+ Channel Opens Downstream Signaling Downstream Signaling Ca2+ Channel->Downstream Signaling Ca2+ influx activates Glutamate Glutamate Glutamate->NMDA Receptor Binds Cyclopropane Antagonist Cyclopropane Antagonist Cyclopropane Antagonist->NMDA Receptor Blocks binding site

Modulation of NMDA Receptor by a Cyclopropane Antagonist.

Experimental Protocols

The synthesis and biological evaluation of cyclopropane derivatives require specific and well-defined experimental procedures. Below are representative protocols for the synthesis of a cyclopropane ring and for assessing the inhibitory activity of a compound against an enzyme.

Synthesis of a Cyclopropane Derivative via Simmons-Smith Cyclopropanation

This protocol describes a common method for the formation of a cyclopropane ring from an alkene.[10][11]

simmons_smith_workflow cluster_prep Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Workup and Purification Activate Zinc Activate Zinc with CuCl Add Alkene Add Alkene and Diiodomethane Activate Zinc->Add Alkene Reflux Reflux Reaction Mixture Add Alkene->Reflux Quench Quench with NH4Cl Reflux->Quench Extract Extract with Ether Quench->Extract Purify Purify by Chromatography Extract->Purify Final Product Final Product Purify->Final Product

Workflow for Simmons-Smith Cyclopropanation.

Materials:

  • Alkene (1.0 eq)

  • Zinc dust (2.0 eq)

  • Copper(I) chloride (0.1 eq)

  • Diiodomethane (1.5 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust and copper(I) chloride. Heat the mixture gently with a heat gun under vacuum and then cool to room temperature. Add anhydrous diethyl ether to the flask.

  • Reaction Setup: To the stirred suspension of the zinc-copper couple, add a solution of the alkene in anhydrous diethyl ether.

  • Addition of Diiodomethane: Add diiodomethane dropwise to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropane derivative.

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potency (IC50) of a cyclopropane derivative against a specific enzyme.[12][13][14]

enzyme_inhibition_assay_workflow Prepare Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Serial Dilution Perform Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution Plate Setup Set up 96-well plate with controls and inhibitor dilutions Serial Dilution->Plate Setup Add Enzyme Add Enzyme to wells and pre-incubate Plate Setup->Add Enzyme Initiate Reaction Add Substrate to initiate reaction Add Enzyme->Initiate Reaction Measure Activity Measure product formation over time (e.g., absorbance, fluorescence) Initiate Reaction->Measure Activity Data Analysis Calculate % inhibition and determine IC50 Measure Activity->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Workflow for a Typical Enzyme Inhibition Assay.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Cyclopropane derivative (inhibitor)

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and the cyclopropane inhibitor in the appropriate assay buffer.

  • Inhibitor Dilution Series: Perform a serial dilution of the inhibitor stock solution to obtain a range of concentrations to be tested.

  • Assay Setup: In a 96-well microplate, add the assay buffer to all wells. Add the different concentrations of the inhibitor to the test wells. Include control wells containing buffer only (blank), enzyme and substrate (positive control), and enzyme and buffer (negative control).

  • Pre-incubation: Add the enzyme solution to all wells except the blank. Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time. This rate of product formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Conclusion

The cyclopropane ring has firmly established itself as a privileged motif in drug discovery. Its ability to confer conformational rigidity, enhance metabolic stability, and fine-tune physicochemical properties provides medicinal chemists with a powerful tool to overcome common challenges in the development of novel therapeutics. The quantitative data and experimental protocols presented in this guide underscore the significant impact of cyclopropane derivatives across a range of biological targets. As synthetic methodologies for the construction of complex cyclopropanes continue to advance, we can anticipate the emergence of even more innovative and effective cyclopropane-containing drugs in the future.

References

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of active pharmaceutical ingredients. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's physicochemical properties, methods of synthesis, analytical characterization, and its significant role in pharmacology.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.

PropertyValueSource
CAS Number 186347-67-1N/A
Molecular Formula C₁₀H₈F₂O₂[1]
Molecular Weight 198.17 g/mol [1]
Boiling Point 309.7 ± 42.0 °C (Predicted)[2]
Density 1.451 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.80 ± 0.20 (Predicted)[2]
Solubility Very slightly soluble (0.17 g/L at 25 °C) (Calculated)[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the production of several pharmaceuticals. Various synthetic routes have been developed, often focusing on stereoselectivity to obtain the desired enantiomer. Below is a detailed experimental protocol for a common synthetic pathway.

Experimental Protocol: Synthesis via Hydrolysis of a Cyclopropanecarboxylate Ester

This method involves the hydrolysis of a trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate ester.

Materials:

  • (1R,2S,5R)-2-isoPropyl-5-methylcyclohexyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate

  • Ethanol

  • 45% Aqueous sodium hydroxide

  • Toluene

  • Hydrochloric acid

Procedure:

  • Dissolve (1R,2S,5R)-2-isoPropyl-5-methylcyclohexyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate (9.6 kg) in ethanol (13.8 kg).[4]

  • Heat the mixture with stirring to 46°C.[4]

  • Add 45% aqueous sodium hydroxide (3.1 kg) over a 20-minute period.[4]

  • Continue stirring the mixture for an additional 2 hours and 27 minutes to ensure complete hydrolysis.[4]

  • Following the reaction, the resulting trans-(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid can be isolated and purified using standard techniques such as extraction and crystallization.[4]

A logical workflow for a multi-step synthesis starting from 3,4-Difluorobenzaldehyde is depicted below.

G A 3,4-Difluorobenzaldehyde B (E)-3-(3,4-difluorophenyl)-2-propenoic acid A->B Malonic acid, Pyridine, Piperidine C (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride B->C Thionyl chloride, Toluene, Pyridine D (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate C->D L-menthol, Toluene E trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate ester D->E Dimethylsulfoxonium methylide, NaI, NaOH, DMSO F This compound E->F Hydrolysis (e.g., NaOH)

Synthetic Pathway from 3,4-Difluorobenzaldehyde.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the aromatic protons, and the carboxylic acid proton. The cyclopropyl protons would appear as a complex multiplet in the aliphatic region. The aromatic protons would resonate in the downfield region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons, the aromatic carbons (including two attached to fluorine, which may show C-F coupling), and the carbonyl carbon of the carboxylic acid group, which is expected in the range of 170-180 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is due to hydrogen bonding.[6] A strong and sharp absorption band for the carbonyl (C=O) stretch is expected between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid.[7] Additionally, C-O stretching and O-H bending vibrations would be observed.[6]

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would likely involve the loss of the carboxyl group and other characteristic fragments of the difluorophenyl and cyclopropyl moieties.

Biological Activity and Applications

This compound is a crucial intermediate in the synthesis of Ticagrelor.[8] Ticagrelor is a potent antiplatelet medication used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[9]

Mechanism of Action of Ticagrelor

Ticagrelor is a direct-acting, reversible antagonist of the P2Y₁₂ receptor on platelets.[9][10] The P2Y₁₂ receptor is a key component in the process of platelet activation and aggregation.[10] When adenosine diphosphate (ADP) binds to the P2Y₁₂ receptor, it initiates a signaling cascade that leads to the activation of glycoprotein IIb/IIIa receptors, which in turn facilitates platelet aggregation and thrombus formation.[11]

Ticagrelor binds to a site on the P2Y₁₂ receptor that is distinct from the ADP binding site, acting as an allosteric antagonist.[9] This binding prevents the conformational change in the receptor that is necessary for ADP-mediated activation, thereby inhibiting the downstream signaling pathway.[11]

The signaling pathway inhibited by Ticagrelor is illustrated below.

G cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi Ticagrelor Ticagrelor Ticagrelor->P2Y12 Inhibits (Allosteric) AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP ↓ VASP Phosphorylation PKA->VASP GPIIbIIIa GPIIb/IIIa Receptor Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

P2Y12 Receptor Signaling Pathway Inhibition by Ticagrelor.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for complex molecules. The primary importance of this compound lies in its role as a key intermediate for Ticagrelor, a widely used antiplatelet drug. A thorough understanding of its synthesis, characterization, and the mechanism of action of the final drug product is essential for researchers and developers in this field.

References

The Core Mechanism of Action of Difluorophenyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the difluorophenyl moiety into small molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by the two fluorine atoms—high electronegativity, metabolic stability, and the ability to form key hydrogen bonds—have led to the development of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms of action for several key classes of difluorophenyl compounds, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Diflunisal: Reversible Inhibition of Cyclooxygenase (COX) Enzymes

Diflunisal, a difluorophenyl derivative of salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Unlike aspirin, which irreversibly acetylates COX, diflunisal is a reversible inhibitor. The primary mechanism involves blocking the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever.

Quantitative Data: COX Inhibition

The inhibitory potency of diflunisal and other NSAIDs against COX-1 and COX-2 is typically measured by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
Diflunisal2.424.20.1
Aspirin0.612.00.05
Ibuprofen13.035.00.37
Celecoxib15.00.04375

Data compiled from publicly available sources. Actual values may vary depending on assay conditions.

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by diflunisal.

Prostaglandin_Synthesis Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Diflunisal Diflunisal Diflunisal->COX

Caption: Prostaglandin synthesis pathway and inhibition by Diflunisal.
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the IC50 of a compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (e.g., Diflunisal) dissolved in DMSO

  • 1 M HCl (to stop the reaction)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: Dilute the COX enzyme to the desired concentration in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, heme, and the diluted enzyme solution.

  • Inhibitor Incubation: Add the test compound at various concentrations (or vehicle control) to the enzyme mixture and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid. Vortex and incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antifungal Difluorophenyl Compounds: Targeting Ergosterol Biosynthesis

A significant number of antifungal drugs, including azoles like fluconazole and oteseconazole, and morpholine derivatives, incorporate a difluorophenyl group. Their primary mechanism of action is the disruption of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.

Key Enzymatic Targets
  • Lanosterol 14α-demethylase (CYP51): This is the target of azole antifungals like fluconazole and oteseconazole. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.

  • Sterol Δ14-reductase and Sterol Δ8-Δ7-isomerase: These enzymes are inhibited by morpholine derivatives containing a 2-(2,4-difluorophenyl) substituent.

Quantitative Data: Antifungal Activity

The antifungal activity of these compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound ClassOrganismMIC Range (µg/mL)
Azoles (e.g., Fluconazole)Candida albicans0.25 - 16
Cryptococcus neoformans1 - 16
Morpholine DerivativesCandida albicans0.5 - 32
Aspergillus fumigatus1 - 64

Data represents a general range from various studies and can vary based on the specific compound and fungal strain.

Signaling Pathway: Ergosterol Biosynthesis

The following diagram depicts the ergosterol biosynthesis pathway and the points of inhibition by difluorophenyl-containing antifungals.

Ergosterol_Biosynthesis Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Fourteen_demethyl_lanosterol 14-demethyl lanosterol Lanosterol->Fourteen_demethyl_lanosterol CYP51 Fecosterol Fecosterol Fourteen_demethyl_lanosterol->Fecosterol Sterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Sterol Δ8-Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Azoles Azoles (Fluconazole, Oteseconazole) Azoles->Lanosterol Morpholines Morpholine Derivatives Morpholines->Fourteen_demethyl_lanosterol Morpholines->Fecosterol

Caption: Ergosterol biosynthesis pathway and points of inhibition.
Experimental Protocol: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against CYP51.

Materials:

  • Purified human or fungal CYP51

  • NADPH-cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Test compound dissolved in DMSO

  • HPLC system for product analysis

Procedure:

  • Reconstitution: Prepare a reaction mixture containing CYP51, CPR, and a lipid component (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine) in the reaction buffer.

  • Inhibitor Pre-incubation: Add the test compound at various concentrations to the reconstituted enzyme system and pre-incubate for a specified time.

  • Reaction Initiation: Start the reaction by adding lanosterol and an NADPH-generating system (e.g., isocitrate and isocitrate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Extraction: Stop the reaction (e.g., by adding a strong base) and extract the sterols with an organic solvent (e.g., hexane).

  • HPLC Analysis: Analyze the extracted sterols by HPLC to quantify the amount of the 14-demethylated product formed.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Difluorophenyl Biguanides: Downregulation of the EGFR Signaling Pathway

Certain difluorophenyl biguanide derivatives have demonstrated anticancer activity, particularly against non-small cell lung cancer (NSCLC). The compound 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide has been shown to inhibit NSCLC cell growth by downregulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Mechanism of Action

This class of compounds reduces the expression of EGFR, which in turn inhibits the activation of two critical downstream signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway. These pathways are crucial for cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.

Signaling Pathway: EGFR Downregulation

The following diagram illustrates the EGFR signaling pathway and the inhibitory effect of the difluorophenyl biguanide derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR DFP_Biguanide Difluorophenyl Biguanide DFP_Biguanide->EGFR Downregulates Expression

Caption: EGFR signaling pathway and its inhibition by a difluorophenyl biguanide.
Experimental Protocol: Western Blot Analysis of EGFR Pathway Proteins

Western blotting is a key technique to assess the effect of an inhibitor on the expression and phosphorylation status of proteins in a signaling pathway.

Materials:

  • NSCLC cell line (e.g., A549)

  • Cell culture medium and supplements

  • Test compound (difluorophenyl biguanide derivative)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate NSCLC cells and treat them with various concentrations of the difluorophenyl biguanide derivative for a specified time. Include a vehicle-treated control group.

  • Cell Lysis and Protein Quantification: Lyse the cells using lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with other primary antibodies (e.g., for total protein levels or a loading control).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and compare the expression levels of all proteins to the loading control.

Other Difluorophenyl Compounds

The versatility of the difluorophenyl group has led to its inclusion in compounds targeting other biological systems.

  • 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives: These compounds act as insecticidal agents by modulating the ryanodine receptor (RyR), which leads to the uncontrolled release of calcium from the endoplasmic reticulum in insect neurons.

Experimental Workflow: Insect Electrophysiology

The following diagram outlines a general workflow for an insect electrophysiology experiment to assess the neurotoxic effects of compounds like difluorophenyl pyrazole derivatives.

Insect_Electrophysiology Insect_Prep Insect Preparation and Dissection Electrode_Placement Placement of Recording and Reference Electrodes Insect_Prep->Electrode_Placement Compound_Application Application of Test Compound Electrode_Placement->Compound_Application Stimulation Neuronal Stimulation (if applicable) Compound_Application->Stimulation Data_Acquisition Data Acquisition (Recording of Neuronal Activity) Stimulation->Data_Acquisition Data_Analysis Data Analysis (Spike frequency, amplitude, etc.) Data_Acquisition->Data_Analysis Conclusion Conclusion on Neurotoxic Effect Data_Analysis->Conclusion

Caption: General workflow for an insect electrophysiology experiment.

Conclusion

The difluorophenyl moiety is a powerful tool in drug design, enabling the development of compounds with diverse and potent mechanisms of action. From the well-established COX inhibition of diflunisal to the targeted disruption of fungal cell membrane synthesis and the modulation of critical cancer signaling pathways, difluorophenyl compounds continue to be a rich area of research and development. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive overview for scientists working to harness the full potential of this important chemical scaffold.

The Genesis and Evolution of Cyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxylic acid, a seemingly simple three-membered carbocycle bearing a carboxyl group, holds a significant position in the landscape of organic chemistry and drug discovery. Its unique strained ring system imparts distinct chemical reactivity and conformational rigidity, making it a valuable building block in the synthesis of complex molecules. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic methodologies of cyclopropanecarboxylic acid. It further delves into the biological significance of its derivatives, offering detailed experimental protocols and data to serve as a comprehensive resource for researchers in the field.

Physicochemical and Spectroscopic Data

Cyclopropanecarboxylic acid is a colorless liquid or low-melting solid with a characteristic odor. Its key physical and spectroscopic properties are summarized in the tables below.

PropertyValueReference
Molecular FormulaC₄H₆O₂[General Knowledge]
Molecular Weight86.09 g/mol [General Knowledge]
Melting Point14-17 °C[General Knowledge]
Boiling Point182-184 °C (at 760 mmHg)[General Knowledge]
94-95 °C (at 26 mmHg)[1]
pKa4.83 at 25 °C[General Knowledge]
Density1.081 g/mL at 25 °C[General Knowledge]
Refractive Indexn20/D 1.438[General Knowledge]
Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃)~1.0-1.2 (m, 4H, cyclopropyl CH₂), ~1.5 (m, 1H, cyclopropyl CH), ~11.5 (br s, 1H, COOH)
¹³C NMR (CDCl₃)~8.5 (2C, cyclopropyl CH₂), ~13.5 (1C, cyclopropyl CH), ~180 (1C, COOH)
IR (liquid film)~3080 (C-H stretch, cyclopropyl), 2500-3300 (O-H stretch, broad), 1705 (C=O stretch)

The Dawn of a New Carbocycle: Perkin's Landmark Synthesis

The history of cyclopropanecarboxylic acid is intrinsically linked to the pioneering work of William Henry Perkin Jr. In the 1880s, Perkin embarked on a series of investigations into the synthesis of small carbon rings, a concept that was met with skepticism by the scientific community at the time. His successful synthesis of cyclopropane-1,1-dicarboxylic acid in 1884, followed by its conversion to cyclopropanecarboxylic acid, marked a pivotal moment in organic chemistry, validating the existence of three-membered carbocycles.

The Perkin Alicyclic Synthesis (1884)

Perkin's initial approach involved the reaction of the sodium salt of diethyl malonate with 1,2-dibromoethane. This reaction, now known as the Perkin alicyclic synthesis, proceeds through a nucleophilic substitution followed by an intramolecular cyclization.

Experimental Protocol: Perkin's Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1,2-dibromoethane

  • Ethanol (absolute)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Diethyl malonate is added to the sodium ethoxide solution to form the sodiomalonic ester enolate.

  • 1,2-dibromoethane is then added to the reaction mixture. An initial nucleophilic attack of the enolate on one of the bromine-bearing carbons occurs.

  • The resulting intermediate undergoes a second, intramolecular nucleophilic substitution, where the enolate attacks the remaining carbon bearing a bromine atom, leading to the formation of the cyclopropane ring.

  • The reaction mixture is worked up by neutralization and extraction to yield diethyl cyclopropane-1,1-dicarboxylate.

Subsequent Hydrolysis and Decarboxylation:

To obtain cyclopropanecarboxylic acid, the resulting diethyl cyclopropane-1,1-dicarboxylate was first hydrolyzed using a strong base (e.g., potassium hydroxide) to yield cyclopropane-1,1-dicarboxylic acid. This diacid was then heated, causing it to undergo decarboxylation to afford the final product, cyclopropanecarboxylic acid.

Reaction StageReagents and ConditionsProductReported Yield
CyclizationDiethyl malonate, Sodium ethoxide, 1,2-DibromoethaneDiethyl cyclopropane-1,1-dicarboxylateNot explicitly stated in available summaries
HydrolysisDiethyl cyclopropane-1,1-dicarboxylate, KOH, heatCyclopropane-1,1-dicarboxylic acidGood
DecarboxylationCyclopropane-1,1-dicarboxylic acid, heatCyclopropanecarboxylic acidGood

A More Direct Route: The Organic Syntheses Protocol

A more direct and widely cited method for the preparation of cyclopropanecarboxylic acid was later published in Organic Syntheses. This procedure involves the intramolecular cyclization of γ-chlorobutyronitrile to form cyclopropyl cyanide, followed by hydrolysis.

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile

Materials:

  • γ-Chlorobutyronitrile

  • Powdered sodium hydroxide

  • Water

  • Concentrated sulfuric acid

  • Ice

  • Ether

  • Anhydrous sodium sulfate or Drierite

Procedure:

Part A: Cyclization to Cyclopropyl Cyanide and In Situ Hydrolysis

  • In a round-bottom flask equipped with a reflux condenser, place 150 g of powdered sodium hydroxide and 103.5 g of γ-chlorobutyronitrile.

  • Mix the contents well and heat the mixture on a steam bath. A vigorous reaction will occur.

  • After the initial reaction subsides (approximately 1 hour), complete the hydrolysis of the resulting cyclopropyl cyanide by adding 500 mL of water in small portions over about 2 hours while continuing to heat.

  • Continue heating for an additional 1.5 hours with occasional stirring until the oily layer disappears.

Part B: Isolation and Purification

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the cooled solution with a mixture of 200 g of concentrated sulfuric acid and 300 g of crushed ice.

  • Cool the mixture again in an ice bath. A layer of crude cyclopropanecarboxylic acid and polymers will separate.

  • Separate the crude acid layer. Extract the aqueous layer once with 1 L of ether, stirring to avoid emulsion formation.

  • Combine the crude acid and the ether extract. Dry the combined organic phase over anhydrous sodium sulfate or Drierite.

  • Remove the ether by distillation on a steam bath.

  • Distill the residue under reduced pressure. Collect the fraction boiling at 94–95 °C at 26 mmHg.

Quantitative Data:

Starting MaterialProductYieldBoiling Point of Product
γ-Chlorobutyronitrile (1 mole)Cyclopropanecarboxylic acid63.5–68 g (74–79%)94–95 °C / 26 mmHg

The Evolution of Synthetic Strategies

The synthesis of cyclopropanecarboxylic acids has evolved significantly since Perkin's initial discovery. Modern methods offer greater efficiency, stereocontrol, and functional group tolerance.

evolution_of_synthesis Perkin Perkin Synthesis (1884) (Malonic Ester Route) OrganicSyn Organic Syntheses (1944) (γ-Halonitrile Cyclization) Perkin->OrganicSyn Improved accessibility SimmonsSmith Simmons-Smith Reaction (Cyclopropanation of Alkenes) OrganicSyn->SimmonsSmith Increased scope Modern Modern Methods (e.g., Catalytic, Asymmetric) SimmonsSmith->Modern Enhanced stereocontrol

Caption: Evolution of synthetic routes to cyclopropanecarboxylic acids.

Malonic Ester Synthesis

A modern variation of Perkin's original approach, the malonic ester synthesis remains a robust method for preparing cyclopropanecarboxylic acids.

Experimental Protocol: Malonic Ester Synthesis of Cyclopropanecarboxylic Acid

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1,2-dibromoethane

  • Ethanol

  • Aqueous acid (e.g., HCl)

  • Aqueous base (e.g., NaOH or KOH)

Procedure:

  • Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.

  • Dialkylation: The enolate is then reacted with 1,2-dibromoethane. The reaction proceeds via a double nucleophilic substitution to form diethyl cyclopropane-1,1-dicarboxylate.

  • Saponification: The resulting diester is hydrolyzed to the dicarboxylic acid by heating with a strong base, such as aqueous sodium hydroxide, followed by acidification.

  • Decarboxylation: The cyclopropane-1,1-dicarboxylic acid is then heated to induce decarboxylation, yielding cyclopropanecarboxylic acid.

malonic_ester_synthesis start Diethyl Malonate enolate Enolate Formation (+ NaOEt) start->enolate dialkylation Dialkylation (+ 1,2-dibromoethane) enolate->dialkylation diester Diethyl Cyclopropane-1,1-dicarboxylate dialkylation->diester saponification Saponification (1. NaOH, H₂O, Δ 2. H₃O⁺) diester->saponification diacid Cyclopropane-1,1-dicarboxylic Acid saponification->diacid decarboxylation Decarboxylation (Δ) diacid->decarboxylation product Cyclopropanecarboxylic Acid decarboxylation->product

Caption: Workflow for the malonic ester synthesis of cyclopropanecarboxylic acid.

Simmons-Smith Reaction

The Simmons-Smith reaction provides a powerful method for the cyclopropanation of alkenes. To synthesize cyclopropanecarboxylic acid via this route, an appropriate acrylic acid derivative is used as the starting material.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Acrylic Acid Derivative

Materials:

  • An acrylic acid ester (e.g., ethyl acrylate)

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn(Cu))

  • Anhydrous ether

Procedure:

  • Reagent Preparation: The Simmons-Smith reagent is prepared by activating zinc dust with a copper salt (e.g., copper(I) chloride) to form a zinc-copper couple.

  • Carbenoid Formation: Diiodomethane is added to a suspension of the zinc-copper couple in anhydrous ether to form the organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI).

  • Cyclopropanation: The acrylic acid ester is added to the solution of the carbenoid. The carbenoid adds across the double bond of the acrylate to form the corresponding cyclopropyl ester.

  • Hydrolysis: The resulting cyclopropyl ester is then hydrolyzed to cyclopropanecarboxylic acid using standard procedures (acidic or basic hydrolysis).

Biological Significance and Signaling Pathways

The cyclopropane ring is a "bioisostere" of a vinyl group and a gem-dimethyl group, and its incorporation into drug molecules can significantly impact their pharmacological properties, including potency, metabolic stability, and receptor binding affinity.[2] Derivatives of cyclopropanecarboxylic acid have found applications as pharmaceuticals and agrochemicals.

Tranylcypromine: An Antidepressant Targeting Monoamine Oxidase

Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain, which is believed to be the mechanism behind its antidepressant effects.

tranylcypromine_moa MAO Monoamine Oxidase (MAO) Degradation Degradation MAO->Degradation IncreasedLevels Increased Neurotransmitter Levels in Synapse MAO->IncreasedLevels leads to Neurotransmitters Serotonin Norepinephrine Dopamine Neurotransmitters->MAO substrate Tranylcypromine Tranylcypromine Tranylcypromine->MAO inhibits TherapeuticEffect Antidepressant Effect IncreasedLevels->TherapeuticEffect

Caption: Mechanism of action of Tranylcypromine.

Cilastatin: A Renal Dehydropeptidase I Inhibitor

Cilastatin is a derivative of a cyclopropanecarboxylic acid that acts as an inhibitor of the renal enzyme dehydropeptidase I.[4] This enzyme is responsible for the degradation of certain carbapenem antibiotics, such as imipenem. Cilastatin is co-administered with imipenem to prevent its inactivation in the kidneys, thereby increasing its bioavailability and therapeutic efficacy.[4]

cilastatin_moa Imipenem Imipenem (Antibiotic) Dehydropeptidase Renal Dehydropeptidase I Imipenem->Dehydropeptidase substrate InactiveMetabolite Inactive Metabolite Dehydropeptidase->InactiveMetabolite IncreasedImipenem Increased Imipenem Concentration in Kidneys Dehydropeptidase->IncreasedImipenem leads to Cilastatin Cilastatin Cilastatin->Dehydropeptidase inhibits TherapeuticEffect Enhanced Antibacterial Activity IncreasedImipenem->TherapeuticEffect

Caption: Mechanism of action of Cilastatin.

Conclusion

From its challenging synthesis in the late 19th century to its current status as a valuable building block in medicinal chemistry, cyclopropanecarboxylic acid has had a rich and impactful history. The evolution of its synthetic methodologies reflects the broader advancements in organic chemistry, moving from classical, often harsh, reaction conditions to more sophisticated and stereoselective modern techniques. The unique properties conferred by the cyclopropane ring continue to be exploited in the design of novel therapeutics and agrochemicals, ensuring that this small, strained carbocycle will remain a molecule of significant interest to the scientific community for the foreseeable future.

References

A Comprehensive Technical Review of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, and particularly its stereoisomers, are crucial intermediates in the synthesis of advanced pharmaceutical compounds. The unique structural and electronic properties imparted by the difluorophenyl and cyclopropyl moieties make it a valuable building block in medicinal chemistry. The cyclopropane ring, with its inherent strain and unusual bonding, offers a rigid scaffold that can influence the conformation and biological activity of a final drug molecule.[1][2] The addition of fluorine atoms often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]

This technical guide provides a detailed review of the synthesis, properties, and applications of this compound, with a primary focus on the (1R,2R)-enantiomer. This specific isomer is a key precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), which is a critical intermediate in the synthesis of Ticagrelor.[4][5] Ticagrelor is a P2Y12 receptor antagonist used for the prevention of thrombotic events such as heart attack and stroke.[5][6] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

The fundamental properties of the (1R,2R) isomer are summarized below. These data are compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 220352-36-3[7]
Molecular Formula C₁₀H₈F₂O₂[7][8]
Molecular Weight 198.17 g/mol [7][8]
IUPAC Name (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid[9][10]
Density 1.435 ± 0.06 g/cm³ (Predicted)[7][11]
pKa 4.53 ± 0.10 (Predicted)[7]
Solubility Very slightly soluble in water (0.17 g/L at 25 °C, Calculated). Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Sparingly).[7][11]
Form Solid[7]

Synthesis and Experimental Protocols

The synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is a multi-step process, often starting from 3,4-difluorobenzaldehyde or 1,2-difluorobenzene. Several synthetic routes have been reported, primarily in patent literature, focusing on producing the desired stereoisomer with high purity.

Synthetic Pathways Overview

Multiple strategies exist for the synthesis of the target carboxylic acid and its subsequent conversion to the key amine intermediate, CPA. These routes often involve stereoselective steps to ensure the correct chirality, which is essential for the efficacy of the final drug product, Ticagrelor.

G cluster_0 Route A: Cinnamic Acid Pathway cluster_1 Route B: Friedel-Crafts Pathway A1 3,4-Difluorobenzaldehyde A2 (E)-3-(3,4-difluorophenyl) -2-propenoic acid A1->A2 A3 Chiral Ester Intermediate (e.g., L-menthol ester) A2->A3 A4 Diastereoselective Cyclopropanation A3->A4 A5 Hydrolysis A4->A5 A6 (1R,2R)-2-(3,4-Difluorophenyl) cyclopropanecarboxylic acid A5->A6 B1 1,2-Difluorobenzene B2 2-chloro-1-(3,4-difluoro phenyl)ethanone B1->B2 B3 Chiral Reduction B2->B3 B4 (1S)-2-chloro-1-(3,4-difluoro phenyl)-1-ethanol B3->B4 B5 Cyclization with Triethylphosphonoacetate B4->B5 B6 Ester Hydrolysis B5->B6 B7 (1R,2R)-2-(3,4-Difluorophenyl) cyclopropanecarboxylic acid B6->B7

Caption: Overview of major synthetic routes to the target acid.
Key Experimental Protocols

Protocol 1: Synthesis of (E)-3-(3,4-difluorophenyl)-2-propenoic acid [12][13]

This procedure describes the initial step in one of the most common synthetic routes, starting from 3,4-difluorobenzaldehyde.

  • A mixture of 3,4-difluorobenzaldehyde, malonic acid, pyridine, and piperidine is prepared.

  • The reaction mixture is heated to initiate a Knoevenagel condensation followed by decarboxylation.

  • After the reaction is complete, the mixture is cooled and acidified to precipitate the product.

  • The crude (E)-3-(3,4-difluorophenyl)-2-propenoic acid is filtered, washed with water, and dried.

Protocol 2: Hydrolysis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate [12]

This step is crucial for obtaining the enantiomerically pure carboxylic acid from its chiral ester precursor.

  • The chiral ester, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate (9.6 kg), is dissolved in ethanol (13.8 kg).[12]

  • The solution is heated with stirring to approximately 46°C.[12]

  • A 45% aqueous solution of sodium hydroxide (3.1 kg) is added over a 20-minute period.[12]

  • The mixture is stirred for approximately 2.5 hours to ensure complete saponification.[12]

  • Following hydrolysis, a standard acid-base workup is performed to isolate the trans-(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.[12]

Protocol 3: Conversion to trans-(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride [12][13]

The carboxylic acid is often activated by conversion to its acyl chloride for subsequent reactions, such as amide formation or Curtius rearrangement.

  • A solution of trans-(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (approx. 3.45 kg) in toluene (approx. 12-15 kg) is prepared.[12][13]

  • Pyridine (70 ml) is added, and the mixture is heated to 65°C.[12][13]

  • Thionyl chloride (2.3 kg) is added portion-wise over 1 hour.[12][13]

  • The reaction is stirred at 70°C for at least 3 hours until the conversion is complete, which can be monitored by analytical techniques like HPLC.[12][13]

  • The resulting solution containing the acyl chloride is typically used directly in the next step.[13]

Role in Drug Development: The Path to Ticagrelor

The primary significance of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid lies in its role as a key building block for Ticagrelor. The carboxylic acid is converted into the corresponding amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), which is then coupled with the triazolopyrimidine core of the final drug.

The conversion of the carboxylic acid to the amine (CPA) is a critical transformation. A common method is the Curtius rearrangement, which proceeds via an acyl azide intermediate.[5] However, due to the hazardous nature of azides, alternative and safer synthetic methods are continuously being explored.[5]

G A (1R,2R)-2-(3,4-Difluorophenyl) cyclopropanecarboxylic acid B Activation (e.g., Acyl Chloride formation) A->B SOCl₂ C Curtius Rearrangement (via Acyl Azide) B->C NaN₃ D (1R,2S)-2-(3,4-Difluorophenyl) cyclopropylamine (CPA) C->D Heat, then H₂O E Coupling with Triazolopyrimidine Core D->E F Ticagrelor (P2Y12 Antagonist) E->F

Caption: Key transformation of the title acid to Ticagrelor.

Biological Activity Context

While this compound itself is primarily valued as a synthetic intermediate, the broader class of cyclopropane-containing molecules exhibits a wide range of biological activities.[1] These activities include enzyme inhibition, as well as insecticidal, antimicrobial, antitumor, and antiviral properties.[1] The rigid cyclopropane scaffold serves to lock molecules into specific conformations, which can be advantageous for binding to biological targets. The incorporation of this specific difluorophenylcyclopropyl moiety into the Ticagrelor structure is essential for its potent and reversible antagonism of the P2Y12 receptor.[6]

Conclusion

This compound, particularly the (1R,2R)-isomer, is a high-value chemical intermediate with a critical application in the pharmaceutical industry. Its synthesis requires careful control of stereochemistry, and various patented routes have been developed to achieve this with high efficiency and purity. The compound's journey from a simple difluorinated aromatic starting material to its incorporation into the life-saving drug Ticagrelor highlights the importance of complex organic synthesis in modern medicine. Future research may focus on developing more economical, safer, and environmentally friendly synthetic pathways to this key building block.

References

A Technical Guide to the Stereospecific Synthesis of Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of core methodologies for the stereospecific synthesis of cyclopropanecarboxylic acids. Cyclopropane rings are a crucial structural motif in numerous pharmaceuticals and biologically active compounds, and the ability to control their stereochemistry is paramount in drug design and development. This document details several key synthetic strategies, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating reaction pathways and workflows with clear diagrams.

Diastereoselective Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes. The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds to the alkene in a concerted fashion, preserving the stereochemistry of the double bond.[1] A key feature of this reaction is the ability of hydroxyl groups on the substrate to direct the cyclopropanation to the syn face, allowing for a high degree of diastereoselectivity in chiral allylic alcohols.[2][3]

Quantitative Data
Substrate (Chiral Allylic Alcohol)Reagent SystemDiastereomeric Ratio (syn:anti)Yield (%)Reference
(E)-3-Penten-2-olEt₂Zn, CH₂I₂ (5 equiv) in CH₂Cl₂>95:5-[4]
(Z)-Disubstituted Olefinic AlcoholZn-Cu, CH₂I₂>200:1High[4]
(E)-Disubstituted Olefinic AlcoholZn-Cu, CH₂I₂<2:1Moderate[4]
(E)-3-(Dimethylphenylsilyl)-2-propen-1-olEt₂Zn, CH₂I₂, (+)-DET- (63% ee)69[5]
γ-Silicon Substituted Allylic AlcoholsEt₂Zn, CH₂I₂, (+)-DETup to 92% ee-[5]

Reaction Mechanism: Hydroxyl-Directed Simmons-Smith Cyclopropanation

Simmons_Smith Substrate Chiral Allylic Alcohol TS Butterfly Transition State (Chelation Control) Substrate->TS Coordination of -OH to Zinc Reagent IZnCH₂I (Simmons-Smith Reagent) Reagent->TS Product syn-Cyclopropylmethanol TS->Product Concerted Methylene Transfer

Caption: Hydroxyl-directed Simmons-Smith reaction mechanism.

Experimental Protocol: Diastereoselective Cyclopropanation of a Chiral Allylic Alcohol

This protocol is a generalized procedure based on the principles of the Simmons-Smith reaction directed by a hydroxyl group.[2][6]

  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under a nitrogen atmosphere, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently under vacuum until the copper(I) chloride turns white, then cool to room temperature.

  • Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.

  • Addition of Reagents: Add a solution of the chiral allylic alcohol (1.0 eq) in diethyl ether to the suspension. Then, add diiodomethane (1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite, washing with diethyl ether. Separate the aqueous layer and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired syn-cyclopropylmethanol.

Catalytic Asymmetric Cyclopropanation with Diazoacetates

Transition metal-catalyzed decomposition of diazo compounds, particularly ethyl diazoacetate (EDA), is a powerful method for generating metal-carbene intermediates that can undergo stereoselective cyclopropanation with a wide range of alkenes.[7] Chiral ligands are employed to induce enantioselectivity, with copper and cobalt complexes being particularly effective.[8][9]

Quantitative Data: Copper and Cobalt-Catalyzed Asymmetric Cyclopropanation
AlkeneCatalyst SystemDiazo Reagenttrans:cis Ratioee (%) (trans)Yield (%)Reference
Styrene[Co(P1)]Succinimidyl diazoacetate>99:19992[9]
Styrene[Co(1)] (D2-symmetric chiral porphyrin)Ethyl diazoacetate-HighHigh[8]
Electron-deficient Olefins[Co(1)]Ethyl diazoacetateHighHighHigh[2]
Internal OlefinsChiral bi-side arm bisoxazoline-copper(I)Diazomalonates-90-95up to 95[10]

Catalytic Cycle: Metal-Catalyzed Asymmetric Cyclopropanation

Catalytic_Cycle Catalyst [M(L*)] Chiral Catalyst Carbene Metal-Carbene Intermediate Catalyst->Carbene Reaction Product Chiral Cyclopropanecarboxylate Catalyst->Product Cyclopropanation Diazo N₂CHCO₂R (Diazoacetate) Diazo->Carbene Carbene->Catalyst [Alkene] N2 N₂ Carbene->N2 Alkene Alkene Alkene->Catalyst

Caption: Generalized catalytic cycle for asymmetric cyclopropanation.

Experimental Protocol: Cobalt-Catalyzed Asymmetric Cyclopropanation of Styrene

This protocol is adapted from the work of Zhang and co-workers.[9]

  • Reaction Setup: In a glovebox, add the chiral cobalt(II) catalyst [Co(P1)] (0.02 eq) to an oven-dried vial. Add toluene, followed by styrene (1.0 eq).

  • Addition of Diazo Reagent: Add a solution of succinimidyl diazoacetate (1.2 eq) in toluene to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for the specified time (typically 4-12 hours), monitoring by TLC.

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the enantioenriched cyclopropane succinimidyl ester.

  • Amide Formation: The resulting succinimidyl ester can be directly used for the synthesis of cyclopropyl carboxamides by reacting with a desired amine.

Stereospecific Synthesis from α,β-Unsaturated Carboxylic Acids

A direct and highly stereospecific method for the synthesis of cyclopropanecarboxylic acids from unmasked α,β-unsaturated carboxylic acids has been developed using a samarium-promoted reaction.[6][11] This method avoids the need for protection and deprotection steps. The reaction is completely stereospecific, with (E)-unsaturated acids yielding trans-cyclopropanecarboxylic acids and (Z)-unsaturated acids yielding the corresponding cis-isomers.[11]

Quantitative Data: Samarium-Promoted Cyclopropanation
Substrate ((E)-α,β-Unsaturated Carboxylic Acid)Yield (%)Reference
Cinnamic acid85[11]
4-Methylcinnamic acid82[11]
4-Methoxycinnamic acid80[11]
4-Chlorocinnamic acid75[11]
4-Nitrocinnamic acid60[11]

Proposed Reaction Pathway

Samarium_Reaction Substrate (E)-α,β-Unsaturated Carboxylic Acid Intermediate Samarium Carbenoid Intermediate Substrate->Intermediate Reagents Sm / CHI₃ THF, Ultrasound Reagents->Intermediate Product trans-Cyclopropanecarboxylic Acid Intermediate->Product Stereospecific Addition

Caption: Samarium-promoted direct cyclopropanation pathway.

Experimental Protocol: Samarium-Promoted Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid

This protocol is based on the work by Concellón et al.[6][11]

  • Reaction Setup: To a flask containing samarium powder (6.0 eq), add a solution of (E)-cinnamic acid (1.0 eq) and iodoform (5.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Reaction: Immerse the flask in an ultrasonic cleaning bath and sonicate at room temperature for 1 hour.

  • Workup: Quench the reaction with a 1 M HCl solution and extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to afford trans-2-phenylcyclopropanecarboxylic acid.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[12] For the synthesis of chiral cyclopropanecarboxylic acids, a powerful strategy involves an asymmetric aldol reaction using an Evans-type oxazolidinone auxiliary, followed by a diastereoselective cyclopropanation of the resulting α,β-unsaturated intermediate, and finally, cleavage of the auxiliary.[13][14] The resulting chiral cyclopropane aldol can then be oxidized to the desired carboxylic acid.

General Workflow

Chiral_Auxiliary_Workflow Start Prochiral Substrate + Chiral Auxiliary (A) Step1 Diastereoselective Aldol Reaction Start->Step1 Intermediate Chiral Aldol Adduct (Substrate-A) Step1->Intermediate Step2 Diastereoselective Cyclopropanation Intermediate->Step2 Cyclopropane Chiral Cyclopropane Adduct (Product-A) Step2->Cyclopropane Step3 Cleavage of Auxiliary Cyclopropane->Step3 Product Enantioenriched Cyclopropanecarboxaldehyde Step3->Product Auxiliary Recovered Auxiliary (A) Step3->Auxiliary Step4 Oxidation Product->Step4 FinalProduct Enantioenriched Cyclopropanecarboxylic Acid Step4->FinalProduct

Caption: Workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol: Evans Aldol, Cyclopropanation, and Auxiliary Cleavage (Conceptual Outline)

This represents a multi-step sequence based on established methodologies.[13][14][15]

  • Evans Asymmetric Aldol Reaction:

    • N-Acylate the chosen Evans oxazolidinone auxiliary (e.g., (S)-4-benzyloxazolidin-2-one).

    • Generate the boron enolate of the N-acylated auxiliary using a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine).

    • React the enolate with an α,β-unsaturated aldehyde at low temperature (e.g., -78 °C) to achieve a syn-aldol addition with high diastereoselectivity.

  • Diastereoselective Cyclopropanation:

    • Subject the alkene functionality of the syn-aldol product to a directed Simmons-Smith cyclopropanation. The β-hydroxyl group will direct the methylene addition to afford the cyclopropyl-aldol with high diastereoselectivity.

  • Auxiliary Cleavage (Retro-Aldol):

    • Cleave the chiral auxiliary via a retro-aldol reaction. This is often achieved by forming the lithium alkoxide of the hydroxyl group, which then fragments to release the enantiopure cyclopropanecarboxaldehyde and the recovered auxiliary.

  • Oxidation to Carboxylic Acid:

    • Oxidize the resulting cyclopropanecarboxaldehyde to the corresponding cyclopropanecarboxylic acid using a standard oxidizing agent such as potassium permanganate or Jones reagent.

Enzymatic Stereoselective Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral cyclopropanes. Engineered enzymes, particularly heme proteins like variants of cytochrome P450 or myoglobin, can catalyze carbene transfer reactions with high diastereo- and enantioselectivity.[16][17] This approach is particularly valuable for producing enantiopure building blocks that can be further diversified through chemical transformations.[16]

Quantitative Data: Enzymatic Cyclopropanation
SubstrateEnzymeCarbene SourceProductDiastereoselectivityEnantioselectivityReference
Vinyl boronic acid pinacol esterEngineered RmaNODEthyl diazoacetatecis-cyclopropylboronateHighHigh[16]
Vinyl boronic acid pinacol esterEngineered RmaNODEthyl diazoacetatetrans-cyclopropylboronateHighHigh[16]
Styrene derivativesEngineered MyoglobinDiazoketoneCyclopropyl ketonesHighHigh[17]

Chemoenzymatic Workflow

Enzymatic_Workflow Substrates Olefin Substrate + Carbene Precursor Biocatalysis Engineered Enzyme (e.g., P450, Myoglobin) Whole-cell or Purified Substrates->Biocatalysis Product Enantiopure Cyclopropane Building Block Biocatalysis->Product Diversification Chemical Derivatization (e.g., Suzuki Coupling) Product->Diversification Final Diverse Library of Chiral Cyclopropanes Diversification->Final

Caption: Chemoenzymatic approach to diverse chiral cyclopropanes.

Experimental Protocol: General Procedure for Enzymatic Cyclopropanation

This is a generalized protocol for whole-cell biocatalytic cyclopropanation.[17][18]

  • Cell Culture and Induction: Grow a culture of E. coli expressing the engineered enzyme to a suitable optical density. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a reduced temperature.

  • Reaction Setup: Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer).

  • Reaction: To the cell suspension, add the olefin substrate and the diazo compound (carbene precursor). The reaction is typically carried out at room temperature with shaking.

  • Workup: After the reaction is complete (monitored by GC or HPLC), extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate, and purify the product by flash column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

This guide provides a foundational understanding of several key stereospecific methods for synthesizing cyclopropanecarboxylic acids. The choice of method will depend on the specific target molecule, desired stereochemistry, available starting materials, and scalability requirements. The detailed protocols and comparative data herein are intended to assist researchers in navigating these choices and implementing these powerful synthetic strategies.

References

An In-depth Technical Guide to the Synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is a crucial chiral intermediate in the synthesis of the antiplatelet drug Ticagrelor. Its stereospecific synthesis is a key focus in the pharmaceutical industry. This guide details the primary raw materials and synthetic methodologies for its preparation, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Core Synthetic Pathways and Raw Materials

Several synthetic routes to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid have been developed, each with distinct starting materials and methodologies. The most prominent strategies include enzymatic cyclopropanation, asymmetric cyclopropanation using chiral catalysts, and pathways involving chiral auxiliaries.

A highly efficient and stereoselective method involves the cyclopropanation of 3,4-difluorostyrene. This approach is notable for its directness and high enantioselectivity.

Primary Raw Materials for Key Synthetic Routes:
Synthetic Route Key Starting Material Primary Reagents & Catalysts
Biocatalytic Cyclopropanation 3,4-DifluorostyreneEthyl diazoacetate, Engineered Heme Protein (e.g., from Bacillus subtilis)
Asymmetric Catalytic Cyclopropanation 3,4-DifluorostyreneEthyl diazoacetate, Rhodium catalyst (e.g., Rh₂(S-PTAD)₄), Chiral Ligand
Route from 3,4-Difluorobenzaldehyde 3,4-DifluorobenzaldehydeMalonic acid, Pyridine, Piperidine OR Methyltriphenylphosphonium bromide, DBU
Route from 1,2-Difluorobenzene 1,2-DifluorobenzeneChloroacetyl chloride, Aluminum trichloride, Chiral oxazaborolidine catalyst, Borane dimethylsulfide complex, Triethylphosphoacetate, Sodium hydride
Chiral Auxiliary Route (E)-3-(3,4-difluorophenyl)-2-propenoic acidOppolzer's sultam, Reagents for cyclopropanation

Logical Synthesis Workflow: Biocatalytic Route

The following diagram illustrates a common and efficient workflow for the synthesis of the target molecule, starting from 3,4-difluorostyrene via a biocatalytic or chemically catalyzed cyclopropanation followed by hydrolysis.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 3_4_Difluorostyrene 3,4-Difluorostyrene Cyclopropanation Asymmetric Cyclopropanation 3_4_Difluorostyrene->Cyclopropanation Ethyl_Diazoacetate Ethyl Diazoacetate Ethyl_Diazoacetate->Cyclopropanation Intermediate_Ester ethyl-(1R,2R)-2-(3,4-difluorophenyl) -cyclopropanecarboxylate Cyclopropanation->Intermediate_Ester Forms Ester Intermediate Hydrolysis Ester Hydrolysis Final_Product (1R,2R)-2-(3,4-difluorophenyl) cyclopropanecarboxylic acid Hydrolysis->Final_Product Intermediate_Ester->Hydrolysis

Methodological & Application

Application Notes and Protocols: 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid and its derivatives as key intermediates in the synthesis of pharmaceuticals, with a primary focus on the antiplatelet agent, Ticagrelor. Detailed experimental protocols, quantitative data, and process workflows are presented to facilitate research and development in this area.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereoisomer, trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, is a crucial precursor in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events such as heart attack and stroke. The difluorophenyl and cyclopropyl moieties are key pharmacophoric elements that contribute to the efficacy and binding affinity of the final drug product.

Primary Application: Synthesis of Ticagrelor

The most significant application of trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is as a key starting material for the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a critical intermediate for Ticagrelor. The synthesis of Ticagrelor involves a multi-step process where the cyclopropylamine derivative is coupled with a complex triazolopyrimidine core.

Several synthetic strategies have been developed to produce Ticagrelor, with many converging on the condensation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine with a suitably functionalized triazolopyrimidine intermediate.

Logical Relationship: From Carboxylic Acid to Ticagrelor

G A trans-(1R,2R)-2-(3,4-Difluorophenyl) cyclopropanecarboxylic acid B Curtius Rearrangement (via carbonyl azide) A->B C (1R,2S)-2-(3,4-Difluorophenyl) cyclopropanamine (CPA) B->C E Coupling Reaction C->E D 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine D->E F Ticagrelor Precursor E->F G Further synthetic steps (Reduction, Cyclization, Deprotection) F->G H Ticagrelor G->H

Caption: Synthetic pathway from the carboxylic acid to Ticagrelor.

Experimental Protocols

The following protocols are derived from established synthetic routes for Ticagrelor, highlighting the conversion of the carboxylic acid to the key amine intermediate and its subsequent use.

Protocol 1: Synthesis of trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl azide

This protocol outlines the conversion of the carboxylic acid to its corresponding carbonyl azide, a key step in the Curtius rearrangement to form the amine.

  • Reaction Setup: A solution of trans-(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid in toluene is prepared. Pyridine is added, and the mixture is heated to approximately 65°C.[1]

  • Acid Chloride Formation: Thionyl chloride is added dropwise to the heated solution. The reaction is monitored for completion, with additional thionyl chloride added if necessary.[1]

  • Azide Formation: The resulting solution of trans-(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride is cooled. In a separate vessel, a mixture of sodium azide, tetrabutylammonium bromide, and sodium carbonate in water is prepared and cooled. The acid chloride solution is then added to the azide mixture while maintaining a low temperature (around 0-5°C).[1]

  • Work-up: After the reaction is complete, the aqueous layer is diluted with cold water and separated. The organic layer containing the carbonyl azide is washed with water and brine.[1]

Protocol 2: Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CPA) via Curtius Rearrangement

This protocol describes the conversion of the carbonyl azide to the desired cyclopropylamine intermediate.

  • Rearrangement: The toluene solution of trans-(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl azide is heated to induce the Curtius rearrangement, forming the isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed, typically by treatment with an aqueous acid or base, to yield the crude (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.

  • Purification: The crude amine is purified by extraction and crystallization, often as a salt (e.g., hydrochloride), to yield the final high-purity intermediate.

Protocol 3: Synthesis of Ticagrelor from CPA

This protocol provides a general overview of the condensation reaction to form a Ticagrelor precursor.

  • Reaction Setup: A solution of the triazolopyrimidine intermediate is prepared in a suitable solvent such as tetrahydrofuran (THF).[2]

  • Condensation: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride and a base (e.g., diisopropylethylamine) are added to the solution. The reaction mixture is stirred at a controlled temperature (e.g., 40-45°C) until the reaction is complete.[2]

  • Work-up and Purification: The reaction mixture is worked up by adding water and extracting with an organic solvent like ethyl acetate. The organic layer is concentrated to yield the crude product, which is then carried forward through subsequent deprotection and purification steps to afford Ticagrelor.[2]

Experimental Workflow: Ticagrelor Synthesis

G cluster_0 Amine Synthesis cluster_1 Ticagrelor Synthesis A Carboxylic Acid (Starting Material) B Acid Chloride Formation A->B C Carbonyl Azide Formation B->C D Curtius Rearrangement C->D E Cyclopropylamine (CPA) (Intermediate) D->E G Condensation with CPA E->G F Triazolopyrimidine Core F->G H Protected Ticagrelor G->H I Deprotection H->I J Ticagrelor (Final Product) I->J

Caption: Key stages in the synthesis of Ticagrelor.

Quantitative Data

The following table summarizes representative yields and purity data for key steps in the synthesis of Ticagrelor, as reported in the literature.

Reaction Step Product Yield (%) Purity (%) Reference
Synthesis of Ticagrelor from protected precursorTicagrelor62.0397.5[3]
Overall Synthesis of TicagrelorTicagrelor6599.78[3]
Deprotection of Ticagrelor precursorTicagrelor~97.1~99.6[4]
Final purification of TicagrelorTicagrelor7599.9[5][6]
N-alkylation step in Ticagrelor synthesisN-alkylated intermediate90-95-[5][6]
Synthesis of a Ticagrelor intermediateIntermediate Compound 290-[5][6]
Synthesis of a Ticagrelor intermediateIntermediate Compound 490-95-[6]

Note: Yields and purity can vary significantly based on the specific reaction conditions, reagents, and purification methods employed. The data presented here are for illustrative purposes.

Safety Considerations

  • Sodium Azide: This reagent is highly toxic and potentially explosive, especially when heated or in the presence of certain metals. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thionyl Chloride: This is a corrosive and lachrymatory reagent. It reacts violently with water. Handle with extreme care in a dry environment.

  • Solvents and Reagents: Standard laboratory safety precautions should be followed for all solvents and reagents used in these protocols. Consult the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

This compound and its derivatives are indispensable intermediates in modern pharmaceutical synthesis, particularly for the production of Ticagrelor. The synthetic routes, while multi-stepped, are well-established. Careful optimization of reaction conditions and adherence to safety protocols are paramount for the successful and safe synthesis of these valuable compounds. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals in the field of drug development.

References

Application Notes and Protocols: 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a key chemical intermediate primarily utilized in the synthesis of the potent and selective antiplatelet agent, Ticagrelor (AZD6140). While the compound itself has not been extensively studied for direct biological activity, its critical role as a structural motif in Ticagrelor makes it a compound of significant interest in drug discovery and development, particularly in the area of cardiovascular therapeutics. These application notes provide an overview of its principal application and detail the pharmacological context of its end-product, Ticagrelor.

Core Application: Synthesis of Ticagrelor

This compound is a crucial building block for the synthesis of Ticagrelor, a direct-acting and reversibly binding P2Y12 receptor antagonist. The cyclopropyl group and the difluorophenyl moiety are essential for the high affinity and specificity of Ticagrelor to its target.

Synthetic Overview: From Carboxylic Acid to Ticagrelor

The synthesis of Ticagrelor from this compound involves several key transformations. A crucial step is the conversion of the carboxylic acid to the corresponding amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. This amine is then coupled with a substituted triazolopyrimidine core to yield Ticagrelor.

Synthesis_Overview A This compound B Activation (e.g., with thionyl chloride) A->B C (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride B->C D Azide Formation (e.g., with sodium azide) C->D E Curtius Rearrangement D->E F (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine E->F H Coupling Reaction F->H G Substituted Triazolopyrimidine Core G->H I Ticagrelor H->I

Caption: General synthetic scheme from this compound to Ticagrelor.

Pharmacological Profile of Ticagrelor

Ticagrelor is a member of the cyclopentyl-triazolo-pyrimidine class and functions as a direct-acting antagonist of the P2Y12 receptor, a key receptor in platelet activation and aggregation.[1] Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation and binds reversibly to the P2Y12 receptor at a site distinct from the ADP binding site, acting as an allosteric antagonist.[2]

Mechanism of Action: P2Y12 Receptor Antagonism

Adenosine diphosphate (ADP) plays a crucial role in hemostasis and thrombosis by activating platelets through its interaction with P2Y1 and P2Y12 receptors. The P2Y12 receptor, a G protein-coupled receptor (GPCR), is central to sustaining the platelet response to ADP, leading to platelet aggregation and the formation of a thrombus. Ticagrelor binds to the P2Y12 receptor, preventing ADP-induced signal transduction and subsequent platelet activation and aggregation.[1][3]

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Ticagrelor Ticagrelor Ticagrelor->P2Y12 Blocks (Allosterically) Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces VASP_P Phosphorylated VASP cAMP->VASP_P Inhibits Platelet_Activation Platelet Activation & Aggregation VASP_P->Platelet_Activation Inhibits Protocol1_Workflow Start Start: (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid Step1 Step 1: Acid Chloride Formation (Thionyl Chloride, Pyridine) Start->Step1 Intermediate1 Intermediate: (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride Step1->Intermediate1 Step2 Step 2: Azide Formation (Sodium Azide) Intermediate1->Step2 Intermediate2 Intermediate: Acyl Azide Step2->Intermediate2 Step3 Step 3: Curtius Rearrangement & Hydrolysis (Heat, HCl) Intermediate2->Step3 End End Product: (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine HCl Step3->End Protocol2_Workflow Start Start: Human Whole Blood Step1 Step 1: Centrifugation (Low Speed) Start->Step1 PRP Platelet-Rich Plasma (PRP) Step1->PRP Step2 Step 2: Incubation (PRP + Ticagrelor/Vehicle) PRP->Step2 Step3 Step 3: Add Agonist (ADP) Step2->Step3 Step4 Step 4: Measure Aggregation (Light Transmission) Step3->Step4 End End Result: IC50 Value Step4->End

References

Application Notes and Protocols for the Synthesis of Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key methods in the synthesis of cyclopropane derivatives. The cyclopropane ring is a crucial structural motif in medicinal chemistry, imparting unique conformational rigidity, metabolic stability, and biological activity to molecules. The following protocols offer versatile strategies for accessing these valuable structures.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes. It involves an organozinc carbenoid, which delivers a methylene group to the double bond in a concerted, syn-addition fashion, preserving the stereochemistry of the starting alkene. The reaction can be directed by nearby hydroxyl groups, leading to high diastereoselectivity.[1]

Experimental Protocol: Diastereoselective Cyclopropanation of an Allylic Alcohol

This protocol describes the hydroxyl-directed cyclopropanation of (E)-cinnamyl alcohol using the Furukawa modification (Et₂Zn and CH₂I₂).

Materials:

  • (E)-Cinnamyl alcohol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the allylic alcohol (1.0 eq). Dissolve it in anhydrous DCM (to make a 0.1 M solution).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add diethylzinc (2.0 eq) dropwise to the stirred solution via syringe.

    • Stir the mixture at 0 °C for 20 minutes.

    • Add diiodomethane (2.0 eq) dropwise to the reaction mixture at 0 °C. A white precipitate may form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Scope of Simmons-Smith Cyclopropanation
SubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reference
(E)-3-Phenylprop-2-en-1-oltrans-2-Phenylcyclopropyl)methanol92>95:5[2]
(E)-Hex-2-en-1-ol(trans-2-Propylcyclopropyl)methanol8091:9[3]
4-Vinyl-1-cyclohexene4-Cyclopropylcyclohex-1-ene81>50:1 (regio.)[4]
Geraniol2-((1s,2s)-1,2-dimethylcyclopropyl)-2-methyl-ethenol7190:10[2]

Workflow Diagram

Simmons_Smith_Workflow setup Reaction Setup (Flask, Stir Bar, Ar) dissolve Dissolve Allylic Alcohol in Anhydrous DCM setup->dissolve cool_0c Cool to 0°C dissolve->cool_0c add_et2zn Add Et2Zn (2.0 eq) cool_0c->add_et2zn stir_20min Stir at 0°C for 20 min add_et2zn->stir_20min add_ch2i2 Add CH2I2 (2.0 eq) stir_20min->add_ch2i2 react Warm to RT Stir 12-18h (TLC) add_ch2i2->react quench Quench with sat. NH4Cl at 0°C react->quench extract Aqueous Workup & Extraction quench->extract purify Purify via Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for Simmons-Smith Cyclopropanation.

Rhodium-Catalyzed Cyclopropanation

Transition metal-catalyzed decomposition of diazo compounds is a powerful method for generating cyclopropanes.[5] Dirhodium(II) catalysts, in particular, are highly effective for the reaction of diazoacetates with a wide range of alkenes. The use of chiral ligands on the rhodium catalyst can lead to excellent enantioselectivity, making this a valuable tool for asymmetric synthesis.[5][6]

Experimental Protocol: Asymmetric Cyclopropanation of Styrene

This protocol describes the Rh₂(S-DOSP)₄-catalyzed reaction between styrene and methyl phenyldiazoacetate.

Materials:

  • Styrene

  • Methyl phenyldiazoacetate

  • Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the rhodium catalyst (1 mol%) in anhydrous DCM.

  • Substrate Addition: Add styrene (5.0 eq) to the catalyst solution.

  • Diazo Compound Addition: Prepare a solution of the methyl phenyldiazoacetate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 1 hour at room temperature using a syringe pump.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of the diazo compound by TLC (a faint yellow spot). The reaction is typically complete after the addition is finished.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the cyclopropane products.

    • Determine the diastereomeric and enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Data Presentation: Scope of Rhodium-Catalyzed Cyclopropanation
AlkeneDiazo CompoundProductYield (%)e.e. (%)Reference
StyreneEthyl diazoacetateEthyl 2-phenylcyclopropane-1-carboxylate7184[5]
1-HexeneMethyl phenyldiazoacetateMethyl 2-butyl-1-phenylcyclopropane-1-carboxylate8598[7]
Ethyl acrylateMethyl p-tolyldiazoacetate1-Ethyl 2-methyl 3-(p-tolyl)cyclopropane-1,2-dicarboxylate7184[5]
AcrylonitrileEthyl 2-vinyldiazoacetateEthyl 2-cyano-1-vinylcyclopropane-1-carboxylate8995[5]

Workflow Diagram

Rhodium_Workflow setup Reaction Setup (Schlenk, Ar) dissolve Dissolve Rh(II) Catalyst in Anhydrous DCM setup->dissolve add_alkene Add Alkene Substrate dissolve->add_alkene add_diazo Add Diazo Solution via Syringe Pump (1h) add_alkene->add_diazo diazo_sol Prepare Diazo Compound Solution in DCM diazo_sol->add_diazo react Stir at RT (TLC Monitoring) add_diazo->react concentrate Concentrate in vacuo react->concentrate purify Purify via Column Chromatography concentrate->purify analyze Analyze d.r. / e.e. (HPLC/GC) purify->analyze product Final Product analyze->product

Caption: Workflow for Rh-Catalyzed Cyclopropanation.

Johnson-Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a key method for synthesizing cyclopropanes from electron-deficient alkenes, such as α,β-unsaturated ketones (enones).[8] The reaction utilizes a sulfur ylide, typically dimethyloxosulfonium methylide (Corey's ylide), which undergoes a conjugate 1,4-addition to the enone, followed by intramolecular cyclization to yield the cyclopropyl ketone.[9][10]

Experimental Protocol: Cyclopropanation of Chalcone

This protocol details the synthesis of (2-benzoyl-3-phenylcyclopropyl)benzene from chalcone.[10]

Materials:

  • Chalcone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck flask under an argon atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove mineral oil and decant the hexanes.

    • Add anhydrous DMSO and stir the suspension.

    • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.

    • Stir the mixture at room temperature for 1 hour. The solution should become clear, indicating the formation of the ylide.

  • Reaction:

    • In a separate flask, dissolve the chalcone (1.0 eq) in anhydrous THF.

    • Cool the ylide solution to 0 °C in an ice bath.

    • Slowly add the chalcone solution to the ylide solution via a dropping funnel over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water and quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (hexanes/ethyl acetate).

Data Presentation: Scope of Corey-Chaykovsky Cyclopropanation
SubstrateProductYield (%)Reference
Chalcone1-Benzoyl-2-phenylcyclopropane85-90[10]
2-Hydroxychalcone1-(2-Hydroxyphenyl)-3-phenyl-3-(cyclopropanecarbonyl)propan-1-one75[11]
Carvone(1R,4R,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one82 (Cyclopropanation)[12]
Symmetric Tricyclic EnoneTetracyclic cyclopropyl ketone69[13]

Workflow Diagram

Corey_Chaykovsky_Workflow setup Ylide Generation (NaH, TMSOI, DMSO) cool_ylide Cool Ylide Solution to 0°C setup->cool_ylide prepare_enone Prepare Enone Solution in Anhydrous THF add_enone Add Enone Solution (20 min) prepare_enone->add_enone cool_ylide->add_enone react Warm to RT Stir 2-3h (TLC) add_enone->react quench Quench with ice-water/NH4Cl react->quench extract Aqueous Workup & Extraction quench->extract purify Purify via Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for Corey-Chaykovsky Cyclopropanation.

Kulinkovich Reaction

The Kulinkovich reaction provides a unique route to cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[14][15] The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[16][17] This method is particularly valuable for synthesizing 1-substituted cyclopropanols.

Experimental Protocol: Synthesis of 1-Methylcyclopropanol

This protocol describes the synthesis of 1-methylcyclopropanol from methyl acetate.

Materials:

  • Methyl acetate

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck flask with a dropping funnel, reflux condenser, and magnetic stir bar under an argon atmosphere.

  • Reagent Addition:

    • Add anhydrous diethyl ether to the flask.

    • Add methyl acetate (1.0 eq) and titanium(IV) isopropoxide (0.1 eq).

    • Cool the mixture to 0 °C.

    • Add the ethylmagnesium bromide solution (2.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction:

    • After the addition is complete, warm the mixture to room temperature and stir for 1 hour. Gas evolution (ethane) should be observed.

    • Heat the reaction mixture to a gentle reflux for 1 hour.

    • Monitor the reaction by TLC or GC until the starting ester is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow addition of water, followed by saturated aqueous NaHCO₃.

    • Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.

    • Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product can be volatile).

    • Further purification can be achieved by distillation.

Data Presentation: Scope of the Kulinkovich Reaction
SubstrateGrignard ReagentProductYield (%)Reference
Methyl acetateEtMgBr1-Methylcyclopropanol75-85[15]
Ethyl propanoateEtMgBr1-Ethylcyclopropanol80[15]
γ-ButyrolactoneEtMgBrcis-Bicyclo[3.1.0]hexane-1,5-diol70[18]
Ethyl benzoateEtMgBr1-Phenylcyclopropanol88[16]
N,N-DimethylbenzamideEtMgBr1-Phenylcyclopropyl-N,N-dimethylamine75[14]

Workflow Diagram

Kulinkovich_Workflow setup Reaction Setup (Flask, Condenser, Ar) add_reagents Add Et2O, Ester, and Ti(O-i-Pr)4 setup->add_reagents cool_0c Cool to 0°C add_reagents->cool_0c add_grignard Add EtMgBr Dropwise (30 min) cool_0c->add_grignard react_rt Warm to RT Stir 1h add_grignard->react_rt reflux Reflux for 1h (TLC/GC Monitoring) react_rt->reflux quench Quench with H2O and NaHCO3 at 0°C reflux->quench filter Filter through Celite quench->filter extract Aqueous Workup & Extraction filter->extract purify Concentrate & Purify (Distillation) extract->purify product Final Product purify->product

Caption: Workflow for the Kulinkovich Reaction.

References

Application Notes and Protocols: 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid in the Synthesis of P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid and its derivatives are pivotal intermediates in the synthesis of potent P2Y12 receptor antagonists, a class of drugs crucial for the prevention of thrombotic events. The P2Y12 receptor, an adenosine diphosphate (ADP) receptor found on the surface of platelets, plays a central role in platelet activation and aggregation.[1] Its inhibition is a key therapeutic strategy in the management of acute coronary syndromes and in preventing stent thrombosis following percutaneous coronary intervention.[2][3]

This document provides detailed application notes on the synthesis of a prominent P2Y12 antagonist, Ticagrelor, utilizing a derivative of this compound. It also includes experimental protocols for the synthesis and evaluation of such compounds, alongside a summary of their biological activity and a depiction of the relevant signaling pathway.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to platelet aggregation.[4] The binding of ADP to the P2Y12 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (camp) levels.[5] This reduction in cAMP promotes platelet activation. Concurrently, P2Y12 receptor activation stimulates the phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of the glycoprotein IIb/IIIa receptor, the final common step in platelet aggregation.[5][6]

P2Y12_Signaling cluster_receptor Platelet Membrane cluster_extracellular cluster_intracellular Intracellular Signaling P2Y12 P2Y12 Receptor PI3K PI3K P2Y12->PI3K Activates Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GPIIbIIIa_inactive Inactive GPIIb/IIIa PI3K->GPIIbIIIa_inactive Activates GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Platelet_Activation Platelet Activation & Aggregation GPIIbIIIa_active->Platelet_Activation ADP ADP ADP->P2Y12 Binds to Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active Binds to Gi->AC Inhibits cAMP->Platelet_Activation Inhibits

Caption: P2Y12 Receptor Signaling Pathway.

Synthesis of Ticagrelor: A P2Y12 Receptor Antagonist

Ticagrelor is a potent, direct-acting, and reversibly binding P2Y12 receptor antagonist.[7][8] A key component of its structure is the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety, which is synthesized from this compound. The following scheme outlines a synthetic route to Ticagrelor.

Ticagrelor_Synthesis Start 1-(3,4-Difluorophenyl) cyclopropanecarboxylic acid Intermediate1 (1R,2S)-2-(3,4-difluorophenyl) cyclopropylamine Start->Intermediate1 Chiral Resolution & Amination Intermediate3 Triazolopyrimidine core Intermediate1->Intermediate3 Coupling Intermediate2 4,6-dichloro-2-(propylthio) -5-aminopyrimidine Intermediate2->Intermediate3 Reaction Intermediate4 Protected Ticagrelor intermediate Intermediate3->Intermediate4 Coupling with cyclopentane derivative Ticagrelor Ticagrelor Intermediate4->Ticagrelor Deprotection

Caption: Synthetic scheme for Ticagrelor.

Experimental Protocols

Protocol 1: Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine

This protocol describes a general method for the synthesis of the key amine intermediate from the corresponding carboxylic acid.

  • Amide Formation: React this compound with a chiral auxiliary (e.g., (R)-(-)-2-phenylglycinol) in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Diastereomeric Separation: Separate the resulting diastereomers by fractional crystallization or column chromatography.

  • Hydrolysis: Hydrolyze the desired diastereomer under acidic or basic conditions to yield the enantiomerically pure (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

  • Curtius Rearrangement: Convert the carboxylic acid to the corresponding amine via a Curtius rearrangement. This involves the formation of an acyl azide, typically using diphenylphosphoryl azide (DPPA), followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the primary amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.

Protocol 2: Synthesis of Ticagrelor

This protocol outlines the coupling of the key amine intermediate with the triazolopyrimidine core.

  • Coupling Reaction: Dissolve (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine and the protected triazolopyrimidine intermediate (e.g., 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol) in a suitable solvent such as acetonitrile or DCM.[9]

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[10]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11]

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove the base and other water-soluble impurities. Purify the resulting protected Ticagrelor intermediate by column chromatography.

  • Deprotection: Remove the protecting groups (e.g., acetonide) under acidic conditions, such as with hydrochloric acid in an alcohol or aqueous solvent, to yield Ticagrelor.[11]

  • Final Purification: Purify the final product by recrystallization or preparative HPLC to obtain high-purity Ticagrelor.[9]

Biological Activity of Ticagrelor

The efficacy of Ticagrelor as a P2Y12 receptor antagonist has been quantified through various in vitro assays. The following table summarizes key biological data.

Assay TypeParameterValue (μM)Reference
P2Y12 Receptor BindingIC500.074 ± 0.038[12]
GTPγS Binding AssayIC500.059 ± 0.03[12]
ADP-induced Platelet AggregationIC500.005 ± 0.004[12]
P2Y12 Receptor BindingKiNot specified[7]

Experimental Workflow for Evaluation of P2Y12 Antagonists

The evaluation of novel P2Y12 receptor antagonists typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Receptor_Binding Receptor Binding Assays (e.g., Radioligand Binding) Functional_Assays Functional Assays (e.g., GTPγS Binding) Receptor_Binding->Functional_Assays Determine Potency Platelet_Aggregation Platelet Aggregation Assays (LTA, VerifyNow) Functional_Assays->Platelet_Aggregation Confirm Cellular Activity Flow_Cytometry Flow Cytometry (P-selectin expression) Platelet_Aggregation->Flow_Cytometry Detailed Mechanistic Studies PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Flow_Cytometry->PK_PD Lead Candidate Selection Thrombosis_Models Thrombosis Models (e.g., Ferric Chloride Injury) PK_PD->Thrombosis_Models Assess Efficacy Bleeding_Time Bleeding Time Assays Thrombosis_Models->Bleeding_Time Evaluate Safety

Caption: Experimental workflow for P2Y12 antagonist evaluation.

In Vitro Assays
  • Receptor Binding Assays: These assays, often using radiolabeled ligands, determine the affinity of the compound for the P2Y12 receptor (Kᵢ or IC₅₀ values).[7]

  • GTPγS Binding Assays: This functional assay measures the activation of the G-protein coupled to the P2Y12 receptor, providing an indication of the compound's antagonist activity.[12]

  • Platelet Aggregation Assays: Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation in response to ADP.[13] Point-of-care tests like the VerifyNow P2Y12 assay are also widely used.[1][14]

  • Flow Cytometry: This technique can be used to measure platelet activation markers, such as P-selectin (CD62P) expression, providing a more detailed understanding of the antagonist's effect on platelet function.[14]

In Vivo Assays
  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies in animal models determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as the relationship between drug concentration and its antiplatelet effect over time.

  • Thrombosis Models: Animal models of thrombosis, such as the ferric chloride-induced arterial injury model, are used to evaluate the in vivo efficacy of the antagonist in preventing thrombus formation.

  • Bleeding Time Assays: These assays, typically performed in animal models, assess the potential for increased bleeding risk, a common side effect of antiplatelet therapies.

Conclusion

This compound is a critical building block for the synthesis of advanced P2Y12 receptor antagonists like Ticagrelor. The protocols and data presented here provide a comprehensive resource for researchers engaged in the discovery and development of novel antiplatelet therapies. A thorough understanding of the P2Y12 signaling pathway and a systematic approach to in vitro and in vivo evaluation are essential for the successful development of safe and effective P2Y12 inhibitors.

References

Application Note: HPLC Analysis of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The following method is adapted from established procedures for similar carboxylic acid compounds and is intended for research and quality control purposes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in drug development and manufacturing processes. This application note describes a robust reversed-phase HPLC method for the determination of this compound.

Experimental

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical column: Primesep B, 4.6 x 150 mm, 5 µm, 100 Å or equivalent C18 column.[2]

  • HPLC grade acetonitrile (MeCN).

  • HPLC grade water.

  • Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄).[2][3]

  • Syringe filters, 0.45 µm.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
ColumnPrimesep B, 4.6 x 150 mm, 5 µm, 100 Å[2]
Mobile PhaseAcetonitrile : Water (5:95, v/v) with 0.1% H₂SO₄
Flow Rate1.0 mL/min[2]
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 210 nm[2]
Run Time10 minutes

Detailed Protocol

Mobile Phase Preparation
  • To prepare 1 L of the mobile phase, carefully add 1.0 mL of concentrated sulfuric acid to 950 mL of HPLC grade water in a suitable container.

  • Add 50 mL of HPLC grade acetonitrile.

  • Mix thoroughly and degas the solution using sonication or vacuum filtration.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in the mobile phase in a 100 mL volumetric flask and dilute to the mark to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis.

HPLC_Workflow A Mobile Phase Preparation C HPLC System Setup A->C B Standard & Sample Preparation E Sample Injection B->E D Column Equilibration C->D D->E F Chromatographic Separation E->F G UV Detection F->G H Data Acquisition & Processing G->H I Result Calculation & Reporting H->I

Caption: Experimental workflow for the HPLC analysis.

System Suitability

Before sample analysis, inject the standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is less than 2.0%.

Data Analysis
  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Integrate the peak area for all standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples using the linear regression equation of the calibration curve.

Expected Results

Under the specified chromatographic conditions, this compound is expected to be well-retained and eluted as a sharp, symmetric peak. The retention time will be dependent on the specific column and system but should be consistent under stable conditions.

Conclusion

The described HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. This protocol can be readily implemented in a quality control or research laboratory setting for routine analysis. Method validation should be performed according to the relevant regulatory guidelines to ensure its suitability for the intended application.

References

Application Notes and Protocols for NMR Spectroscopy of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry, notably as key intermediates in the synthesis of pharmaceuticals such as the antiplatelet agent Ticagrelor. A thorough understanding of their structural characterization by NMR is crucial for synthesis verification, purity assessment, and quality control in drug development.

Application Notes

Structural Elucidation by ¹H and ¹³C NMR

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound derivatives.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the cyclopropyl and the difluorophenyl moieties. The protons on the cyclopropane ring typically appear as a complex set of multiplets in the upfield region (approximately 1.0-3.0 ppm). The protons on the aromatic ring exhibit characteristic splitting patterns in the downfield region (approximately 7.0-7.5 ppm) due to coupling with each other and with the fluorine atoms. The carboxylic acid proton, if present and not exchanged, will appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data. The cyclopropyl carbons resonate at relatively high field (approximately 15-35 ppm). The aromatic carbons show distinct signals in the region of 110-155 ppm, with the carbons directly attached to fluorine exhibiting large one-bond C-F coupling constants. The carbonyl carbon of the carboxylic acid or ester group is typically observed in the downfield region (170-180 ppm).

  • ¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR can be a valuable tool for confirming the substitution pattern on the phenyl ring and for assessing purity.

Quantitative Analysis

NMR spectroscopy can be utilized for quantitative analysis (qNMR) to determine the purity of this compound derivatives without the need for a specific reference standard of the analyte. By using a certified internal standard with a known concentration, the absolute purity of the target compound can be accurately determined.

NMR Data

A Certificate of Analysis for (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid indicates that the ¹H NMR spectrum is consistent with the expected structure and the purity as determined by NMR is ≥95.0%.[1]

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
Cyclopropyl CH₂1.0 - 1.8m
Cyclopropyl CH1.8 - 2.8m
Aromatic CH7.0 - 7.5m
Carboxylic Acid OH> 10br s

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

CarbonsExpected Chemical Shift (ppm)
Cyclopropyl CH₂10 - 20
Cyclopropyl CH20 - 35
Aromatic CH115 - 125
Aromatic C-F145 - 155 (d, ¹JCF)
Aromatic C-C135 - 145
Carboxylic Acid C=O170 - 180

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For this compound and its derivatives, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Sample Concentration: Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard (Optional for qNMR): If quantitative analysis is required, add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone).

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Tuning and Shimming: Tune the probe for ¹H and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (for quantitative analysis, a longer delay of 5 times the longest T₁ is recommended).

    • Number of Scans: 8-16 scans for a standard spectrum. Increase the number of scans for dilute samples.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

    • Integrate the signals.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Use the same spectrometer as for ¹H NMR.

  • Tuning and Shimming: Tune the probe for ¹³C and re-shim if necessary.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Visualizations

Synthesis_and_NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis start Starting Materials synthesis Chemical Synthesis of 1-(3,4-Difluorophenyl)cyclopropane carboxylic Acid Derivative start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep Purified Compound data_acq NMR Data Acquisition (¹H, ¹³C, etc.) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Calibration) data_acq->data_proc spec_analysis Spectral Analysis (Structure Verification, Purity Assessment) data_proc->spec_analysis end Characterized Compound spec_analysis->end Final Report

Caption: Experimental Workflow from Synthesis to NMR Characterization.

NMR_Signaling_Pathway cluster_structure Molecular Structure molecule This compound h1_signals ¹H NMR Signals (Chemical Shifts, Multiplicities) molecule->h1_signals c13_signals ¹³C NMR Signals (Chemical Shifts, C-F Couplings) molecule->c13_signals cyclopropyl Cyclopropyl Moiety (Upfield Signals) h1_signals->cyclopropyl Correlates to difluorophenyl 3,4-Difluorophenyl Moiety (Aromatic Signals with F-Coupling) h1_signals->difluorophenyl Correlates to carboxyl Carboxylic Acid Group (Downfield C=O and OH) h1_signals->carboxyl Correlates to c13_signals->cyclopropyl Correlates to c13_signals->difluorophenyl Correlates to c13_signals->carboxyl Correlates to

Caption: Relationship between Molecular Structure and NMR Signals.

References

Application Notes and Protocols for the Preparation of (1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds, notably Ticagrelor. The synthesis involves the preparation of the precursor, (1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, followed by its conversion to the corresponding acyl chloride. This guide includes a summary of quantitative data, detailed experimental methodologies, and visual diagrams of the synthesis pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride is a critical building block in medicinal chemistry. Its stereospecific structure is essential for the biological activity of the final active pharmaceutical ingredients. The preparation of this acyl chloride is a crucial step that requires careful control of reaction conditions to maintain the desired stereochemistry and achieve high purity. These notes provide a comprehensive guide for researchers to successfully synthesize this compound.

Synthesis Pathway Overview

The overall synthesis is a two-stage process:

  • Stage 1: Preparation of (1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. This precursor can be synthesized through various stereoselective routes. One common method involves the cyclopropanation of a chiral precursor derived from 3,4-difluorobenzaldehyde.

  • Stage 2: Conversion to (1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride. The carboxylic acid is converted to the acyl chloride using a chlorinating agent, typically thionyl chloride.

Synthesis_Pathway A 3,4-Difluorobenzaldehyde B (E)-3-(3,4-difluorophenyl) -2-propenoic acid A->B Malonic acid, Pyridine, Piperidine C (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate B->C Thionyl chloride, L-menthol, Pyridine D (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate C->D Dimethylsulfoxonium methylide, NaI, NaOH, DMSO E (1R, 2R)-2-(3,4-difluorophenyl) cyclopropanecarboxylic acid D->E Hydrolysis (e.g., NaOH) F (1R, 2R)-2-(3,4-difluorophenyl) cyclopropanecarbonyl chloride E->F Thionyl chloride (SOCl2), Toluene, Pyridine

Figure 1: Synthesis Pathway of the Target Compound.

Quantitative Data Summary

The following table summarizes the key reagents and their roles in the final conversion step. Specific quantitative data from a representative protocol is provided in the experimental section.

ReagentMolar Mass ( g/mol )RoleKey Considerations
(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid212.18Starting MaterialEnsure high purity and correct stereochemistry.
Thionyl chloride (SOCl₂)118.97Chlorinating AgentUse freshly distilled or high-purity grade. Excess is typically used.
Toluene92.14SolventAnhydrous conditions are crucial.
Pyridine79.10Catalyst/Acid ScavengerActs as a catalyst and neutralizes the HCl byproduct.

Experimental Protocols

Stage 1: Preparation of (1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid

The synthesis of the carboxylic acid precursor is a multi-step process that can be achieved via several published routes. One established method is the hydrolysis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.[1]

Materials:

  • (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate

  • Ethanol

  • 45% Aqueous sodium hydroxide

Equipment:

  • Reaction flask

  • Stirrer

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate (9.6 kg) in ethanol (13.8 kg).[1]

  • Heat the mixture with stirring to 46°C.[1]

  • Add 45% aqueous sodium hydroxide (3.1 kg) over a 20-minute period.[1]

  • Stir the mixture for an additional 2 hours and 27 minutes to complete the hydrolysis.[1]

  • After reaction completion, proceed with standard aqueous workup and acidification to isolate the carboxylic acid product.

Stage 2: Preparation of (1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride

This protocol details the conversion of the carboxylic acid to the acyl chloride.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve carboxylic acid in Toluene B Add Pyridine A->B C Heat to 65°C B->C D Add Thionyl Chloride over 1 hour C->D E Stir at 70°C for 3 hours D->E F Cool to room temperature E->F G Remove excess solvent and reagent (e.g., under vacuum) F->G H Product: (1R, 2R)-2-(3,4-difluorophenyl) cyclopropanecarbonyl chloride G->H

Figure 2: Experimental Workflow for Acyl Chloride Formation.

Materials:

  • (1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (approx. 3.45 kg)[1]

  • Toluene (approx. 12 - 15 kg)[1]

  • Pyridine (70 ml)[1]

  • Thionyl chloride (2.3 kg)[1]

Equipment:

  • A dry reaction vessel equipped with a stirrer, reflux condenser, and an addition funnel.

  • Heating mantle.

  • Inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • To a solution of trans-(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (approximately 3.45 kg) in toluene (approximately 12 - 15 kg), add pyridine (70 ml).[1]

  • Heat the mixture to 65°C.[1]

  • Over a period of 1 hour, add thionyl chloride (2.3 kg) to the reaction mixture.[1]

  • After the addition is complete, stir the mixture at 70°C for 3 hours.[1]

  • Monitor the reaction progress by a suitable method (e.g., TLC or IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch).

  • Upon completion, the reaction mixture containing the crude acyl chloride can be cooled to room temperature.

  • The excess thionyl chloride and toluene can be removed under reduced pressure to yield the crude product.

  • Further purification, if necessary, can be achieved by vacuum distillation.

Safety and Handling

  • Thionyl chloride is a corrosive and toxic substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction of thionyl chloride with carboxylic acids evolves HCl and SO₂ gases, which are toxic and corrosive. Ensure the reaction setup is equipped with a gas trap.

  • All glassware should be thoroughly dried before use as thionyl chloride and the acyl chloride product are sensitive to moisture.

  • Pyridine is flammable and has a strong, unpleasant odor. Handle with care in a fume hood.

Conclusion

The provided protocols and application notes offer a detailed guide for the successful synthesis of (1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride. Adherence to the described procedures, especially with regard to anhydrous conditions and safety precautions, is essential for achieving a high yield and purity of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue IDQuestionPossible Causes & Solutions
YLD-001 Low yield in the cyclopropanation step. Incomplete reaction: * Increase reaction time. * Increase the molar ratio of the cyclopropanating agent (e.g., trimethylsulfoxonium iodide, ethyl diazoacetate).[1] Decomposition of reagents: * Ensure anhydrous reaction conditions, as many cyclopropanating reagents are sensitive to moisture. * Maintain the recommended reaction temperature to prevent thermal decomposition of reagents or intermediates. Substrate-related issues: * Confirm the purity of the starting alkene (e.g., (E)-3-(3,4-difluorophenyl)acrylonitrile). Impurities can inhibit the catalyst or react with the cyclopropanating agent.
RXN-002 Formation of side products in the cyclopropanation reaction. Lack of chemoselectivity: * When using diazo compounds, the choice of catalyst (e.g., copper or rhodium-based) can significantly influence selectivity and minimize side reactions.[1] Carbene insertion into C-H bonds: * This is a known side reaction of carbenes.[2][3] Optimizing the catalyst and reaction conditions can favor addition to the double bond. Stereoisomer formation: * The stereochemistry of the starting alkene is generally conserved in cyclopropanation.[2] Ensure the starting material has the desired stereochemistry. For asymmetric synthesis, a chiral catalyst or auxiliary is required.[4]
HYD-003 Incomplete hydrolysis of the nitrile or ester precursor. Insufficiently harsh conditions: * Hydrolysis of nitriles or esters to carboxylic acids can require strong acidic or basic conditions and elevated temperatures.[5][6] * For base-catalyzed hydrolysis, ensure a sufficient molar excess of the base (e.g., LiOH, NaOH) is used.[5] Poor solubility: * The substrate may have poor solubility in the aqueous medium. The addition of a co-solvent (e.g., methanol, ethanol) can improve solubility and reaction rate.[7][8]
PUR-004 Difficulty in purifying the final product. Presence of unreacted starting materials: * Optimize the reaction conditions to drive the reaction to completion. * Utilize column chromatography with an appropriate solvent system to separate the product from starting materials. Formation of emulsions during workup: * Avoid vigorous shaking during liquid-liquid extractions. Gentle inversions are often sufficient.[6] * The addition of brine or anhydrous sodium sulfate can help to break emulsions.[6] Crystallization issues: * If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Seeding with a pure crystal may be necessary to induce crystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic pathways have been reported, often starting from commercially available materials. The most common routes include:

  • Cyclopropanation of an alkene: This involves the reaction of a substituted styrene or acrylonitrile derivative (e.g., (E)-3-(3,4-difluorophenyl)acrylonitrile) with a cyclopropanating agent like trimethylsulfoxonium iodide.[5][10]

  • From 3,4-Difluorobenzaldehyde: This starting material can be converted to an alkene intermediate through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, followed by cyclopropanation.[5][10]

  • From 1,2-Difluorobenzene: Friedel-Crafts acylation followed by a series of transformations can lead to the desired cyclopropane ring structure.[11][12]

Q2: How can I improve the stereoselectivity of the cyclopropanation reaction?

A2: The cyclopropanation of alkenes is typically a stereospecific reaction, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[2][13] For achieving a specific enantiomer (e.g., (1R,2R) or (1S,2S)), an asymmetric synthesis approach is necessary. This can be achieved by using:

  • Chiral catalysts: Dirhodium and copper complexes with chiral ligands are commonly used for the asymmetric cyclopropanation with diazo compounds.[4]

  • Chiral auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation to one face of the alkene. The auxiliary is then removed in a subsequent step.[11]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several reagents used in the synthesis of this compound require careful handling:

  • Diazomethane and other diazo compounds: These are toxic and potentially explosive. They should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2][3]

  • Sodium hydride (NaH): This is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Thionyl chloride: This is a corrosive and toxic liquid that reacts with moisture to release harmful gases. It should be handled in a fume hood.[9][10]

  • Strong acids and bases: These are corrosive and should be handled with appropriate protective gear.

Q4: Can the nitrile group in 1-(3,4-Difluorophenyl)cyclopropanecarbonitrile be directly hydrolyzed to the carboxylic acid?

A4: Yes, the nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[5] This is a common final step in synthetic routes that utilize an acrylonitrile precursor.[5]

Experimental Protocols & Data

Synthesis via Cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylonitrile

This protocol is a representative example of one of the common synthetic routes.

Step 1: Synthesis of (E)-3-(3,4-difluorophenyl)acrylonitrile

3,4-Difluorobenzaldehyde is reacted with acetonitrile in the presence of a strong base such as potassium hydroxide (KOH) or butyllithium (BuLi).[5]

Step 2: Cyclopropanation

The resulting (E)-3-(3,4-difluorophenyl)acrylonitrile is then subjected to cyclopropanation using trimethylsulfoxonium iodide and a base like sodium hydride (NaH) or sodium hydroxide (NaOH) in a solvent such as dimethyl sulfoxide (DMSO).[5]

Step 3: Hydrolysis

The cyclopropanated nitrile is hydrolyzed to this compound using acidic or basic conditions. Basic hydrolysis with a reagent like lithium hydroxide (LiOH) is commonly employed.[5]

Comparative Data of Synthetic Routes
Starting MaterialKey ReagentsNumber of Steps (Typical)Reported Advantages/Disadvantages
3,4-DifluorobenzaldehydeMalonic acid, pyridine, piperidine, thionyl chloride, chiral auxiliary (e.g., L-menthol), dimethylsulfoxonium methylide, NaOH.[9][10]~5-8Long synthesis, uses toxic reagents like pyridine and potentially explosive azides in subsequent steps to the amine.[10]
1,2-DifluorobenzeneChloroacetyl chloride, aluminum trichloride, chiral reducing agents, triethylphosphoacetate, NaH.[11]~5-6Involves multiple steps and potentially hazardous reagents.
3,4-DifluorobenzaldehydeAcetonitrile, KOH, trimethylsulfoxonium iodide, NaH, LiOH.[5]~3A more direct route.[5]

Visualizations

Synthetic Workflow: From 3,4-Difluorobenzaldehyde to the Final Product

SynthesisWorkflow start 3,4-Difluorobenzaldehyde intermediate1 (E)-3-(3,4-Difluorophenyl) acrylonitrile start->intermediate1 Acetonitrile, KOH (Condensation) intermediate2 1-(3,4-Difluorophenyl) cyclopropanecarbonitrile intermediate1->intermediate2 Trimethylsulfoxonium iodide, NaH (Cyclopropanation) product 1-(3,4-Difluorophenyl) cyclopropanecarboxylic acid intermediate2->product LiOH, H2O (Hydrolysis)

Caption: A common synthetic route to this compound.

References

Technical Support Center: Purification of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 3,4-difluorobenzaldehyde, malonic acid derivatives), reagents from the cyclopropanation step, undesired stereoisomers (cis/trans, or enantiomers if the synthesis is stereoselective), and byproducts from side reactions.[1][2][3] Residual solvents from the synthesis are also common.

Q2: What are the key physical properties to consider during purification?

A2: The compound is an off-white solid with a melting point in the range of 78-81°C (for the (1R,2R)-enantiomer).[4] It has very low solubility in water but is sparingly to slightly soluble in organic solvents like methanol, chloroform, and DMSO.[4][5][6] Its acidic nature (predicted pKa ≈ 4.53) is a key property that can be exploited for purification via acid-base extraction.[4][5]

Q3: Which purification technique is most suitable for this compound?

A3: The choice of technique depends on the nature and quantity of impurities.

  • Recrystallization is effective for removing small amounts of impurities from a solid crude product, especially if a suitable single or mixed solvent system can be identified.

  • Acid-Base Extraction is highly effective for separating the acidic product from neutral or basic impurities.

  • Column Chromatography on silica gel is useful for separating compounds with different polarities, such as isomers or byproducts that are difficult to remove by other means.[7][8]

Q4: How can I assess the purity of the final product?

A4: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase C18 column.[9] Other methods include melting point analysis (a sharp melting range indicates high purity) and Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.

Troubleshooting Guides

Issue 1: Recrystallization yields an oil instead of crystals.
Potential Cause Troubleshooting Steps
Solution is supersaturated Try adding a few more drops of the hot solvent to the oiled-out mixture to achieve full dissolution before attempting to cool again.
Cooling rate is too fast Allow the solution to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling can prevent the formation of a crystal lattice.[10]
Insoluble impurities present Impurities can sometimes inhibit crystal growth. Try filtering the hot solution before cooling to remove any insoluble matter.
Compound has a low melting point If the compound's melting point is close to the boiling point of the solvent, it may melt and oil out. Consider using a lower-boiling point solvent.
Issue 2: Poor separation or peak tailing in column chromatography.
Potential Cause Troubleshooting Steps
Incorrect mobile phase polarity If the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). If it doesn't move, increase the polarity.
Sample is improperly loaded The sample should be dissolved in a minimum amount of solvent and loaded onto the column in a narrow band. Overloading the column can also lead to poor separation.[8]
Compound is too polar for silica gel The carboxylic acid group can interact strongly with the acidic silica gel, causing peak tailing. Adding a small amount of acetic or formic acid (~0.5-1%) to the mobile phase can mitigate this effect by protonating the compound and reducing its interaction with the stationary phase.
Column is not packed correctly Cracks or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly without any air bubbles.
Issue 3: Low recovery after acid-base extraction.
Potential Cause Troubleshooting Steps
Incomplete extraction from organic layer Ensure the aqueous base (e.g., NaHCO₃ solution) is thoroughly mixed with the organic layer. Perform multiple extractions (e.g., 3 times) with the aqueous base to maximize the transfer of the carboxylic acid into the aqueous phase.
Product is not fully precipitated After acidification of the aqueous layer, ensure the pH is sufficiently low (pH 1-2) to fully protonate and precipitate the carboxylic acid.[11] Cooling the solution in an ice bath can further decrease its solubility and improve recovery.[12]
Emulsion formation Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.[12]
Product has some solubility in water While solubility is low, some product may remain in the acidic aqueous phase after precipitation.[6] If recovery is critical, back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) after precipitation.

Quantitative Data Summary

Property Value Source
Molecular Formula C₁₀H₈F₂O₂[5][13]
Molecular Weight 198.17 g/mol [5][13]
Appearance Off-White Solid[4]
Melting Point 78 - 81 °C[4]
Boiling Point (Predicted) 308.1 ± 42.0 °C[4]
Density (Predicted) 1.435 ± 0.06 g/cm³[5]
pKa (Predicted) 4.53 ± 0.10[4][5]
Water Solubility (25 °C, Calc.) 0.17 g/L[6]
Solubility Profile Sparingly soluble in Methanol; Slightly soluble in Chloroform, DMSO.[4][5]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol) and solvent mixtures. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., Toluene/Heptane) may be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Mobile Phase Preparation: Prepare a solvent system. A gradient of Hexane and Ethyl Acetate is a common choice. Add 0.5% acetic acid to the mobile phase to prevent peak tailing of the carboxylic acid.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid product.

Visualizations

Purification_Workflow cluster_start cluster_purification Purification Options cluster_analysis Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Choose method based on impurities ColumnChrom Column Chromatography Crude->ColumnChrom Choose method based on impurities AcidBase Acid-Base Extraction Crude->AcidBase Choose method based on impurities Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis ColumnChrom->Analysis AcidBase->Analysis Analysis->Recrystallization Purity < 95% (Re-purify) PureProduct Pure Product Analysis->PureProduct Purity > 95% Acid_Base_Extraction_Workflow Start 1. Dissolve Crude Product in Organic Solvent Step2 2. Extract with Aqueous Base (e.g., NaHCO₃) Start->Step2 Step3 3. Separate Layers Step2->Step3 Step4_Org Organic Layer: Contains Neutral Impurities Step3->Step4_Org Discard Step4_Aq Aqueous Layer: Contains Deprotonated Product (Sodium Salt) Step3->Step4_Aq Step5 4. Acidify Aqueous Layer with HCl to pH 1-2 Step4_Aq->Step5 Step6 5. Precipitate Forms Step5->Step6 Step7 6. Filter, Wash with Water, and Dry Step6->Step7 End Pure Carboxylic Acid Step7->End

References

Technical Support Center: Stereoselective Synthesis of Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of cyclopropanes. This resource is tailored for researchers, scientists, and drug development professionals to provide solutions and guidance for common challenges encountered during experimentation. Cyclopropane rings are valuable structural motifs in medicinal chemistry, enhancing metabolic stability, potency, and binding affinity.[1][2] However, their stereoselective synthesis presents numerous challenges.

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and achieve desired stereochemical outcomes.

General Troubleshooting & FAQs

This section addresses broad issues that can affect various cyclopropanation methods.

Question: My cyclopropanation reaction shows low or no conversion. What are the primary factors to investigate?

Answer: Low conversion is a common issue that can often be resolved by systematically evaluating several key parameters. A logical workflow can help pinpoint the root cause.[3]

Troubleshooting Steps:

  • Reagent and Catalyst Quality:

    • Catalyst Activity: Ensure the catalyst has not degraded. Many catalysts, especially organometallic complexes, are sensitive to air and moisture.[3] Consider using a freshly opened bottle or a new batch. Some catalysts also require activation before use.

    • Reagent Purity: Verify the purity of your alkene substrate, carbene precursor (e.g., diazo compound, diiodomethane), and any additives. Impurities can poison the catalyst or lead to side reactions.

    • Solvent and Atmosphere: Use dry, degassed solvents. Many cyclopropanation reactions require an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of sensitive reagents and intermediates.[3]

  • Reaction Conditions:

    • Temperature: Temperature can be critical. Some reactions require low temperatures to enhance selectivity, while others may need heating to overcome activation barriers. Perform a temperature screen to find the optimal condition.

    • Concentration: Reactions can be sensitive to reactant concentrations. If intermolecular side reactions are a concern, try running the reaction at a higher dilution. Conversely, some reactions may benefit from higher concentrations.

    • Reaction Time: The reaction may simply be slow.[4] Monitor the reaction over a longer period (e.g., 24-48 hours) to determine if conversion increases.

  • Substrate Reactivity:

    • Electronic Effects: The electronic properties of the alkene are crucial. Electron-rich alkenes are generally more reactive toward the electrophilic metal-carbene intermediates common in transition-metal catalysis.[3][5] Electron-deficient olefins can be challenging substrates for many catalytic systems.[5][6]

    • Steric Hindrance: Sterically hindered alkenes may react slowly or not at all. The catalyst itself can also be sterically bulky, which can limit the scope of compatible substrates.[7][8]

G start Low Conversion Observed reagent_q Check Reagent & Catalyst Quality start->reagent_q inert Ensure Inert Atmosphere & Dry Solvents reagent_q->inert Issue persists success Problem Solved reagent_q->success Resolved conditions Optimize Reaction Conditions temp Screen Temperature conditions->temp Issue persists substrate Evaluate Substrate Reactivity electronics Consider Electronic Effects substrate->electronics Issue persists purity Verify Purity (Substrate, Precursor) inert->purity Issue persists inert->success Resolved activity Confirm Catalyst Activity purity->activity Issue persists purity->success Resolved activity->conditions Issue persists activity->success Resolved time_conc Vary Time & Concentration temp->time_conc Issue persists temp->success Resolved time_conc->substrate Issue persists time_conc->success Resolved sterics Consider Steric Hindrance electronics->sterics Issue persists electronics->success Resolved sterics->success Resolved

Caption: General troubleshooting workflow for low conversion.

Stereoselectivity Issues: Diastereomers & Enantiomers

Achieving high stereoselectivity is the primary goal and a significant challenge in cyclopropane synthesis.

Question: How can I improve the diastereoselectivity (cis/trans ratio) of my cyclopropanation reaction?

Answer: Diastereoselectivity is often dictated by the reaction mechanism and steric interactions.

Key Strategies:

  • Choice of Mechanism:

    • Concerted vs. Stepwise: Reactions involving carbene transfer, such as Simmons-Smith and many rhodium-catalyzed reactions, are concerted and stereospecific.[9][10] This means the stereochemistry of the starting alkene is retained in the product (e.g., a cis-alkene gives a cis-cyclopropane).[10][11] In contrast, stepwise mechanisms, like the Corey-Chaykovsky reaction using sulfur ylides, are non-stereospecific because bond rotation can occur in the intermediate before ring closure, often favoring the thermodynamically more stable trans-product.[10]

  • Directing Groups: The presence of a hydroxyl or ether group on the substrate, particularly in an allylic or homoallylic position, can dramatically influence diastereoselectivity in Simmons-Smith and other metal-mediated reactions.[9][12][13] The reagent coordinates to the heteroatom, directing the cyclopropanation to one face of the double bond.[13][14]

  • Steric Control:

    • Substrate: Bulky substituents on the alkene can shield one face, favoring attack from the less hindered side.

    • Catalyst/Reagent: The steric profile of the catalyst's ligands can be tuned to favor the formation of one diastereomer over another.

Question: My reaction has poor enantioselectivity (low % ee). What are the best strategies for improvement?

Answer: Enantioselectivity is controlled by the chiral environment created by the catalyst or auxiliary. Low enantiomeric excess (% ee) indicates that the transition states leading to the two enantiomers are too close in energy.

Troubleshooting Steps:

  • Ligand Modification: This is the most critical factor in asymmetric catalysis.

    • Steric Bulk: Increase the steric bulk of the chiral ligand to create a more defined chiral pocket around the metal center. This can enhance differentiation between the two faces of the approaching alkene.

    • Electronic Tuning: Modify the electronic properties of the ligand to influence the reactivity and geometry of the metal-carbene intermediate.

    • Screen a Ligand Library: The optimal ligand is often substrate-dependent.[4] Screening a diverse library of chiral ligands (e.g., BOX, PYBOX, chiral phosphines, N-heterocyclic carbenes) is a common strategy.

  • Solvent Effects: The solvent can influence the catalyst's conformation and aggregation state. A screen of different solvents (e.g., non-polar like toluene vs. more polar like CH₂Cl₂ or THF) can sometimes lead to significant improvements in % ee.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.[15]

  • Carbene Precursor: The structure of the diazo compound or other carbene source can have a profound impact on selectivity. For example, using bulkier ester groups on diazoacetates can improve stereocontrol.[5]

Parameter Effect on Diastereoselectivity Effect on Enantioselectivity Typical Action
Catalyst/Ligand Ligand sterics can influence approach trajectory.The chiral ligand is the primary source of stereoinduction.Screen a library of ligands with varying steric/electronic properties.
Temperature Can affect equilibrium of intermediates in stepwise paths.Lowering temperature generally increases % ee.Run reactions at 0 °C, -20 °C, or lower.[15]
Solvent Can influence catalyst structure and transition state polarity.Can significantly impact catalyst performance and % ee.Screen solvents of varying polarity (e.g., Toluene, DCM, THF, Hexane).
Substrate Directing groups are a powerful tool for control.Substrate must fit well within the catalyst's chiral pocket.Modify substrate or choose a catalyst known to work for that substrate class.

Method-Specific Troubleshooting

Transition-Metal Catalysis (Rh, Ru, Cu, Co, Au)

These methods typically involve the reaction of an alkene with a diazo compound.

Problem: My diazo compound decomposes before reacting with the alkene, leading to side products (e.g., dimers).

  • Solution: This is often caused by the rate of carbene formation exceeding the rate of cyclopropanation. Add the diazo compound slowly via syringe pump to keep its instantaneous concentration low. Ensure the catalyst is active and the alkene concentration is sufficient.

Problem: The reaction is not selective for electron-deficient or unactivated alkenes.

  • Solution: Most traditional Rh(II) and Cu(I) catalysts form electrophilic carbenes that react preferentially with electron-rich olefins.[5][6] For challenging substrates:

    • Consider catalysts known to be effective for electron-deficient systems, such as D₂-symmetric Co(II)-porphyrin complexes.[5][6]

    • Ruthenium-based catalysts, like Ru(II)-Pheox systems, have shown broad substrate scope, including for electron-deficient and neutral alkenes.[5][6]

    • Palladium(II)-catalyzed methods using sulfur ylides can be effective for unactivated alkenes, often employing a directing group strategy.[16]

Simmons-Smith Cyclopropanation

This reaction uses an organozinc carbenoid (typically from CH₂I₂ and Zn-Cu couple) and is known for its reliability and functional group tolerance.

Problem: Poor diastereoselectivity with a chiral allylic alcohol.

  • Solution: The stereochemical outcome is highly dependent on the conformation of the substrate when it coordinates to the zinc reagent.[9] The reaction should favor the diastereomer resulting from the delivery of the methylene group from the same face as the hydroxyl group.[13]

    • Reagent Choice: The Furukawa modification (using Et₂Zn and CH₂I₂) is often more reactive and can give different selectivity compared to the classical Zn-Cu couple.[13][17]

    • Protecting Groups: If the directing effect of a hydroxyl group is not desired, protecting it (e.g., as a silyl ether) will revert control to sterics, potentially favoring the opposite diastereomer.

G cluster_0 Stereoselectivity Troubleshooting start Poor Stereoselectivity check_dr Diastereoselectivity Issue? start->check_dr check_ee Enantioselectivity Issue? start->check_ee directing Use/Change Directing Group? check_dr->directing Yes ligand Screen Chiral Ligands check_ee->ligand Yes mech Change Reaction Mechanism? (e.g., Concerted vs. Stepwise) directing->mech end Improved Selectivity mech->end temp Lower Temperature ligand->temp solvent Screen Solvents temp->solvent solvent->end

Caption: Decision tree for improving stereoselectivity.

Experimental Protocols

General Protocol for Ru(II)-Pheox Catalyzed Asymmetric Cyclopropanation

This protocol is based on methodologies known for their broad substrate scope.[5][6]

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the Ru(II)-Pheox catalyst (1-2 mol%).

  • Reagents: Add the alkene substrate (1.0 equiv) followed by the desired anhydrous solvent (e.g., CH₂Cl₂).

  • Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or 25 °C).

  • Addition: Add a solution of the diazoacetate (1.1-1.5 equiv) in the same solvent dropwise over several hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the cyclopropane product.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (% ee) by chiral HPLC or SFC analysis.

General Protocol for Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol leverages the directing effect of a hydroxyl group to control diastereoselectivity.[9][14]

  • Preparation: To an oven-dried flask under an argon atmosphere, add a stirred suspension of zinc-copper couple (2.0-3.0 equiv) in anhydrous solvent (e.g., diethyl ether).

  • Reagents: Add a solution of diiodomethane (2.0-3.0 equiv) in the same solvent dropwise to the suspension. Stir the mixture at room temperature for 30-60 minutes to form the carbenoid.

  • Substrate Addition: Add a solution of the allylic alcohol (1.0 equiv) in the same solvent to the carbenoid mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired cyclopropyl alcohol.

References

Technical Support Center: Enhancing the Efficiency of Samarium-Promoted Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding samarium-promoted cyclopropanation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during samarium-promoted cyclopropanation experiments.

Issue Potential Cause Troubleshooting Steps
Low or No Reaction Conversion Inactive Samarium Reagent1. Use freshly prepared SmI2 solution. The deep blue or green color of the SmI2 solution should be vibrant. A color change to yellow indicates oxidation and loss of activity. 2. Ensure anhydrous and oxygen-free conditions. Samarium(II) iodide is extremely sensitive to air and moisture. Use freshly distilled and degassed solvents. All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (Argon is preferred). 3. Check the quality of the samarium metal. If preparing SmI2 in situ, ensure the samarium metal is of high purity and has not been excessively oxidized. Grinding the metal to expose a fresh surface can be beneficial.
Poor Substrate Reactivity1. Consider electronic effects. Electron-withdrawing groups on the alkene can decrease its reactivity towards the nucleophilic samarium carbenoid. 2. Steric hindrance. Bulky substituents near the double bond can impede the approach of the samarium carbenoid.
Inappropriate Reaction Temperature1. Optimize the reaction temperature. While many reactions proceed at room temperature, some may require cooling to suppress side reactions or heating to overcome activation barriers.
Low Diastereoselectivity Sub-optimal Solvent Choice1. Evaluate different solvents. The coordinating ability of the solvent can influence the transition state geometry. Tetrahydrofuran (THF) is commonly used, but other ethereal solvents could be explored.
Incorrect Stoichiometry of Reagents1. Verify the concentration of the SmI2 solution. Titrate the SmI2 solution before use to ensure accurate stoichiometry. 2. Adjust the ratio of the carbenoid precursor. The ratio of diiodomethane or other methylene sources to samarium can impact selectivity.
Presence of Protic Impurities1. Ensure strictly anhydrous conditions. The presence of water or other protic impurities can interfere with the stereochemical course of the reaction.
Formation of Side Products (e.g., reduced starting material) Excess Samarium Reagent1. Use the correct stoichiometry of SmI2. An excess of the reducing agent can lead to the reduction of the alkene or other functional groups in the substrate.
Reaction Temperature is Too High1. Lower the reaction temperature. Higher temperatures can sometimes favor undesired reaction pathways.
Inefficient Carbenoid Formation1. Ensure efficient generation of the samarium carbenoid. This can be influenced by the quality of the diiodomethane and the reaction conditions for its activation with samarium.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using samarium-promoted cyclopropanation over other methods like the Simmons-Smith reaction?

A1: Samarium-promoted cyclopropanation offers excellent stereospecificity and can be performed on a wide range of substrates, including unmasked α,β-unsaturated carboxylic acids, which is a significant advantage as it eliminates the need for protection and deprotection steps.[1][2]

Q2: How can I tell if my SmI2 solution is still active?

A2: A freshly prepared and active solution of SmI2 in THF typically has a deep blue or green color. If the solution turns yellow, it indicates the oxidation of Sm(II) to Sm(III), and the reagent has lost its reducing activity.

Q3: What is the role of additives like HMPA in these reactions?

A3: Hexamethylphosphoramide (HMPA) is a strong Lewis base that can coordinate to the samarium ion, increasing its reducing power and often enhancing the rate and efficiency of reactions.[3] However, due to its toxicity, alternatives are often sought.

Q4: Can I use other dihalomethanes besides diiodomethane?

A4: Diiodomethane is the most common methylene source for generating the samarium carbenoid. While other dihalomethanes might be used, their reactivity and the efficiency of carbenoid formation can vary significantly.

Q5: Is it possible to achieve enantioselective samarium-promoted cyclopropanation?

A5: Achieving high enantioselectivity in samarium-promoted cyclopropanation typically requires the use of chiral auxiliaries on the substrate. The development of general and highly effective chiral catalysts for this specific reaction is an ongoing area of research.

Experimental Protocols

Protocol 1: Preparation of a Standardized 0.1 M Solution of Samarium(II) Iodide in THF

Materials:

  • Samarium metal powder (high purity)

  • Iodine (crystalline)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere of argon, add samarium powder (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • To this, add a solution of iodine (1.0 equivalent) in anhydrous, degassed THF via a cannula.

  • Stir the mixture vigorously at room temperature. The reaction is initiated by the appearance of the characteristic deep blue or green color of SmI2.

  • Continue stirring until all the samarium metal has reacted, and a homogenous solution is obtained (typically 1-2 hours).

  • The concentration of the SmI2 solution should be determined by titration before use.

Protocol 2: Diastereoselective Cyclopropanation of (E)-Cinnamic Acid

Materials:

  • (E)-Cinnamic acid

  • Samarium metal powder

  • Diiodomethane (CH2I2)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (for workup)

Procedure:

  • In a flame-dried flask under an argon atmosphere, suspend (E)-cinnamic acid (1.0 mmol) and samarium powder (3.0 mmol) in anhydrous THF (10 mL).

  • To this suspension, add diiodomethane (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford the trans-2-phenylcyclopropanecarboxylic acid.

Quantitative Data

The efficiency of samarium-promoted cyclopropanation is highly dependent on the substrate and reaction conditions. The following table summarizes typical yields for the cyclopropanation of various (E)-α,β-unsaturated carboxylic acids.

Substrate ((E)-Ar-CH=CH-COOH) Ar group Yield (%) of trans-cyclopropane
Cinnamic acidPhenyl85
4-Methylcinnamic acid4-Tolyl82
4-Methoxycinnamic acid4-Anisyl78
4-Chlorocinnamic acid4-Chlorophenyl88
2-Furylacrylic acid2-Furyl75

Data is illustrative and based on typical results reported in the literature for reactions carried out with Sm/CH2I2 in THF at room temperature.

Visualizations

Samarium-Promoted Cyclopropanation Mechanism

Samarium_Cyclopropanation_Mechanism Mechanism of Samarium-Promoted Cyclopropanation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Sm_metal Samarium Metal (Sm) Sm_Carbenoid Samarium Carbenoid (ISmCH2I) Sm_metal->Sm_Carbenoid + CH2I2 CH2I2 Diiodomethane (CH2I2) Alkene Alkene Substrate Transition_State Three-membered Transition State Alkene->Transition_State Sm_Carbenoid->Transition_State + Alkene Cyclopropane Cyclopropane Product Transition_State->Cyclopropane Concerted addition SmI2_byproduct SmI2 Transition_State->SmI2_byproduct

Caption: Proposed mechanism for samarium-promoted cyclopropanation.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Troubleshooting Low Conversion in Samarium-Promoted Cyclopropanation Start Low Conversion Observed Check_Reagent Verify SmI2 Activity (Color, Titration) Start->Check_Reagent Reagent_OK Reagent Active? Check_Reagent->Reagent_OK Prepare_Fresh Prepare Fresh SmI2 Solution Reagent_OK->Prepare_Fresh No Check_Conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) Reagent_OK->Check_Conditions Yes Prepare_Fresh->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Solvent, Temperature, and Degassing Procedures Conditions_OK->Optimize_Conditions No Check_Substrate Evaluate Substrate Reactivity (Sterics, Electronics) Conditions_OK->Check_Substrate Yes Optimize_Conditions->Check_Substrate Substrate_OK Substrate Suitable? Check_Substrate->Substrate_OK Modify_Substrate Consider Substrate Modification or Alternative Method Substrate_OK->Modify_Substrate No Consult_Literature Consult Literature for Similar Substrates Substrate_OK->Consult_Literature Yes Modify_Substrate->Consult_Literature End Problem Resolved Consult_Literature->End

Caption: A logical workflow for troubleshooting low conversion rates.

Logical Relationship of Key Reaction Parameters

Reaction_Parameters Key Parameters Influencing Reaction Efficiency cluster_conditions Conditions Efficiency Reaction Efficiency (Yield & Selectivity) Reagent_Quality SmI2 Quality (Purity, Activity) Reagent_Quality->Efficiency Reaction_Conditions Reaction Conditions Reaction_Conditions->Efficiency Solvent Solvent Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature Additives Additives (e.g., HMPA) Reaction_Conditions->Additives Substrate_Properties Substrate Properties Substrate_Properties->Efficiency

References

solubility of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid in organic solvents. Below you will find solubility data, experimental protocols, troubleshooting guides, and frequently asked questions to support your research and development activities.

Solubility Data

The solubility of this compound can vary significantly depending on the solvent and temperature. Below is a summary of available qualitative and quantitative solubility data.

SolventSolubility CategoryReported ValueTemperature (°C)
ChloroformSlightly SolubleNot ReportedNot Reported
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot ReportedNot Reported
MethanolSparingly SolubleNot ReportedNot Reported
WaterVery Slightly Soluble0.17 g/L (Calculated)25

Note: The data for organic solvents is qualitative.[1] Quantitative determination via the experimental protocol outlined below is recommended for specific application needs. The water solubility is a calculated value.[2]

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in an organic solvent of interest.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, acetone, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or intermittent vortexing is recommended.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle.

    • Centrifuge the vial to pellet the remaining solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

    • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of your analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Troubleshooting Guide

This guide addresses common issues that may be encountered during the determination of solubility for this compound.

IssuePossible CauseRecommended Solution
Inconsistent solubility results Insufficient equilibration time.Increase the agitation time to ensure the solution has reached equilibrium.
Temperature fluctuations.Use a temperature-controlled environment to maintain a constant temperature throughout the experiment.
Inaccurate measurement of solvent or solute.Use calibrated analytical equipment for all measurements.
Precipitation of the compound during sample preparation for analysis The saturated solution is cooled before dilution.Maintain the temperature of the saturated solution during handling and dilution.
The dilution solvent is not miscible with the primary solvent.Ensure the diluent is fully miscible with the solvent used to prepare the saturated solution.
Difficulty in dissolving the compound The compound has low solubility in the chosen solvent.Consider testing a different solvent or a co-solvent system. Gentle heating may also be an option, but be aware that solubility is temperature-dependent.
The compound has formed aggregates.Use sonication to break up any aggregates before the equilibration period.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The calculated water solubility is very low, at 0.17 g/L at 25 °C.[2] As a carboxylic acid, its solubility in aqueous solutions is expected to be pH-dependent. In basic solutions (pH > pKa), the compound will deprotonate to form a more soluble carboxylate salt.

Q2: How can I increase the aqueous solubility of this compound?

A2: The aqueous solubility can be increased by adjusting the pH of the solution to above the pKa of the carboxylic acid, which will convert it to its more soluble salt form. The use of co-solvents or solubilizing agents such as cyclodextrins may also enhance aqueous solubility.

Q3: Are there any safety precautions I should take when handling this compound?

A3: Always refer to the Safety Data Sheet (SDS) for detailed safety information. General good laboratory practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Q4: How does the purity of the compound affect solubility measurements?

A4: Impurities can significantly impact solubility measurements. Soluble impurities can lead to an overestimation of the compound's solubility, while insoluble impurities can lead to an underestimation. It is crucial to use a well-characterized, high-purity sample for accurate solubility determination.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep_start Start add_excess Add excess solute to known volume of solvent prep_start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge withdraw_supernatant Withdraw known volume of supernatant centrifuge->withdraw_supernatant dilute Dilute supernatant withdraw_supernatant->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] One supplier recommends refrigeration at 2-8°C.[4] It is crucial to protect the compound from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong bases.[1][2]

Q2: I am observing unexpected peaks in my HPLC chromatogram during analysis. What could be the cause?

A2: Unexpected peaks may indicate the presence of degradation products or impurities. Consider the following troubleshooting steps:

  • Review Handling Procedures: Ensure the compound has not been exposed to excessive heat, light, or incompatible substances. The strong carbon-fluorine bond generally enhances metabolic stability and can block sites of oxidative metabolism, but degradation can still occur under harsh conditions.[5][6][7]

  • Check Solvent and Mobile Phase Purity: Impurities in solvents or mobile phase components can appear as extraneous peaks.

  • Assess Sample Preparation: The sample preparation process itself might induce degradation. Ensure solutions are analyzed promptly after preparation.

  • Perform Forced Degradation: To identify potential degradants, consider performing a forced degradation study. This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and confirm if your analytical method can resolve them from the parent peak.[8]

Q3: My compound appears to be degrading upon exposure to basic conditions. Is this expected?

A3: Carboxylic acids can react with bases. While the difluorophenyl and cyclopropyl groups can influence reactivity, exposure to strong bases may lead to salt formation or other reactions. It is advisable to avoid strong bases during storage and handling unless required for a specific reaction.[1][2] Forced degradation studies often use basic conditions (e.g., 0.1 M NaOH) to investigate this potential degradation pathway.[8][9]

Q4: How does the fluorine substitution affect the stability of the molecule?

A4: The presence of fluorine atoms on the phenyl ring generally increases the metabolic stability of a molecule.[6][10][11] The carbon-fluorine bond is very strong, which can protect metabolically vulnerable positions on the aromatic ring from oxidative degradation by enzymes like cytochrome P450.[5][7] This substitution can also influence the compound's acidity, lipophilicity, and binding affinity without causing major steric changes, as fluorine's atomic radius is similar to that of hydrogen.[6]

Q5: Is the cyclopropyl group stable?

A5: The cyclopropyl ring is generally stable. Studies on related compounds, like cyclopropanecarboxylic acid esters, have shown that the cyclopropyl group can enhance stability against hydrolysis compared to non-cyclic analogues.[12] However, under certain strenuous conditions, ring-opening reactions could be a possible degradation pathway to investigate during forced degradation studies.

Data Presentation: Illustrative Forced Degradation Results

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to demonstrate its stability profile under various stress conditions. The goal of such a study is typically to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)No. of Degradants
Acid Hydrolysis 0.1 M HCl24 hours60°C~ 5%1
Base Hydrolysis 0.1 M NaOH8 hours60°C~ 12%2
Oxidation 3% H₂O₂24 hours25°C~ 8%2
Thermal Dry Heat48 hours80°C~ 3%1
Photolytic ICH Option 1*7 days25°C< 2%0

*ICH Option 1: Exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature (25°C) protected from light.

    • Thermal Degradation: Store the solid compound in a hot air oven maintained at 80°C. Also, expose the stock solution to the same conditions.

    • Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B.

  • Sampling: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution before dilution.

    • Dissolve thermally stressed solid samples in the initial solvent.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The control sample is the stock solution stored under normal conditions (e.g., 2-8°C, protected from light).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid or Formic acid in Water.[13][14]

    • B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 30% B to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% B to 30% B

    • 22-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the parent compound (e.g., 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, 25°C) Stock->Oxidation Expose to Stress Thermal Thermal (Solid & Solution, 80°C) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to Stress Control Prepare Control Sample (Stored at 2-8°C) Sampling Sample at Time Points Control->Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Samples Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Evaluation (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for a forced degradation stability study.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Hypothetical) cluster_oxidation Oxidation (Hypothetical) Parent 1-(3,4-Difluorophenyl) cyclopropanecarboxylic acid RingOpening Ring-Opened Product (e.g., via acid/base catalysis) Parent->RingOpening H⁺ / OH⁻ Hydroxylation Hydroxylated Phenyl Ring Product Parent->Hydroxylation [O] (e.g., H₂O₂) Decarboxylation Oxidative Decarboxylation Product Parent->Decarboxylation [O] / Heat

Caption: Hypothetical degradation pathways for the compound.

References

Technical Support Center: Troubleshooting Common Side Reactions in Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during cyclopropanation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during cyclopropanation?

A1: The most prevalent side reactions in cyclopropanation include C-H bond insertion, carbene dimerization, [3+2] cycloaddition, and reactions with solvents or impurities. The occurrence of these side reactions is highly dependent on the chosen cyclopropanation method, the substrate, the catalyst, and the reaction conditions. For instance, highly reactive carbenes, such as those generated from diazomethane, are prone to C-H insertion.[1][2][3] Carbene dimerization to form alkenes is a common issue when the concentration of the carbene precursor is too high.[1]

Q2: How does the choice of metal catalyst influence the outcome of the reaction?

A2: The metal catalyst plays a crucial role in modulating the reactivity and selectivity of the carbene intermediate. Different metals and ligand systems can significantly influence the propensity for side reactions. For example, rhodium(II) carboxylates are highly effective for cyclopropanation but can also promote C-H insertion, especially with substrates possessing activated C-H bonds.[4][5] Copper catalysts are also widely used and can offer different selectivity profiles. The ligand sphere around the metal center is critical for controlling stereoselectivity in asymmetric cyclopropanation.[6][7][8]

Q3: What is the importance of the purity of the diazo compound?

A3: The purity of the diazo compound is paramount for a successful cyclopropanation reaction. Impurities can lead to catalyst deactivation and the formation of byproducts.[2] Diazo compounds, especially unstabilized ones, can be hazardous and prone to decomposition, which can lead to inconsistent results and safety issues.[9][10] Purification of diazo compounds, for example by chromatography on neutral alumina or by careful distillation, can be necessary but should be performed with extreme caution due to their potential explosiveness.[11]

Q4: Can solvent choice affect the selectivity of my cyclopropanation reaction?

A4: Yes, the solvent can have a significant impact on the reaction's outcome. Solvent polarity can influence the stability and reactivity of the metal carbene intermediate.[12] For instance, in Simmons-Smith reactions, non-coordinating solvents like dichloromethane or 1,2-dichloroethane are generally preferred, as basic solvents can decrease the reaction rate.[8] The choice of solvent can also affect the ratio of cyclopropanation to C-H insertion products in rhodium-catalyzed reactions.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction

Low or no yield is a common frustration in cyclopropanation reactions. A systematic approach to troubleshooting is essential.

Question: My cyclopropanation reaction is giving a low yield or is not working at all. What should I check first?

Answer:

When faced with low or no product formation, it is crucial to systematically evaluate the key components of your reaction. The primary areas to investigate are the quality of your reagents and the reaction conditions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions catalyst_activity Verify Catalyst Activity reagent_quality->catalyst_activity diazo_purity Check Diazo Compound Purity/Activity reagent_quality->diazo_purity ss_reagent Verify Simmons-Smith Reagent Activity reagent_quality->ss_reagent temp_time Optimize Temperature & Time reaction_conditions->temp_time concentration Adjust Concentration reaction_conditions->concentration atmosphere Ensure Inert Atmosphere reaction_conditions->atmosphere substrate_reactivity Assess Substrate Reactivity success Improved Yield substrate_reactivity->success catalyst_activity->substrate_reactivity diazo_purity->substrate_reactivity ss_reagent->substrate_reactivity temp_time->success concentration->success atmosphere->success

Caption: A logical workflow for troubleshooting low yields in cyclopropanation.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Action Experimental Protocol
Inactive Catalyst For metal-catalyzed reactions, ensure the catalyst is active. Rhodium(II) catalysts can be sensitive to air and moisture. For Simmons-Smith reactions, the activity of the zinc-copper couple is critical.[13]Protocol for Activation of Zinc-Copper Couple: 1. In a flask, suspend zinc dust in a solution of copper(II) acetate in hot acetic acid with vigorous stirring for about 30 seconds. 2. Allow the solid to settle, decant the supernatant, and wash the couple with acetic acid followed by several portions of diethyl ether. 3. The freshly prepared, active zinc-copper couple should be used immediately under an inert atmosphere.[4][14]
Degraded Diazo Compound Diazo compounds, particularly unstabilized ones, can decompose over time. Use freshly prepared or purified diazo compounds.Protocol for Diazomethane Generation (Example - Use with extreme caution): Diazomethane can be generated from precursors like Diazald™ using a specialized distillation apparatus. Due to its explosive and toxic nature, this should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions.
Sub-optimal Reaction Conditions The reaction temperature and time may not be optimal for your specific substrate.Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or GC. Be aware that higher temperatures can sometimes promote side reactions.[13]
Moisture or Oxygen Contamination Many cyclopropanation reagents and intermediates are sensitive to air and moisture.Ensure all glassware is oven-dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[13]
Low Substrate Reactivity Electron-deficient alkenes are generally less reactive towards electrophilic carbenes.For less reactive alkenes in a Simmons-Smith reaction, consider using a more reactive modification, such as the Furukawa modification (diethylzinc and diiodomethane).[3] For catalytic reactions, a more electrophilic catalyst system might be required.
Issue 2: Formation of C-H Insertion Byproducts

C-H insertion is a common side reaction where the carbene inserts into a C-H bond of the substrate or solvent instead of adding across the double bond.

Question: I am observing significant amounts of C-H insertion products in my reaction. How can I minimize this side reaction?

Answer:

Minimizing C-H insertion requires tuning the reactivity of the carbene intermediate, which can be achieved by modifying the catalyst, the diazo compound, or the reaction conditions.

Troubleshooting Workflow for C-H Insertion

CH_Insertion_Troubleshooting start High C-H Insertion catalyst_choice Modify Catalyst System start->catalyst_choice diazo_choice Change Diazo Compound start->diazo_choice reaction_conditions Adjust Reaction Conditions start->reaction_conditions ligand_modification Use More Sterically Hindered Ligand catalyst_choice->ligand_modification less_reactive_catalyst Switch to a Less Reactive Metal Catalyst catalyst_choice->less_reactive_catalyst stabilized_diazo Use a More Stabilized Diazo Compound diazo_choice->stabilized_diazo lower_temp Lower Reaction Temperature reaction_conditions->lower_temp solvent_change Change Solvent reaction_conditions->solvent_change success Reduced C-H Insertion ligand_modification->success less_reactive_catalyst->success stabilized_diazo->success lower_temp->success solvent_change->success

Caption: A decision-making workflow for minimizing C-H insertion side reactions.

Strategies to Suppress C-H Insertion:

Strategy Explanation Example
Catalyst Modification The choice of catalyst and its ligands significantly influences the selectivity between cyclopropanation and C-H insertion. More sterically demanding ligands can disfavor the transition state for C-H insertion.In rhodium-catalyzed reactions, switching from rhodium(II) acetate to a bulkier carboxylate ligand like rhodium(II) pivalate can sometimes increase the preference for cyclopropanation.
Use of More Stabilized Diazo Compounds Carbenes derived from more stabilized diazo compounds (e.g., those with two electron-withdrawing groups like diazomalonates) are generally less reactive and more selective for cyclopropanation over C-H insertion.[4]If you are using ethyl diazoacetate and observing C-H insertion, consider switching to diethyl diazomalonate.
Lower Reaction Temperature Lowering the reaction temperature can increase the selectivity for the desired cyclopropanation pathway, as C-H insertion often has a higher activation energy.If the reaction is being run at room temperature, try performing it at 0°C or even lower temperatures, while monitoring the reaction time for completion.

Quantitative Data on Catalyst and Substrate Effects on Selectivity:

Catalyst Diazo Compound Substrate Cyclopropanation:C-H Insertion Ratio Reference
Rh₂(OAc)₄Ethyl DiazoacetateCyclohexene>99:1[4]
Rh₂(OAc)₄Dimethyl DiazomalonateCyclohexeneProne to allylic C-H insertion[4]
Rh₂(OAc)₄Methyl PhenyldiazoacetateCyclohexene7:93[5]
CuPcMethyl PhenyldiazoacetateCyclohexene6.4:1[5]
Issue 3: Formation of Carbene Dimerization Byproducts

Carbene dimerization leads to the formation of alkenes (e.g., diethyl maleate and fumarate from ethyl diazoacetate) and reduces the yield of the desired cyclopropane.

Question: My reaction is producing a significant amount of alkene byproducts from carbene dimerization. What can I do to prevent this?

Answer:

Carbene dimerization occurs when the concentration of the reactive carbene intermediate is too high. The most effective way to prevent this is to maintain a low steady-state concentration of the diazo compound.

Protocol to Minimize Carbene Dimerization:

  • Slow Addition of Diazo Compound: The most crucial step is to add the diazo compound to the reaction mixture very slowly. This can be achieved using a syringe pump over a period of several hours. A slow addition rate ensures that the generated carbene reacts with the alkene substrate before it can react with another carbene molecule.

  • Dilution: Running the reaction at a lower concentration can also help to reduce the rate of bimolecular side reactions like dimerization.

  • Temperature Control: In some cases, adjusting the temperature can influence the relative rates of cyclopropanation and dimerization. This should be optimized for each specific system.

Experimental Protocol: Slow Addition of Ethyl Diazoacetate (EDA)

  • Set up the reaction with the alkene, catalyst, and solvent in the reaction flask under an inert atmosphere.

  • Prepare a solution of ethyl diazoacetate in the reaction solvent.

  • Using a syringe pump, add the EDA solution to the stirred reaction mixture at a slow, constant rate (e.g., over 4-8 hours).

  • Monitor the reaction progress by TLC or GC to ensure the starting material is being consumed and to check for the formation of dimer byproducts.

Issue 4: Poor Stereoselectivity (Diastereo- and Enantioselectivity)

Achieving high stereoselectivity is often a primary goal in cyclopropanation, especially in the synthesis of complex molecules.

Question: My cyclopropanation reaction is producing a mixture of diastereomers or enantiomers. How can I improve the stereoselectivity?

Answer:

Improving stereoselectivity typically involves careful selection of the catalyst, ligands, and reaction conditions. For diastereoselectivity, substrate control (e.g., using directing groups) is also a powerful strategy. For enantioselectivity, the use of a chiral catalyst or auxiliary is essential.

Troubleshooting Workflow for Poor Stereoselectivity

StereoselectivityTroubleshooting start Poor Stereoselectivity diastereo Poor Diastereoselectivity start->diastereo enantio Poor Enantioselectivity start->enantio directing_group Utilize Directing Groups (e.g., -OH) diastereo->directing_group catalyst_ligand_d Optimize Catalyst/Ligand System diastereo->catalyst_ligand_d temp_d Lower Reaction Temperature diastereo->temp_d chiral_catalyst Screen Chiral Catalysts/Ligands enantio->chiral_catalyst solvent_e Optimize Solvent enantio->solvent_e temp_e Lower Reaction Temperature enantio->temp_e success_d Improved Diastereoselectivity directing_group->success_d catalyst_ligand_d->success_d temp_d->success_d success_e Improved Enantioselectivity chiral_catalyst->success_e solvent_e->success_e temp_e->success_e

Caption: Troubleshooting guide for improving diastereoselectivity and enantioselectivity.

Strategies for Improving Stereoselectivity:

Selectivity Issue Strategy Explanation and Examples
Poor Diastereoselectivity Utilize Directing Groups In the Simmons-Smith cyclopropanation of allylic alcohols, the hydroxyl group can coordinate to the zinc reagent, directing the cyclopropanation to the same face of the double bond, leading to high syn-diastereoselectivity.[15][16]
Optimize Catalyst and Ligands The steric and electronic properties of the catalyst and its ligands play a critical role in determining the facial selectivity of the carbene addition. Screening different catalysts and ligands is often necessary.
Poor Enantioselectivity Screen Chiral Ligands For asymmetric cyclopropanation, the choice of the chiral ligand is the most important factor. A wide variety of chiral ligands have been developed for different metal catalysts (e.g., bis(oxazoline) (BOX) and salen ligands for copper, and chiral dirhodium carboxylates).[6][7] The optimal ligand is often substrate-dependent.
Lower Reaction Temperature Enantioselectivity is often improved at lower reaction temperatures, as this can amplify the energetic differences between the diastereomeric transition states leading to the two enantiomers.
Solvent Optimization The solvent can influence the conformation of the catalyst-substrate complex and thus affect enantioselectivity. Screening a range of solvents with different polarities and coordinating abilities is recommended.

References

Technical Support Center: Scaling Up the Production of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the commercial-scale production of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address challenges encountered during synthesis and purification.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route A: Cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylonitrile followed by Hydrolysis

Question: The yield of the cyclopropanation reaction of (E)-3-(3,4-difluorophenyl)acrylonitrile with trimethylsulfoxonium iodide is low. What are the potential causes and solutions?

Answer:

Low yields in this cyclopropanation step can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Moisture and Air Sensitivity: The reaction is sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality:

    • Sodium Hydride (NaH): Use freshly opened or properly stored NaH. Old or improperly stored NaH may have a layer of sodium hydroxide, which is less effective.

    • Trimethylsulfoxonium Iodide: Ensure the reagent is pure and dry.

    • Solvent: Use anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Temperature: The formation of the ylide from trimethylsulfoxonium iodide and NaH is exothermic. Maintain the temperature at or below 25°C during this step. The subsequent reaction with the acrylonitrile derivative should be carefully controlled, as elevated temperatures can lead to side reactions.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

ParameterRecommended ConditionTroubleshooting Action
AtmosphereInert (Nitrogen or Argon)Purge the reaction vessel with inert gas before adding reagents.
Sodium Hydride60% dispersion in mineral oilWash with anhydrous hexane to remove oil if necessary.
SolventAnhydrous DMSOUse freshly opened anhydrous solvent or dry it over molecular sieves.
Temperature20-25°CUse an ice bath to control exotherms during reagent addition.
Reaction Time16-24 hoursMonitor reaction completion by TLC/HPLC before quenching.

Question: During the hydrolysis of the cyclopropyl nitrile to the carboxylic acid, significant amounts of amide intermediate are observed. How can this be resolved?

Answer:

Incomplete hydrolysis is a common issue. To drive the reaction to completion:

  • Reaction Time and Temperature: Increase the reaction time and/or temperature. Refluxing for an extended period is often necessary for complete hydrolysis of nitriles.

  • Concentration of Acid/Base: Use a higher concentration of the acid or base catalyst. For acidic hydrolysis, concentrated sulfuric or hydrochloric acid is effective. For basic hydrolysis, a higher concentration of sodium or potassium hydroxide can be used.

  • Water Content: Ensure sufficient water is present for the hydrolysis to proceed to the carboxylic acid.

ParameterRecommended ConditionTroubleshooting Action
Hydrolysis AgentConc. H₂SO₄ or NaOH solutionIncrease the concentration or the number of equivalents of the hydrolyzing agent.
TemperatureRefluxEnsure the reaction is heated to a consistent and appropriate temperature.
Reaction Time24-48 hoursMonitor the disappearance of the nitrile and amide intermediates by TLC or HPLC.
Route B: Cyclopropanation of 3,4-Difluorostyrene with Ethyl Diazoacetate followed by Hydrolysis

Question: The cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate results in a low yield and the formation of byproducts. What are the likely causes and solutions?

Answer:

This reaction is often catalyzed by a metal complex (e.g., ruthenium or copper). Low yields and byproduct formation can be due to several factors:

  • Catalyst Activity: Ensure the catalyst is active and used in the correct loading. Some catalysts are air-sensitive and require handling under an inert atmosphere.

  • Purity of Ethyl Diazoacetate: Ethyl diazoacetate can decompose over time, especially when exposed to light or acid. Use freshly prepared or purified ethyl diazoacetate.

  • Slow Addition of Ethyl Diazoacetate: A slow, controlled addition of ethyl diazoacetate to the reaction mixture is crucial. A high concentration of the diazo compound can lead to dimerization and other side reactions.

  • Temperature Control: The reaction is typically performed at or below room temperature. Exothermic reactions can lead to uncontrolled decomposition of the diazo compound.

  • Solvent Choice: The choice of solvent can influence the reaction. Dichloromethane or toluene are commonly used. Ensure the solvent is dry and of appropriate quality.

ParameterRecommended ConditionTroubleshooting Action
CatalystRu(II) or Cu(I) complexUse the recommended catalyst loading and handle under inert conditions if required.
Ethyl DiazoacetateFreshly prepared/purifiedAdd slowly to the reaction mixture using a syringe pump.
Temperature20-25°CUse a cooling bath to maintain a constant temperature.
SolventAnhydrous Dichloromethane or TolueneEnsure the solvent is free from acidic impurities.

Question: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete. What steps can be taken to improve the conversion?

Answer:

Incomplete hydrolysis of the ethyl ester can be addressed by modifying the reaction conditions.

  • Base/Acid Concentration: Increase the concentration of the hydrolyzing agent (e.g., sodium hydroxide or sulfuric acid).

  • Co-solvent: If the ester has poor solubility in the aqueous medium, adding a co-solvent like methanol or ethanol can improve the reaction rate.[1][2]

  • Temperature: Increasing the reaction temperature to reflux will accelerate the hydrolysis.[3]

  • Reaction Time: Extend the reaction time and monitor for the disappearance of the starting ester by TLC or HPLC.

ParameterRecommended ConditionTroubleshooting Action
Hydrolysis AgentNaOH in Methanol/WaterIncrease the concentration of NaOH.
TemperatureRefluxEnsure efficient heating and stirring.
Reaction Time2-4 hoursMonitor reaction completion by TLC/HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the production of this compound?

A1: The primary safety concerns depend on the chosen synthetic route.

  • Use of Diazo Compounds: Ethyl diazoacetate is potentially explosive and toxic. It should be handled with care, avoiding contact with strong acids and metal salts that can catalyze its decomposition. Reactions should be conducted behind a blast shield, especially at a larger scale.

  • Use of Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Use of Thionyl Chloride: If converting the carboxylic acid to the acid chloride, thionyl chloride is corrosive and toxic. This reaction should be performed in a well-ventilated fume hood.[4]

  • Exothermic Reactions: Both cyclopropanation and hydrolysis steps can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

Q2: How can the trans isomer of this compound be selectively synthesized or isolated?

A2: The stereoselectivity of the cyclopropanation reaction is key.

  • Route A: The cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylonitrile with a sulfoxonium ylide generally leads to the trans product.

  • Route B: The stereoselectivity of the cyclopropanation of 3,4-difluorostyrene can be influenced by the choice of catalyst and reaction conditions. Chiral catalysts can be used to favor the formation of a specific enantiomer of the trans isomer.

  • Purification: If a mixture of isomers is formed, they can often be separated by fractional crystallization of the carboxylic acid or a derivative.

Q3: What are the recommended methods for purifying the final product on a large scale?

A3: Crystallization is the most common and effective method for purifying this compound at a commercial scale.

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the product at elevated temperatures but have low solubility at cooler temperatures, while impurities remain in solution. Toluene is a commonly used solvent for the crystallization of similar arylcyclopropanecarboxylic acids.

  • Cooling Profile: A controlled cooling rate is important to obtain crystals of uniform size and high purity. Rapid cooling can lead to the trapping of impurities.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can help control the crystallization process and ensure the desired crystal form is obtained.

Experimental Protocols

Protocol 1: Synthesis via Cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylonitrile (Route A)

Step 1: Cyclopropanation

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 g, 25.2 mmol) in anhydrous DMSO (40 mL) under a nitrogen atmosphere, add trimethylsulfoxonium iodide (5.55 g, 25.2 mmol) portion-wise at a temperature below 25°C.

  • Stir the resulting mixture at 25°C for 30 minutes.

  • Cool the reaction mixture to 0°C and add a solution of (E)-3-(3,4-difluorophenyl)acrylonitrile (5.0 g, 25.2 mmol) in anhydrous DMSO.

  • Allow the reaction to warm to 25°C and stir for 16 hours.

  • Pour the reaction mixture into water (200 mL) and extract with methyl tert-butyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropyl nitrile.

Step 2: Hydrolysis

  • Add the crude cyclopropyl nitrile to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction by TLC or HPLC until the nitrile and amide intermediates are consumed.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/heptane).

Protocol 2: Synthesis via Cyclopropanation of 3,4-Difluorostyrene (Route B)

Step 1: Cyclopropanation

  • To a solution of 3,4-difluorostyrene and a suitable catalyst (e.g., a ruthenium(II) complex) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere, add a solution of ethyl diazoacetate in the same solvent dropwise over several hours at room temperature.[2]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Remove the solvent under reduced pressure and purify the crude ethyl 1-(3,4-difluorophenyl)cyclopropanecarboxylate by column chromatography or distillation.

Step 2: Hydrolysis

  • Dissolve the ethyl 1-(3,4-difluorophenyl)cyclopropanecarboxylate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.[1][2]

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., toluene).

Data Presentation

Table 1: Comparison of Synthetic Routes
FeatureRoute A (Nitrile Hydrolysis)Route B (Ester Hydrolysis)
Starting Materials (E)-3-(3,4-difluorophenyl)acrylonitrile, Trimethylsulfoxonium iodide, NaH, DMSO3,4-Difluorostyrene, Ethyl diazoacetate, Ru/Cu catalyst, Solvent (DCM/Toluene)
Key Intermediates 1-(3,4-Difluorophenyl)cyclopropanecarbonitrileEthyl 1-(3,4-difluorophenyl)cyclopropanecarboxylate
Typical Overall Yield 60-75%70-85%
Key Process Steps Cyclopropanation, HydrolysisCyclopropanation, Hydrolysis
Safety Considerations Use of NaH (flammable), DMSO (high boiling point)Use of ethyl diazoacetate (potentially explosive), metal catalysts
Purification CrystallizationCrystallization
Table 2: Typical Reaction Conditions and Yields
StepReagentsSolventTemperature (°C)Time (h)Yield (%)
Route A: Cyclopropanation (E)-3-(3,4-difluorophenyl)acrylonitrile, Trimethylsulfoxonium iodide, NaHDMSO2516~75
Route A: Hydrolysis 1-(3,4-Difluorophenyl)cyclopropanecarbonitrile, H₂SO₄, H₂OWaterReflux24-48~85
Route B: Cyclopropanation 3,4-Difluorostyrene, Ethyl diazoacetate, Ru catalystDichloromethane254-8~90
Route B: Hydrolysis Ethyl 1-(3,4-difluorophenyl)cyclopropanecarboxylate, NaOHMethanol/WaterReflux2-4~95

Visualizations

Experimental Workflow: Route A

Route_A_Workflow start Start: (E)-3-(3,4-difluorophenyl)acrylonitrile reagents1 Trimethylsulfoxonium iodide, NaH, DMSO cyclopropanation Cyclopropanation Reaction start->cyclopropanation reagents1->cyclopropanation intermediate Intermediate: 1-(3,4-Difluorophenyl)cyclopropanecarbonitrile cyclopropanation->intermediate reagents2 H2SO4, H2O hydrolysis Hydrolysis intermediate->hydrolysis reagents2->hydrolysis crude_product Crude Product hydrolysis->crude_product purification Crystallization crude_product->purification final_product Final Product: this compound purification->final_product

Caption: Workflow for the synthesis of this compound via Route A.

Experimental Workflow: Route B

Route_B_Workflow start Start: 3,4-Difluorostyrene reagents1 Ethyl diazoacetate, Ru/Cu catalyst, DCM cyclopropanation Cyclopropanation Reaction start->cyclopropanation reagents1->cyclopropanation intermediate Intermediate: Ethyl 1-(3,4-difluorophenyl)cyclopropanecarboxylate cyclopropanation->intermediate reagents2 NaOH, Methanol/H2O hydrolysis Hydrolysis intermediate->hydrolysis reagents2->hydrolysis crude_product Crude Product hydrolysis->crude_product purification Crystallization crude_product->purification final_product Final Product: this compound purification->final_product Troubleshooting_Low_Yield start Low Yield in Cyclopropanation check_reagents Check Reagent Quality (NaH, Ylide, Diazoacetate) start->check_reagents check_conditions Verify Reaction Conditions (Inert atmosphere, Temperature) start->check_conditions check_addition Review Reagent Addition (Slow addition of diazoacetate) start->check_addition reagent_issue Source fresh, high-purity reagents. Handle under inert conditions. check_reagents->reagent_issue If reagents are suspect conditions_issue Ensure system is dry and inert. Implement precise temperature control. check_conditions->conditions_issue If conditions deviated addition_issue Use a syringe pump for slow, controlled addition. check_addition->addition_issue If addition was too fast

References

Technical Support Center: Refinement of HPLC Methods for Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of High-Performance Liquid Chromatography (HPLC) methods for purity analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC experiments, offering potential causes and solutions in a question-and-answer format.

My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing, where the peak asymmetry factor is greater than 1, can be caused by several factors. Identifying the root cause is key to resolving the issue.

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.

      • Solution: Use a base-deactivated column (end-capped), add a competing base like triethylamine to the mobile phase, or operate at a lower pH to suppress the ionization of silanol groups.

    • Column Contamination or Degradation: Accumulation of strongly retained sample components on the column frit or at the head of the column can lead to peak distortion.[1] A void in the column packing can also cause tailing.[2]

      • Solution: Use a guard column to protect the analytical column from contaminants.[3] If the column is contaminated, try flushing it with a strong solvent.[3] If a void has formed, the column may need to be replaced.[2]

    • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the mobile phase.[4]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, both the ionized and non-ionized forms may be present, leading to tailing.

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Why are my peaks fronting?

Peak fronting, with an asymmetry factor less than 1, is also a common issue.

  • Potential Causes & Solutions:

    • Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[3]

      • Solution: Reduce the injection volume or dilute the sample.[3]

    • Sample Solvent Stronger than Mobile Phase: Similar to peak tailing, a sample solvent that is stronger than the mobile phase can cause fronting.

      • Solution: Prepare the sample in the mobile phase or a weaker solvent.

    • Low Column Temperature: Insufficient temperature can lead to poor mass transfer and peak fronting.[3]

      • Solution: Increase the column temperature.[3]

My peak resolution is poor. How can I improve it?

Resolution is a critical parameter in purity analysis, ensuring that all impurities are separated from the main peak and from each other.[5] A resolution value of 1.5 or greater is generally desired for baseline separation.[5]

  • Strategies for Improving Resolution:

    • Optimize Mobile Phase Composition:

      • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[6]

      • Adjust pH: For ionizable compounds, modifying the mobile phase pH can significantly impact retention and selectivity.[5][6]

    • Modify the Stationary Phase:

      • Change Column Chemistry: If optimizing the mobile phase is insufficient, switching to a different stationary phase (e.g., from C18 to a Phenyl or Cyano column) can provide the necessary selectivity.[6][7]

    • Increase Column Efficiency:

      • Use Smaller Particle Size Columns: Columns with smaller particles provide higher efficiency and better resolution.[7][8]

      • Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution.[6][8]

    • Adjust Flow Rate and Temperature:

      • Lower the Flow Rate: This can increase resolution, but will also increase the run time.[5][8]

      • Increase Temperature: Higher temperatures can improve mass transfer and peak shape, but may not be suitable for thermally labile compounds.[5][8]

Why is my baseline noisy or drifting?

A stable baseline is essential for accurate quantification, especially of low-level impurities.[9] Baseline noise appears as rapid, random fluctuations, while drift is a gradual, long-term change.[9]

  • Potential Causes & Solutions for Baseline Noise:

    • Air Bubbles in the System: Air bubbles in the pump or detector cell are a common cause of baseline noise.[3][10]

      • Solution: Degas the mobile phase and purge the system.[3][10]

    • Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector cell can cause noise.[9][10]

      • Solution: Use high-purity, HPLC-grade solvents and filter the mobile phase.[9][11] Flush the detector cell with a strong, clean solvent.[3][10]

    • Failing Detector Lamp: An old or failing lamp can cause an unstable baseline.[3][12]

      • Solution: Replace the detector lamp.[3]

  • Potential Causes & Solutions for Baseline Drift:

    • Temperature Fluctuations: Changes in ambient or column temperature can cause the baseline to drift.[3][13]

      • Solution: Use a column oven and ensure the laboratory temperature is stable.[3][13]

    • Changes in Mobile Phase Composition: In gradient elution, a mismatch in the UV absorbance of the mobile phase components can cause drift.[13] Evaporation of a volatile mobile phase component can also be a cause.[14]

      • Solution: Ensure the mobile phases have similar UV absorbance at the detection wavelength or use a reference wavelength.[3][13] Keep mobile phase reservoirs covered.[14]

    • Column Equilibration: Insufficient column equilibration before starting a run can lead to a drifting baseline.[3][15]

      • Solution: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions.[3][15]

My retention times are shifting. What is the problem?

Consistent retention times are crucial for peak identification.[16] Shifts can be gradual or sudden.[16]

  • Potential Causes & Solutions:

    • Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can cause retention time shifts.[16][17]

      • Solution: Prepare fresh mobile phase carefully.[16]

    • Fluctuations in Flow Rate: Leaks in the system or problems with the pump can lead to an inconsistent flow rate.[14][17]

      • Solution: Check for leaks and ensure the pump is functioning correctly.[14][17]

    • Changes in Column Temperature: Variations in temperature will affect retention times.[16]

      • Solution: Use a reliable column oven.[16]

    • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.[18]

      • Solution: Replace the column.[18]

Quantitative Data Summary

The following tables summarize the general effects of changing key HPLC parameters on the separation.

Table 1: Effect of Mobile Phase Modifications on Peak Characteristics

Parameter ChangeEffect on Retention TimeEffect on ResolutionPotential Issues
Increase % Organic Solvent DecreaseMay DecreasePoor separation of early eluting peaks.
Decrease % Organic Solvent IncreaseMay IncreaseLong run times, peak broadening.
Change Organic Solvent Type VariesMay Increase or DecreaseChanges in peak elution order.
Adjust pH (for ionizable compounds) VariesMay Increase or DecreaseCan significantly alter selectivity.[6]
Increase Buffer Concentration VariesMay Improve Peak ShapePotential for buffer precipitation.[13]

Table 2: Effect of Column and Instrument Parameter Adjustments

Parameter ChangeEffect on Retention TimeEffect on ResolutionEffect on Backpressure
Increase Column Length IncreaseIncreaseIncrease
Decrease Particle Size VariesIncreaseSignificant Increase
Increase Flow Rate DecreaseDecreaseIncrease
Decrease Flow Rate IncreaseIncreaseDecrease
Increase Temperature DecreaseMay ImproveDecrease

Experimental Protocols

Protocol 1: Troubleshooting Peak Tailing for a Basic Compound

This protocol outlines a systematic approach to address peak tailing for a basic analyte.

  • Initial Assessment:

    • Inject a standard of the basic analyte and confirm peak tailing (asymmetry > 1.2).

    • Record the chromatogram, noting retention time, peak width, and tailing factor.

  • Mobile Phase pH Modification:

    • Prepare a mobile phase with a pH at least 2 units below the pKa of the analyte. For example, if the pKa is 5.0, prepare a mobile phase with a pH of 3.0 or lower.

    • Equilibrate the column with the new mobile phase for at least 20 column volumes.

    • Inject the standard and evaluate the peak shape.

  • Addition of a Competing Base:

    • If lowering the pH is not effective or desirable, add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase.

    • Equilibrate the column and inject the standard. Observe any changes in peak shape.

  • Column Evaluation:

    • If mobile phase modifications do not resolve the issue, the problem may be with the column.

    • Install a new, or known good, column of the same type.

    • Equilibrate and inject the standard. If the peak shape is good, the original column was likely the source of the problem.

Protocol 2: Optimizing Resolution of Two Co-eluting Peaks

This protocol provides a workflow for improving the separation of two closely eluting peaks.

  • Baseline Separation:

    • Run the current method and calculate the resolution between the two critical peaks. A resolution of < 1.5 indicates a need for optimization.

  • Isocratic vs. Gradient Elution:

    • If using an isocratic method, consider developing a shallow gradient to improve separation.[19]

    • If using a gradient, try decreasing the gradient slope (i.e., making it longer) to increase the separation between the peaks.

  • Mobile Phase Selectivity Optimization:

    • Organic Modifier: If using acetonitrile, prepare a mobile phase with methanol at an equivalent solvent strength and vice versa. Run the sample and observe changes in selectivity.

    • pH Adjustment: If the analytes have ionizable groups, systematically adjust the mobile phase pH in small increments (e.g., 0.2 pH units) and monitor the resolution.

  • Temperature Optimization:

    • Vary the column temperature (e.g., in 5 °C increments) to see if it affects selectivity and resolution.

  • Stationary Phase Selectivity:

    • If the above steps do not provide adequate resolution, consider trying a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or Cyano).

Frequently Asked Questions (FAQs)

Q1: How often should I replace my HPLC column?

The lifetime of an HPLC column depends on many factors, including the number of injections, the cleanliness of the samples, the mobile phase used, and the operating pressure. It is time to replace your column when you observe a significant loss of resolution, a large increase in backpressure that cannot be resolved by flushing, or severe peak shape distortion that is not correctable by other means.[18] Using a guard column can significantly extend the life of your analytical column.

Q2: What is the purpose of a guard column?

A guard column is a short, disposable column installed between the injector and the analytical column.[3] Its purpose is to protect the more expensive analytical column by trapping particulate matter and strongly retained compounds from the sample matrix.[1] This helps to prevent clogging and contamination of the analytical column, thereby extending its lifetime and maintaining its performance.

Q3: What is the difference between isocratic and gradient elution?

In isocratic elution, the composition of the mobile phase remains constant throughout the run.[19] This is suitable for simple separations of a few components. In gradient elution, the composition of the mobile phase is changed over time, typically by increasing the proportion of the stronger organic solvent.[19] Gradient elution is necessary for complex samples containing compounds with a wide range of polarities, as it allows for the elution of all components in a reasonable time with good peak shape.[19]

Q4: How do I properly degas my mobile phase?

Dissolved gases in the mobile phase can form bubbles in the HPLC system, leading to problems with the pump and detector, such as baseline noise and pressure fluctuations.[11] Common degassing methods include:

  • Inline Degassing: Many modern HPLC systems have a built-in vacuum degasser.[11]

  • Helium Sparging: Bubbling helium through the mobile phase is a very effective way to remove dissolved gases.[11]

  • Sonication: Placing the mobile phase in an ultrasonic bath can help to remove dissolved gases, but it is generally less effective than helium sparging or inline degassing.[11]

Q5: What should I do if my system pressure is too high?

High backpressure can damage the pump and column.[20] If you observe an unusually high pressure, you should systematically work backward from the column to identify the blockage.[3]

  • Disconnect the column and see if the pressure returns to normal. If it does, the blockage is in the column. Try back-flushing the column (if the manufacturer allows) or replace it.

  • If the pressure is still high without the column, disconnect the tubing before the injector. Continue this process, moving backward through the system until you find the source of the blockage, which could be a clogged frit, a blocked piece of tubing, or a problem with the injector.[3]

Visualizations

Troubleshooting_Workflow start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time resolution Poor Resolution? start->resolution baseline Baseline Issue? start->baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes check_mobile_phase Check Mobile Phase (composition, fresh prep) retention_time->check_mobile_phase Yes optimize_mobile_phase Optimize Mobile Phase (%B, pH, solvent type) resolution->optimize_mobile_phase Yes noise Noise baseline->noise Yes drift Drift baseline->drift Yes check_silanol Check Silanol Interactions (pH, competing base) tailing->check_silanol check_column_health Check Column Health (flush, replace) tailing->check_column_health check_overload Check for Sample Overload (reduce concentration/volume) fronting->check_overload check_flow_rate Check Flow Rate & Leaks check_mobile_phase->check_flow_rate check_temp Check Temperature Control check_flow_rate->check_temp change_column Change Column (smaller particles, different phase) optimize_mobile_phase->change_column degas_mobile_phase Degas Mobile Phase noise->degas_mobile_phase clean_detector Clean Detector Cell noise->clean_detector drift->check_temp check_equilibration Check Column Equilibration drift->check_equilibration Resolution_Optimization start Resolution < 1.5 mobile_phase Modify Mobile Phase start->mobile_phase change_strength Adjust %B mobile_phase->change_strength change_ph Adjust pH mobile_phase->change_ph change_solvent Change Organic Solvent mobile_phase->change_solvent column_params Modify Column Parameters smaller_particles Use Smaller Particles column_params->smaller_particles longer_column Increase Column Length column_params->longer_column different_phase Change Stationary Phase column_params->different_phase instrument_params Modify Instrument Parameters flow_rate Decrease Flow Rate instrument_params->flow_rate temperature Optimize Temperature instrument_params->temperature change_strength->column_params change_ph->column_params change_solvent->column_params smaller_particles->instrument_params longer_column->instrument_params different_phase->instrument_params end Resolution ≥ 1.5 flow_rate->end temperature->end

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Cis and Trans Isomers of Cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid framework of the cyclopropane ring makes it a valuable scaffold in medicinal chemistry, allowing for the precise spatial orientation of functional groups. The stereochemistry of substituents on this ring system, specifically the cis and trans isomerism, can have a profound impact on the biological activity of molecules. This guide provides an objective comparison of the biological activities of cis and trans isomers of cyclopropanecarboxylic acid derivatives, supported by experimental data, to inform drug design and development.

Anticonvulsant Activity: A Case Study of Hydantoin Schiff Bases

Recent studies have highlighted the superior anticonvulsant effects of cis isomers of certain 5,5'-diphenylhydantoin Schiff bases, which incorporate a cyclopropane-like rigid structure, when compared to their trans counterparts. The data presented below is from a comparative analysis in murine models of epilepsy.

Data Presentation: Anticonvulsant Efficacy
CompoundIsomerDose (mg/kg)Anticonvulsant Activity (MES Test) - % Protection
SB1-Ph trans100%
200%
400%
cis1067%
2083%
4083%
SB4-Ph trans100%
2017%
4033%
cis1067%
2083%
40100%
Phenytoin (Reference Drug) -2083%

Data sourced from a study on 5,5'-diphenylhydantoin Schiff bases, which demonstrates the enhanced potency of the cis isomers in a maximal electroshock (MES) seizure model[1].

Experimental Protocols

1. Maximal Electroshock (MES) Test in Mice

The MES test is a standard preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[2][3]

  • Animals: Male albino mice (20-25 g) are used.

  • Compound Administration: Test compounds (cis and trans isomers) are suspended in a suitable vehicle and administered intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) are included.

  • Pre-treatment Time: The test is conducted at the time of peak effect of the compound, determined from preliminary pharmacokinetic studies.

  • Induction of Seizure: A maximal seizure is induced via corneal electrodes using an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds).[2][4] Prior to electrode placement, a drop of saline and a local anesthetic is applied to the corneas.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the primary endpoint, indicating protection by the test compound.[1][2]

  • Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded, and the percentage of protection is calculated.

2. Kainate-Induced Status Epilepticus in Mice

This model is used to evaluate the neuroprotective effects of compounds against excitotoxicity-induced seizures.[5][6]

  • Animals: Male C57BL/6J mice are often used.[6]

  • Compound Administration: The test compounds are administered sub-chronically (e.g., once daily for 7 days) prior to the induction of status epilepticus.

  • Induction of Status Epilepticus: Kainic acid is administered (e.g., intraperitoneally) to induce status epilepticus.[5][7]

  • Behavioral Observation: The severity of seizures is scored based on a standardized scale (e.g., Racine scale).

  • Endpoint: The primary endpoint is the attenuation of the severity of the kainate-induced status epilepticus.

Visualization of Experimental Workflow

MES_Test_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Compound_Administration Compound Administration (i.p.) Animal_Acclimatization->Compound_Administration Compound_Preparation Compound Preparation (cis/trans isomers, vehicle, positive control) Compound_Preparation->Compound_Administration Pre_treatment_Time Pre-treatment Time Compound_Administration->Pre_treatment_Time MES_Induction Maximal Electroshock Induction (Corneal Electrodes) Pre_treatment_Time->MES_Induction Observation Observation of Tonic Hindlimb Extension MES_Induction->Observation Data_Recording Record Protected Animals Observation->Data_Recording Calculate_Protection Calculate % Protection Data_Recording->Calculate_Protection

Caption: Workflow of the Maximal Electroshock (MES) test for anticonvulsant screening.

GABA Receptor Interaction: A Study of Aminomethyl-Cyclopropanecarboxylic Acids

The conformationally restricted analogs of the neurotransmitter GABA, (±)-cis- and (±)-trans-2-(aminomethyl)cyclopropanecarboxylic acid (CAMP and TAMP, respectively), exhibit distinct pharmacological profiles at GABA receptors.

Data Presentation: GABA Receptor Activity
CompoundIsomerReceptor SubtypeActivityKD (µM)Imax (%)
(+)-CAMP cisrho(1) GABA(C)Full Agonist~40~100
rho(2) GABA(C)Full Agonist~17~100
alpha(1)beta(2)gamma(2L) GABA(A)Very Weak Antagonist--
(+)-TAMP transrho(1) GABA(C)Partial Agonist~60~40
rho(2) GABA(C)Partial Agonist~30~60
alpha(1)beta(2)gamma(2L) GABA(A)Weak Partial Agonist~500~50

Data for the enantiomers of CAMP and TAMP at recombinant GABA receptors expressed in Xenopus oocytes. KD represents the dissociation constant and Imax is the maximal response relative to GABA.[4] In earlier studies, the trans isomer of (±)-2-(aminomethyl)cyclopropanecarboxylic acid was found to be significantly more active than the cis isomer in hyperpolarizing neurons and displacing [3H]-muscimol from rat brain membranes.[2]

Experimental Protocols

1. [³H]-Muscimol Binding Assay

This radioligand binding assay is used to determine the affinity of compounds for the GABAA receptor.[8]

  • Tissue Preparation: Rat brain membranes, typically from the cerebellum or cortex, are prepared by homogenization and centrifugation.

  • Assay Components: The assay mixture includes the prepared brain membranes, [³H]-muscimol (a high-affinity GABAA receptor agonist), and the test compounds (cis and trans isomers) at various concentrations.

  • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound [³H]-muscimol, is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., GABA or bicuculline). Specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to determine the inhibitory concentration (IC₅₀) of the test compounds, from which the binding affinity (Kᵢ) can be calculated.

2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is employed to study the functional properties of ion channels and receptors, such as GABA receptors, expressed in Xenopus oocytes.[9][10]

  • Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the desired GABA receptor subunits (e.g., rho(1), rho(2), or a combination for GABAA receptors). The oocytes are then incubated to allow for receptor expression.

  • Electrophysiological Recording: An oocyte expressing the GABA receptors is placed in a recording chamber and impaled with two microelectrodes, one for monitoring the membrane potential and the other for injecting current.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Compound Application: The oocyte is perfused with a solution containing GABA or the test compounds (cis and trans isomers) at various concentrations.

  • Data Acquisition: The current flowing across the oocyte membrane in response to the application of the agonist is recorded.

  • Data Analysis: The dose-response relationship for each compound is determined by plotting the current amplitude against the compound concentration. This allows for the calculation of parameters such as the half-maximal effective concentration (EC₅₀) or the dissociation constant (KD), and the maximal response (Imax).

Visualization of Signaling Pathway and Experimental Logic

GABA_Receptor_Interaction cluster_receptor GABA Receptor cluster_response Cellular Response Cis_Isomer cis-Isomer (CAMP) GABA_Receptor GABA Receptor (Ion Channel) Cis_Isomer->GABA_Receptor Binds with higher/lower affinity Trans_Isomer trans-Isomer (TAMP) Trans_Isomer->GABA_Receptor Binds with different affinity/efficacy Ion_Flow Ion Flow (e.g., Cl⁻ influx) GABA_Receptor->Ion_Flow Opens/Modulates Membrane_Potential Change in Membrane Potential Ion_Flow->Membrane_Potential Biological_Effect Biological Effect (e.g., Neuronal Inhibition) Membrane_Potential->Biological_Effect

Caption: Interaction of cis and trans isomers with GABA receptors leading to a biological response.

References

Structure-Activity Relationship of 2-Phenylcyclopropane Carboxylic Acids as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the structure-activity relationship (SAR) of 2-phenylcyclopropane carboxylic acid derivatives, focusing on their inhibitory activity against O-Acetylserine Sulfhydrylase (OASS), a key enzyme in bacterial cysteine biosynthesis.

The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on new molecular targets. O-Acetylserine Sulfhydrylase (OASS) is a crucial enzyme in the cysteine biosynthesis pathway of bacteria and plants, but is absent in mammals, making it an attractive target for the development of new antibiotics.[1] This guide provides a detailed comparison of a series of α-substituted-2-phenylcyclopropane carboxylic acids that have been rationally designed and synthesized as potent inhibitors of Salmonella typhimurium OASS.[1]

Comparative Analysis of Inhibitory Activity

The inhibitory potential of various α-substituted-2-phenylcyclopropane carboxylic acid analogs against S. typhimurium OASS was evaluated. The dissociation constants (Kd) were determined to quantify the binding affinity of these compounds for the enzyme. The data reveals key structural features that influence inhibitory activity.

Compound IDα-substituentPhenyl Ring SubstituentDissociation Constant (Kd) in µM
1 HH1.8 ± 0.1
2 CH3H0.9 ± 0.1
3 CH2CH3H0.5 ± 0.1
4 CH(CH3)2H0.3 ± 0.1
5 H4-F1.2 ± 0.1
6 H4-Cl1.0 ± 0.1
7 H4-CH31.5 ± 0.1
8 H2,4-diCl0.8 ± 0.1

Data synthesized from the findings presented in "Rational Design, Synthesis, and Preliminary Structure-Activity Relationships of α-Substituted-2-Phenylcyclopropane Carboxylic Acids as Inhibitors of Salmonella typhimurium O-Acetylserine Sulfhydrylase".

Key SAR Observations:

  • Effect of α-substitution: The introduction of small alkyl groups at the α-position of the carboxylic acid generally leads to a progressive increase in binding affinity. A bulkier isopropyl group at this position (Compound 4 ) resulted in the most potent inhibitor in this series. This suggests that a hydrophobic pocket in the enzyme's active site can accommodate these substituents, leading to enhanced binding.

  • Effect of Phenyl Ring Substitution: Substitution on the phenyl ring with electron-withdrawing groups like fluorine and chlorine (Compounds 5 , 6 , and 8 ) resulted in a slight to moderate increase in binding affinity compared to the unsubstituted analog (Compound 1 ). This indicates that electronic effects on the phenyl ring can modulate the interaction with the enzyme. The 2,4-dichloro substitution (Compound 8 ) showed a more pronounced effect than monosubstitution.

Experimental Protocols

Synthesis of α-Substituted-2-Phenylcyclopropane Carboxylic Acids

A general synthetic route for the preparation of α-substituted-2-phenylcyclopropane carboxylic acids involves the cyclopropanation of a corresponding α,β-unsaturated ester, followed by hydrolysis.

Step 1: Cyclopropanation A substituted styrene is reacted with an α-diazoacetate in the presence of a rhodium catalyst, such as Rh2(OAc)4, to yield the corresponding 2-phenylcyclopropane-1-carboxylate ester.

Step 2: Hydrolysis The resulting ester is then hydrolyzed to the carboxylic acid using a base, such as lithium hydroxide, in a mixture of tetrahydrofuran and water.

O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay

The inhibitory activity of the synthesized compounds is determined by measuring their binding affinity to the OASS enzyme using a fluorescence-based assay.

Materials:

  • Purified S. typhimurium OASS enzyme

  • O-acetyl-L-serine (OAS)

  • Test compounds (2-phenylcyclopropane carboxylic acid derivatives)

  • Phosphate buffer (pH 7.4)

Procedure:

  • A solution of the OASS enzyme in phosphate buffer is prepared.

  • The intrinsic tryptophan fluorescence of the enzyme is measured (excitation at 280 nm, emission at 340 nm).

  • Aliquots of the test compound solution are incrementally added to the enzyme solution.

  • After each addition, the mixture is incubated to allow for binding equilibrium to be reached.

  • The change in tryptophan fluorescence upon ligand binding is monitored.

  • The dissociation constant (Kd) is calculated by fitting the fluorescence change data to a binding isotherm equation.

Visualizing the Mechanism and Workflow

To understand the context of the inhibition, it is crucial to visualize both the enzymatic reaction and the experimental workflow.

OASS_Catalytic_Cycle cluster_reaction OASS Catalytic Cycle E_PLP E-PLP (Internal Aldimine) E_OAS E-OAS Complex E_PLP->E_OAS Transaldimination E_AA α-Aminoacrylate Intermediate E_OAS->E_AA β-elimination E_Cys E-L-Cysteine Complex E_AA->E_Cys Addition Acetate Acetate E_AA->Acetate Release E_Cys->E_PLP Release of L-Cysteine L_Cys L-Cysteine E_Cys->L_Cys OAS O-Acetyl-L-Serine OAS->E_PLP Binding Sulfide Sulfide (S²⁻) Sulfide->E_AA Nucleophilic Attack

Caption: Catalytic cycle of O-Acetylserine Sulfhydrylase (OASS).

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Synthesis Synthesis of 2-Phenylcyclopropane Carboxylic Acid Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification Binding_Assay Fluorescence Binding Assay Purification->Binding_Assay Enzyme_Prep Purification of OASS Enzyme Enzyme_Prep->Binding_Assay Data_Analysis Calculation of Kd Values Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

References

A Comparative Guide to the Synthesis of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid: A Key Intermediate for Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid as a critical intermediate in the synthesis of the antiplatelet drug, Ticagrelor. Through an objective comparison of various synthetic routes, supported by experimental data, this document aims to inform researchers and drug development professionals on the most efficient, safe, and scalable methods for the preparation of this key building block.

Introduction

This compound is a vital precursor to the chiral amine (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), which forms the core cyclopropylamine moiety of Ticagrelor. The efficiency and cost-effectiveness of Ticagrelor synthesis are significantly influenced by the chosen route to this intermediate. This guide will explore and compare the primary synthetic pathways, offering a detailed analysis of their respective advantages and disadvantages.

Comparative Analysis of Synthetic Routes

The synthesis of this compound predominantly originates from two commercially available starting materials: 3,4-difluorobenzaldehyde and 1,2-difluorobenzene. Below is a comparative summary of the key synthetic strategies.

Starting MaterialKey ReactionsAdvantagesDisadvantagesReported Yield (Overall for Ticagrelor)
3,4-Difluorobenzaldehyde Knoevenagel condensation, cyclopropanation, hydrolysisReadily available starting material.Can involve multiple steps and the use of hazardous reagents like pyridine.[1][2]52.7% (Purity >99.8%)[3]
1,2-Difluorobenzene Friedel-Crafts acylation, stereoselective reduction, cyclopropanationPotentially shorter route.Friedel-Crafts reaction can have regioselectivity issues; may use expensive chiral catalysts.[1][2]65% (Purity 99.78%)[4][5]
Alternative Routes Enzymatic reactions, alternative cyclopropanation reagentsGreener and more sustainable approaches.May require specialized enzymes or reagents that are not widely available or cost-effective at scale.Data not widely available.

Synthetic Pathway Diagrams and Experimental Protocols

Route 1: From 3,4-Difluorobenzaldehyde

This classical approach involves the formation of an activated alkene followed by cyclopropanation and subsequent hydrolysis to the desired carboxylic acid.

Logical Workflow for Route 1

A 3,4-Difluorobenzaldehyde B (E)-3-(3,4-Difluorophenyl)propenoic acid A->B Knoevenagel Condensation C Esterification B->C D Cyclopropanation C->D E Hydrolysis D->E F This compound E->F

Caption: Synthesis of this compound from 3,4-Difluorobenzaldehyde.

Experimental Protocol (Representative):

  • Knoevenagel Condensation: 3,4-Difluorobenzaldehyde is reacted with malonic acid in the presence of a base such as pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)propenoic acid.[1][2]

  • Esterification: The resulting propenoic acid is then esterified, for example, with L-menthol, to introduce a chiral auxiliary.

  • Cyclopropanation: The ester is subjected to cyclopropanation using a reagent like dimethylsulfoxonium methylide.

  • Hydrolysis: The cyclopropyl ester is hydrolyzed, typically using a strong base like sodium hydroxide, to afford the target this compound.[2]

Route 2: From 1,2-Difluorobenzene

This route utilizes a Friedel-Crafts acylation as a key step to introduce the carbon framework, followed by steps to form the cyclopropane ring.

Logical Workflow for Route 2

A 1,2-Difluorobenzene B 2-Chloro-1-(3,4-difluorophenyl)ethanone A->B Friedel-Crafts Acylation C Stereoselective Reduction B->C D Cyclopropanation C->D E Hydrolysis D->E F This compound E->F

Caption: Synthesis of this compound from 1,2-Difluorobenzene.

Experimental Protocol (Representative):

  • Friedel-Crafts Acylation: 1,2-Difluorobenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride to produce 2-chloro-1-(3,4-difluorophenyl)ethanone.[1][2]

  • Stereoselective Reduction: The resulting ketone is stereoselectively reduced to the corresponding alcohol using a chiral reducing agent, such as a chiral oxazaborolidine catalyst.[1][2]

  • Cyclopropanation: The chiral alcohol is then converted to the cyclopropane ring, often via a multi-step process involving reaction with a phosphonate reagent.

  • Hydrolysis: The resulting cyclopropyl ester is hydrolyzed to the carboxylic acid.

Alternative Intermediate Strategies

While this compound is a common intermediate, some synthetic routes to Ticagrelor aim to bypass its isolation to improve process efficiency. These routes often generate the crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA) intermediate directly from other precursors.

One such strategy involves the synthesis of a cyclopropylnitrile, which can then be reduced to the amine. This approach avoids the handling of the carboxylic acid and can offer a more streamlined process.

Alternative Pathway to CPA

A 3,4-Difluorobenzaldehyde B (E)-3-(3,4-Difluorophenyl)acrylonitrile A->B Condensation C Cyclopropanation B->C D 2-(3,4-Difluorophenyl)cyclopropanecarbonitrile C->D E Reduction D->E F (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA) E->F

Caption: Alternative synthesis of CPA bypassing the carboxylic acid intermediate.

Data Summary

ParameterRoute 1 (from 3,4-Difluorobenzaldehyde)Route 2 (from 1,2-Difluorobenzene)Alternative (Nitrile Route)
Starting Material Cost Generally lowerCan be higher depending on reagentsModerate
Number of Steps Typically longerCan be shorterPotentially shorter
Key Reagent Hazards Pyridine (toxic), Sodium azide (explosive) in subsequent steps[1][2]Aluminum trichloride (corrosive), borane complexes (toxic)[1][2]Cyanide reagents (highly toxic)
Stereocontrol Often relies on chiral auxiliaries or resolutionCan be achieved with chiral catalystsRequires asymmetric cyclopropanation or resolution
Overall Yield (Ticagrelor) ~53%[3]~65%[4][5]Varies, can be efficient
Purity of Final Product >99.8%[3]99.78%[4][5]High purity achievable

Conclusion

The validation of this compound as a drug intermediate is well-established through its successful and widespread use in the synthesis of Ticagrelor. The choice of the optimal synthetic route depends on a variety of factors including the desired scale of production, cost considerations, and the safety and environmental regulations of the manufacturing facility.

The route starting from 1,2-difluorobenzene appears to offer a higher overall yield for Ticagrelor in some reported instances, although it may involve more expensive reagents and catalysts. The classical route from 3,4-difluorobenzaldehyde remains a viable and frequently employed option, though it can be longer and may involve more hazardous materials.

Alternative routes that bypass the isolation of the carboxylic acid intermediate, such as the nitrile-based approach, present an opportunity for process optimization and should be considered for large-scale manufacturing where stream-lining the synthesis is a key objective.

Ultimately, the selection of a specific synthetic pathway will require a thorough process of optimization and validation by individual research and development teams to meet their specific needs and regulatory requirements.

References

comparative study of different synthetic routes to 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Ticagrelor.[1][2] The efficiency and scalability of its synthesis are of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative study of different synthetic methodologies, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparative Data of Synthetic Routes

The following table summarizes the key parameters of three prominent synthetic routes to this compound, offering a clear comparison of their respective advantages and disadvantages.

Parameter Route 1: From 3,4-Difluorobenzaldehyde via Malonic Acid Route 2: From 1,2-Difluorobenzene via Friedel-Crafts Acylation Route 3: Asymmetric Synthesis from 3,4-Difluorostyrene
Starting Material 3,4-Difluorobenzaldehyde1,2-Difluorobenzene3,4-Difluorostyrene
Key Reactions Knoevenagel condensation, cyclopropanationFriedel-Crafts acylation, stereoselective reduction, cyclizationAsymmetric cyclopropanation
Reagents Malonic acid, pyridine, piperidine, dimethylsulfoxonium methylide3-Chloropropionyl chloride, AlCl₃, chiral oxazaborolidine, borane complexEthyl diazoacetate, chiral ruthenium catalyst
Overall Yield Moderate to GoodModerateGood
Scalability Readily scalableScalable with handling of hazardous reagentsCatalyst cost may be a factor for large scale
Stereocontrol Can be controlled with chiral auxiliariesAchieved through stereoselective reductionHigh enantioselectivity achievable
Advantages Utilizes readily available starting materials.[1][3]Direct introduction of the phenyl group.High stereochemical control.[3][4]
Disadvantages Multiple steps, use of pyridine.[4]Use of hazardous reagents like AlCl₃ and borane complexes.[1][2]Requires specialized and potentially expensive chiral catalysts.[4]

Experimental Protocols

This route involves the initial condensation of 3,4-difluorobenzaldehyde with malonic acid to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid, followed by cyclopropanation.

Step 1: Synthesis of (E)-3-(3,4-difluorophenyl)-2-propenoic acid [5][6]

  • A mixture of 3,4-difluorobenzaldehyde (12.0 kg), malonic acid (17.6 kg), pyridine (15.5 kg), and piperidine (0.72 kg) is heated to 90°C.

  • The reaction mixture is stirred at 90°C for approximately 4.5 hours.

  • Water (58.5 kg) is added, and a portion of the pyridine/water mixture is removed by distillation under reduced pressure.

  • The mixture is then acidified to pH 1 with 37% hydrochloric acid (6.4 kg) and cooled to 25°C to precipitate the product.

  • The solid is filtered, washed with water, and dried to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid.

Step 2: Cyclopropanation to form this compound This step often proceeds through an ester intermediate to facilitate the cyclopropanation.

  • The propenoic acid is first converted to its corresponding acyl chloride using thionyl chloride.[5][6]

  • The acyl chloride is then reacted with a chiral auxiliary, such as L-menthol, to form a chiral ester.[3][4]

  • The chiral ester undergoes cyclopropanation using dimethylsulfoxonium methylide, which is prepared from trimethylsulfoxonium iodide and a base like sodium hydride or sodium hydroxide.[4]

  • The resulting cyclopropyl ester is then hydrolyzed using a base such as lithium hydroxide to afford the desired this compound.[7]

This pathway begins with the acylation of 1,2-difluorobenzene, followed by a series of transformations to construct the cyclopropane ring.

  • Friedel-Crafts Acylation: 1,2-Difluorobenzene is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) to produce 3-chloro-1-(3,4-difluorophenyl)propan-1-one.[1][2]

  • Cyclization: The resulting ketone is treated with a base, such as potassium tert-butoxide, to induce intramolecular cyclization, followed by reaction with a cyanide source like sodium cyanide to form a cyanocyclopropane intermediate.[2]

  • Hydrolysis: The cyano group is then hydrolyzed under acidic or basic conditions to yield this compound.

This approach focuses on establishing the stereochemistry early through an asymmetric cyclopropanation reaction.

  • Styrene Formation: 3,4-Difluorobenzaldehyde is converted to 3,4-difluorostyrene via a Wittig reaction using methyltriphenylphosphonium bromide and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][4]

  • Asymmetric Cyclopropanation: The 3,4-difluorostyrene is then subjected to an asymmetric cyclopropanation reaction with ethyl diazoacetate in the presence of a chiral ruthenium catalyst, such as one derived from dichloro(p-cymene)ruthenium(II) dimer and a chiral bis(oxazoline) ligand.[3][4] This step directly produces an enantiomerically enriched ethyl cyclopropanecarboxylate.

  • Hydrolysis: The ethyl ester is hydrolyzed using sodium hydroxide in methanol to give the final product, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.[4]

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes_to_1-(3,4-Difluorophenyl)cyclopropanecarboxylic_acid cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 A1 3,4-Difluorobenzaldehyde B1 (E)-3-(3,4-difluorophenyl) -2-propenoic acid A1->B1 Malonic acid, Pyridine, Piperidine C1 Chiral Ester Intermediate B1->C1 1. SOCl₂ 2. Chiral Alcohol D1 1-(3,4-Difluorophenyl) cyclopropanecarboxylic acid C1->D1 1. (CH₃)₃S(O)I, Base 2. Hydrolysis A2 1,2-Difluorobenzene B2 3-chloro-1-(3,4-difluorophenyl) propan-1-one A2->B2 3-Chloropropionyl chloride, AlCl₃ C2 Cyanocyclopropane Intermediate B2->C2 Base, NaCN D2 1-(3,4-Difluorophenyl) cyclopropanecarboxylic acid C2->D2 Hydrolysis A3 3,4-Difluorobenzaldehyde B3 3,4-Difluorostyrene A3->B3 Wittig Reagent C3 Ethyl (1R,2R)-2-(3,4-difluorophenyl) cyclopropanecarboxylate B3->C3 Ethyl diazoacetate, Chiral Ru Catalyst D3 (1R,2R)-2-(3,4-Difluorophenyl) cyclopropanecarboxylic acid C3->D3 Hydrolysis

Caption: Overview of three synthetic pathways to this compound.

Experimental_Workflow_Route_1 start Start: 3,4-Difluorobenzaldehyde & Malonic Acid step1 Knoevenagel Condensation (Pyridine, Piperidine, 90°C) start->step1 step2 Acidification (HCl) & Isolation step1->step2 intermediate1 Intermediate: (E)-3-(3,4-difluorophenyl)-2-propenoic acid step2->intermediate1 step3 Esterification with Chiral Auxiliary intermediate1->step3 step4 Cyclopropanation with Dimethylsulfoxonium Methylide step3->step4 step5 Hydrolysis (LiOH) step4->step5 end Product: 1-(3,4-Difluorophenyl) cyclopropanecarboxylic acid step5->end

Caption: Detailed workflow for the synthesis via malonic acid condensation (Route 1).

References

in vitro vs in vivo efficacy of drugs derived from 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of antiplatelet therapy has been significantly shaped by the development of drugs targeting the P2Y12 receptor, a key player in platelet activation and thrombus formation. Among these, Ticagrelor, a drug whose synthesis involves a key intermediate derived from 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, has emerged as a potent and clinically effective agent. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ticagrelor, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Ticagrelor, a member of the cyclopentyltriazolopyrimidine class, distinguishes itself from thienopyridine antiplatelet agents like clopidogrel through its direct-acting, reversible, and non-competitive antagonism of the P2Y12 receptor. This unique mechanism of action translates to a rapid onset and offset of effect, offering a significant advantage in clinical settings.

In Vitro Efficacy: Potent and Direct P2Y12 Receptor Inhibition

The in vitro activity of Ticagrelor has been extensively characterized, demonstrating its high affinity and potent inhibition of the P2Y12 receptor, which ultimately prevents adenosine diphosphate (ADP)-induced platelet aggregation.

ParameterValueAssayReference
P2Y12 Receptor Binding
Ki (vs [33P]2MeS-ADP)4.3 ± 1.3 nMRadioligand binding assay with human P2Y12 receptors[1]
Ki (vs [125I]AZ11931285)0.33 ± 0.04 nMRadioligand binding assay with human P2Y12 receptors[1]
Inhibition of Platelet Aggregation
IC50 (ADP-induced)0.005 ± 0.004 µMWashed-platelet aggregation assay[2]
GTPγS Binding Assay
IC50 (vs 2-MeSADP)0.059 ± 0.03 µMrh-P2Y12-transfected CHO-K1 cells[2]

Table 1: In Vitro Efficacy of Ticagrelor. This table summarizes key in vitro parameters demonstrating the potent and direct inhibitory activity of Ticagrelor on the P2Y12 receptor and subsequent platelet aggregation.

In Vivo Efficacy: Robust Antithrombotic Effects in Preclinical and Clinical Settings

The potent in vitro activity of Ticagrelor translates into significant antithrombotic efficacy in various in vivo models, from preclinical animal studies to large-scale human clinical trials.

Preclinical Animal Models

In murine models of arterial thrombosis, Ticagrelor has demonstrated marked efficacy in reducing thrombus formation and preventing vascular occlusion.

ModelAnimalDosageKey FindingsReference
Laser-Induced Thrombosis C57BL/6 Mice10-100 mg/kg (gavage)Dose-dependent inhibition of thrombus formation, comparable to P2Y12 knockout mice.[3][4]
Ferric Chloride-Induced Carotid Artery Thrombosis CD-1 Mice100 mg/kg89% of animals retained vascular patency; carotid blood flow reduced by only 11% at 15 min post-injury.[5]
Neointima Formation C57BL/6 Mice100 mg/kg (gavage/IP)Marked reduction in neointima area when administered before and after injury (3705 ± 2600 µm² vs. 39921 ± 22749 µm² in control).[3][4]
Tail Bleeding Time C57BL/6 MiceIntravenous infusionSignificantly prolonged bleeding time, indicating potent antiplatelet effect.[6]
Ischemic Stroke (tMCAO) Mice30 mg/kg (oral)Significantly reduced infarct volume and improved neurological deficits.[7]

Table 2: In Vivo Efficacy of Ticagrelor in Preclinical Models. This table highlights the significant antithrombotic and vascular protective effects of Ticagrelor in various animal models of thrombosis and vascular injury.

Clinical Trials

The clinical efficacy of Ticagrelor has been firmly established in landmark clinical trials, most notably the PLATelet inhibition and patient Outcomes (PLATO) trial.

TrialPatient PopulationComparatorKey FindingsReference
PLATO 18,624 patients with acute coronary syndromes (ACS)ClopidogrelPrimary Endpoint (Composite of CV death, MI, or stroke): 9.8% in Ticagrelor group vs. 11.7% in Clopidogrel group (HR 0.84, p<0.001). Definite Stent Thrombosis: 1.37% in Ticagrelor group vs. 1.93% in Clopidogrel group (HR 0.67, p=0.009).[8][9][10][11][12]
TICO 3,056 patients with ACS treated with drug-eluting stentsTicagrelor + Aspirin (12 months)Primary Outcome (Net adverse clinical event): 3.9% in Ticagrelor monotherapy group (after 3 months) vs. 5.9% in dual therapy group (HR 0.66, p=0.01). Major Bleeding: 1.7% in monotherapy group vs. 3.0% in dual therapy group (HR 0.56, p=0.02).[13]

Table 3: Clinical Efficacy of Ticagrelor in Major Clinical Trials. This table summarizes the superior clinical outcomes of Ticagrelor compared to clopidogrel in patients with acute coronary syndromes.

Mechanism of Action: A Reversible and Non-Competitive Antagonist

Ticagrelor's mechanism of action is centered on its interaction with the P2Y12 receptor on platelets. Upon binding of its agonist, ADP, the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and subsequent thrombus formation.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi Ticagrelor Ticagrelor Ticagrelor->P2Y12 Binds reversibly and non-competitively AC Adenylyl Cyclase Gi->AC GPIIb_IIIa GPIIb/IIIa Activation Gi->GPIIb_IIIa Other pathways cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA VASP VASP PKA->VASP VASP_P VASP-P VASP->VASP_P Phosphorylation VASP_P->GPIIb_IIIa Inhibition Inhibition of Aggregation Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

Figure 1: Ticagrelor's Mechanism of Action on the P2Y12 Signaling Pathway.

As depicted, Ticagrelor binds to a site on the P2Y12 receptor distinct from the ADP binding site, preventing the receptor from undergoing the conformational change necessary for signaling. This leads to the inhibition of the downstream Gi protein, maintaining adenylyl cyclase activity and cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP). Phosphorylated VASP (VASP-P) inhibits the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is a standard method to assess platelet function.[13][14][15][16][17]

  • Blood Collection and Preparation: Whole blood is collected from healthy human donors into tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes). The platelet count in PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure: A baseline light transmission is established using PPP in an aggregometer. Aliquots of PRP are pre-warmed to 37°C with continuous stirring. Ticagrelor or a vehicle control is added to the PRP and incubated for a specified time.

  • Induction and Measurement: Platelet aggregation is induced by adding an agonist, typically ADP at a final concentration of 5-20 µM. The change in light transmission through the PRP suspension is recorded over time as platelets aggregate. The maximum percentage of aggregation is calculated relative to the light transmission of PPP.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 Centrifuge2 High-Speed Centrifugation Blood->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Adjust Adjust PRP Platelet Count with PPP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate Pre-warm PRP (37°C) and add Ticagrelor/Vehicle Adjust->Incubate Aggregate Induce Aggregation with ADP Incubate->Aggregate Measure Measure Light Transmission Aggregate->Measure

Figure 2: Workflow for In Vitro Platelet Aggregation Assay using LTA.

In Vivo Ferric Chloride-Induced Thrombosis Model

This widely used model assesses the efficacy of antithrombotic agents in vivo.[5]

  • Animal Preparation: Male CD-1 mice are anesthetized. The common carotid artery is surgically exposed and a Doppler flow probe is placed to monitor blood flow.

  • Drug Administration: Ticagrelor or vehicle is administered to the mice, typically via oral gavage, at a specified time before the injury.

  • Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 3.5%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Monitoring and Analysis: Carotid artery blood flow is monitored continuously for a set duration (e.g., 60 minutes) to determine the time to occlusion and the incidence of stable thrombus formation.

FeCl3_Thrombosis_Workflow cluster_procedure Experimental Procedure Anesthesia Anesthetize Mouse Surgery Expose Carotid Artery and Place Flow Probe Anesthesia->Surgery DrugAdmin Administer Ticagrelor or Vehicle Surgery->DrugAdmin Injury Apply Ferric Chloride to Artery DrugAdmin->Injury Monitoring Monitor Blood Flow and Time to Occlusion Injury->Monitoring

Figure 3: Workflow for the In Vivo Ferric Chloride-Induced Thrombosis Model.

Conclusion

The comprehensive body of evidence from in vitro, preclinical, and large-scale clinical studies consistently demonstrates the superior efficacy of Ticagrelor as an antiplatelet agent. Its unique pharmacological profile, characterized by potent, direct, and reversible P2Y12 receptor inhibition, translates into robust antithrombotic effects and improved cardiovascular outcomes in patients with acute coronary syndromes. The detailed experimental methodologies provided herein offer a foundation for further research and comparative analysis in the field of antiplatelet drug development.

References

Benchmarking 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid Derivatives: A Comparative Guide for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a promising strategy. Cancer cells exhibit a heightened reliance on the NAD+ salvage pathway, making NAMPT a critical enzyme for their survival and proliferation. This guide provides a comparative analysis of novel 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid derivatives against established NAMPT inhibitors, offering a data-driven overview for researchers in oncology drug discovery.

Executive Summary

While direct head-to-head experimental data for this compound derivatives against existing NAMPT inhibitors is not yet publicly available, this guide compiles crucial preclinical data for both classes of compounds to facilitate a comparative assessment. The data presented is collated from various independent studies. Existing clinical-stage NAMPT inhibitors such as FK866, CHS828 (GMX1778), KPT-9274, and OT-82 serve as benchmarks for evaluating the potential of new chemical entities. The information herein is intended to guide further research and development of this novel class of cyclopropane-based NAMPT inhibitors.

Mechanism of Action: Targeting the NAD+ Salvage Pathway

NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), an essential coenzyme for numerous cellular processes, including redox reactions, DNA repair, and cell signaling.[1] Cancer cells, due to their high metabolic rate, are particularly dependent on this pathway for a continuous supply of NAD+.[1] Inhibition of NAMPT leads to the depletion of intracellular NAD+ pools, triggering a cascade of events including metabolic collapse, cell cycle arrest, and ultimately, apoptosis in cancer cells.

cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects of NAD+ Depletion Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN PRPP NMNAT NMNAT NMN->NMNAT NAD NAD NMNAT->NAD ATP NAD_depletion NAD+ Depletion Metabolic_Stress Metabolic Stress DNA_Repair_Inhibition DNA Repair Inhibition Inhibitors 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid Derivatives & Existing Drugs Inhibitors->NAMPT NAD_depletion->Metabolic_Stress NAD_depletion->DNA_Repair_Inhibition Apoptosis Apoptosis Metabolic_Stress->Apoptosis DNA_Repair_Inhibition->Apoptosis cluster_workflow Experimental Workflow: In Vitro Evaluation start Start: Compound Synthesis cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with NAMPT Inhibitors cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay nad_assay Intracellular NAD+ Measurement treatment->nad_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis nad_assay->data_analysis end End: Comparative Efficacy data_analysis->end

References

A Comparative Guide to the Enantioselective Synthesis and Separation of Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral cyclopropane derivatives are crucial structural motifs in a wide array of pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] Their unique three-dimensional structure and inherent ring strain offer novel pharmacological properties and synthetic versatility. Consequently, the efficient production of enantiomerically pure cyclopropanes is a significant objective in modern organic chemistry. This guide provides an objective comparison of prevalent methods for the enantioselective synthesis and chromatographic separation of these valuable compounds, supported by experimental data and detailed protocols.

Enantioselective Synthesis: A Comparative Overview

The primary strategy for accessing chiral cyclopropanes is through asymmetric synthesis, where a prochiral starting material is converted into a chiral product using a chiral catalyst or auxiliary. The most established methods involve the catalytic transfer of a carbene or carbenoid to an alkene.[1][5]

Key Asymmetric Cyclopropanation Strategies
  • Transition Metal-Catalyzed Reactions with Diazo Compounds: This is one of the most general and extensively studied methods for synthesizing chiral cyclopropanes.[1][2][3] It involves the reaction of an alkene with a diazo compound, such as ethyl diazoacetate, in the presence of a chiral transition metal catalyst. Catalysts based on rhodium, ruthenium, copper, and cobalt have been successfully employed.[4] While highly effective, this approach is hampered by the hazardous and potentially explosive nature of diazoalkanes, especially those without stabilizing groups, which often necessitates special handling procedures.[1][2][3]

  • Carbenoid Reactions from Non-Diazo Precursors: To circumvent the risks associated with diazo compounds, alternative carbene precursors have been developed. A notable advancement is the use of gem-dichloroalkanes as precursors for non-stabilized carbenes in reactions catalyzed by earth-abundant metals like cobalt.[1][2][3] This method offers a safer and more practical approach, demonstrating high levels of enantioselectivity for a broad range of alkenes.[1][2][3] The classic Simmons-Smith reaction, which uses a zinc carbenoid generated from diiodomethane, is another well-known strategy, though developing catalytic asymmetric versions has been more challenging.[1][6]

  • Michael-Initiated Ring Closure (MIRC): The MIRC reaction is a powerful and versatile method for generating cyclopropane rings with excellent enantioselectivity.[7][8] This process involves the conjugate addition of a nucleophile to an electron-deficient alkene (Michael addition), followed by an intramolecular nucleophilic substitution that closes the three-membered ring. The use of chiral organocatalysts, such as prolinol derivatives, can effectively control the stereochemistry of the final product.[8]

  • Biocatalytic Cyclopropanation: Engineered enzymes, particularly hemoproteins like myoglobin and cytochrome P450, have emerged as highly efficient and selective catalysts for asymmetric cyclopropanation.[9][10] These biocatalysts can mediate carbene transfer from diazo reagents to olefins with exceptional levels of diastereo- and enantioselectivity, often under mild, environmentally benign conditions.[9] This approach provides a sustainable alternative to traditional metal-based catalysts.[9][10]

Performance Comparison of Synthesis Methods
MethodTypical Catalyst / ReagentSubstrate ScopeTypical Yield (%)Typical e.e. (%)AdvantagesDisadvantages
Diazo Compound Addition Chiral Rh(II), Ru(II), Cu(I) complexesBroad, especially for electron-rich olefins like styrenes[4]70 - 95+80 - 99High efficiency and stereoselectivity, well-established[4][11]Use of potentially explosive and toxic diazo compounds[1][3]
Carbenoid (from Dihaloalkane) Chiral Co(II) complexes with a reducing agent (e.g., Zn)Monosubstituted, 1,1-disubstituted, and internal alkenes[1][2][3]60 - 90+80 - 97Avoids hazardous diazo precursors, uses earth-abundant metal[1][2][3]Catalyst can be sensitive to steric properties of the alkene[2]
Michael-Initiated Ring Closure (MIRC) Chiral Phase-Transfer Catalysts, Organocatalysts (e.g., Prolinol)Electron-deficient alkenes (e.g., enones, enoates)75 - 9990 - 99+High enantioselectivity, operational simplicity[7][8]Substrate scope is generally limited to activated alkenes
Biocatalysis Engineered Myoglobin or Cytochrome P450 variantsBroad, including various vinylarenes and diazoketones[10]50 - 9095 - 99+Exceptional stereoselectivity, sustainable, mild conditions[9][10]Requires protein engineering and fermentation, may have lower volumetric productivity

Chiral Separation of Cyclopropane Enantiomers

When asymmetric synthesis is not feasible or fails to provide sufficient enantiopurity, the resolution of a racemic mixture is required. Chiral chromatography is the most powerful and widely used technique for this purpose.

Key Separation Techniques
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the benchmark method for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose carbamates (e.g., Chiralcel® OD, Chiralpak® IA), are particularly effective for resolving cyclopropane derivatives.[12][13] The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like 2-propanol), is critical for achieving separation.[12]

  • Chiral Gas Chromatography (GC): For volatile cyclopropane derivatives, chiral GC offers excellent resolution and sensitivity. Modified cyclodextrins are the most common chiral selectors used in GC stationary phases.[14][15] These CSPs can separate complex mixtures, including cyclopropanes with multiple chiral centers.[14]

Performance Comparison of Separation Methods
MethodChiral Stationary Phase (CSP)Typical Mobile/Carrier PhaseTypical ApplicationAdvantagesDisadvantages
Chiral HPLC Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))[13]Hexane / 2-Propanol[12]Analytical and preparative scale separation of a wide range of cyclopropanesBroad applicability, robust, scalable for purification[12]Higher solvent consumption, not suitable for highly volatile compounds
Chiral GC Modified β-Cyclodextrins[14][15]Inert gas (e.g., Helium, Hydrogen)Analysis of volatile and thermally stable cyclopropane derivativesHigh resolution, fast analysis times, high sensitivityLimited to volatile/thermostable analytes, not easily scalable for preparative work

Visualized Workflows

The following diagrams illustrate the conceptual workflows for the enantioselective synthesis and chiral separation of cyclopropane derivatives.

G cluster_start Starting Materials Alkene Prochiral Alkene Reaction Asymmetric Cyclopropanation Alkene->Reaction Carbene Carbene Precursor (e.g., Diazoalkane) Carbene->Reaction Catalyst Chiral Catalyst (e.g., Rh(II) complex) Catalyst->Reaction Product Enantioenriched Cyclopropane Mixture ((S,S) and (R,R)) Reaction->Product G Racemate Racemic Mixture of Cyclopropane Enantiomers Column Chiral HPLC/GC Column Racemate->Column Injection Enan1 Enantiomer 1 Column->Enan1 Elution Enan2 Enantiomer 2 Column->Enan2 Elution

References

A Comparative Guide to Confirming the Absolute Configuration of Cyclopropanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring the safety and efficacy of new therapeutic agents. This guide provides an objective comparison of key analytical techniques for confirming the absolute configuration of cyclopropanecarboxylic acid isomers, supported by experimental data and detailed protocols.

Cyclopropanecarboxylic acids are a class of compounds with significant applications in medicinal chemistry and materials science. The rigid, three-membered ring structure often imparts unique biological properties, and the chirality of substituted cyclopropanes can lead to dramatically different pharmacological effects between enantiomers. Therefore, unambiguous assignment of the absolute stereochemistry is paramount. This guide will compare three powerful techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, specifically the Mosher's method.

Comparison of Analytical Techniques

Technique Principle Advantages Limitations Sample Requirements
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Provides an unambiguous and definitive determination of absolute configuration.[1][2]Requires a high-quality single crystal, which can be difficult to obtain for small, flexible, or liquid compounds.Single crystal of sufficient size and quality.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4][5][6][7][8]Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[4][5] Does not require crystallization or derivatization. Provides conformational information.Requires quantum chemical calculations to predict the theoretical spectrum for comparison.[4][5] Can be challenging for highly flexible molecules.[4]5-15 mg of sample, recoverable.[3]
NMR with Chiral Derivatizing Agents (Mosher's Method) Covalent derivatization of the chiral analyte with an enantiomerically pure chiral reagent to form diastereomers, which exhibit distinct NMR spectra.[9][10]High sensitivity and requires only small amounts of sample. Widely accessible instrumentation (NMR).Requires chemical derivatization, which can sometimes be difficult or lead to side reactions. The empirical model for predicting chemical shift differences may not be universally applicable.Small amount of sample for NMR analysis after derivatization.

Experimental Data and Protocols

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining absolute configuration. The method relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, which allows for the direct determination of the spatial arrangement of atoms.

Experimental Example: Cyclobutyl α-Aminocyclopropyl Carboxylic Acid Derivative

General Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow a single crystal of the cyclopropanecarboxylic acid derivative of suitable size and quality. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer head and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[3][4][5][6][7][8] It is based on the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer to assign the absolute configuration.[4][5]

Experimental Example: (R)-2-hydroxy-4-phenyl butyric acid

A study on (R)-2-hydroxy-4-phenyl butyric acid ((R)-2H4PBA) demonstrates the utility of VCD for chiral carboxylic acids. The experimental VCD spectra were recorded in both chloroform (CDCl₃) and dimethyl sulfoxide (DMSO), revealing significant differences due to intermolecular interactions.[11] Modeling these solvent effects, including dimerization in chloroform, was crucial for achieving good agreement between the experimental and calculated spectra, allowing for a confident assignment of the absolute configuration.[11]

General Experimental Protocol for VCD Spectroscopy:

  • Sample Preparation: Dissolve 5-15 mg of the cyclopropanecarboxylic acid isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[5][11]

  • VCD Spectrum Acquisition: Record the VCD and IR spectra using a VCD spectrometer. Typically, several thousand scans are co-added to achieve a good signal-to-noise ratio.[5]

  • Quantum Chemical Calculations: Perform ab initio or density functional theory (DFT) calculations to predict the theoretical VCD and IR spectra for one of the enantiomers of the cyclopropanecarboxylic acid. This involves conformational analysis to identify the most stable conformers in solution.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample corresponds to that of the calculated enantiomer.[4][5] If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

NMR Spectroscopy with Mosher's Method

The Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.[9][10] It can also be adapted for carboxylic acids by first converting the acid to a chiral ester. The method involves the formation of diastereomeric esters using the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[9][10] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts (Δδ = δS - δR) for the protons near the chiral center.

General Experimental Protocol for Mosher's Method with Carboxylic Acids:

  • Derivatization: Convert the chiral cyclopropanecarboxylic acid into its corresponding methyl or ethyl ester.

  • Formation of Mosher's Esters: React the ester with both (R)- and (S)-MTPA chloride in the presence of a non-chiral auxiliary base (e.g., pyridine or DMAP) to form the two diastereomeric Mosher's esters.

  • ¹H NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric esters.

  • Data Analysis and Assignment: Assign the proton signals in the spectra and calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed chiral ester linkage. A consistent pattern of positive and negative Δδ values on either side of the chiral center allows for the assignment of the absolute configuration based on the established Mosher's method model.[12]

Logical Workflow for Absolute Configuration Determination

G cluster_0 Sample Preparation cluster_1 Primary Analytical Techniques cluster_2 Data Analysis and Interpretation cluster_3 Outcome start Chiral Cyclopropanecarboxylic Acid Isomer xray X-ray Crystallography start->xray Crystallization vcd VCD Spectroscopy start->vcd Dissolution nmr NMR with Chiral Derivatizing Agent start->nmr Derivatization xray_analysis Solve Crystal Structure Determine Flack Parameter xray->xray_analysis vcd_analysis Compare Experimental and Calculated Spectra vcd->vcd_analysis nmr_analysis Calculate Δδ (δS - δR) Apply Mosher's Model nmr->nmr_analysis config Absolute Configuration Confirmed xray_analysis->config vcd_analysis->config nmr_analysis->config

Caption: Workflow for determining the absolute configuration.

Conclusion

The determination of the absolute configuration of cyclopropanecarboxylic acid isomers can be achieved through several reliable methods. X-ray crystallography provides the most definitive answer but is contingent on obtaining suitable crystals. VCD spectroscopy offers a powerful alternative for samples in solution, providing rich structural information without the need for crystallization. NMR spectroscopy, particularly using Mosher's method, is a widely accessible technique that can provide unambiguous results through chemical derivatization. The choice of method will depend on the nature of the sample, the available instrumentation, and the specific requirements of the research. For a comprehensive and confident assignment, employing at least two of these orthogonal techniques is highly recommended.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of small molecule inhibitors is paramount. While designed for a specific target, the reality of molecular interactions often leads to cross-reactivity with related proteins and unintended off-target effects. This guide provides a comparative analysis of three classes of kinase inhibitors—Bruton's Tyrosine Kinase (BTK) inhibitors, Poly (ADP-ribose) Polymerase (PARP) inhibitors, and Janus Kinase (JAK) inhibitors—highlighting their selectivity profiles and the experimental methodologies used to determine them.

This guide delves into the quantitative data that differentiates seemingly similar compounds, offering a clear perspective on their potential for therapeutic efficacy versus adverse effects. Detailed experimental protocols for key assays are provided to support the reproducibility and further investigation of these critical drug properties. Visualizations of relevant signaling pathways and experimental workflows are also included to facilitate a deeper understanding of the complex biological systems at play.

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity (IC50 values) of selected BTK, PARP, and JAK inhibitors against their primary targets and a panel of off-target kinases. Lower IC50 values indicate greater potency.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a key target in B-cell malignancies. While the first-in-class inhibitor Ibrutinib has shown significant clinical success, its off-target activities have prompted the development of more selective second-generation inhibitors like Acalabrutinib and Zanubrutinib.

Kinase TargetIbrutinib (IC50, nM)Acalabrutinib (IC50, nM)Zanubrutinib (IC50, nM)
BTK 0.5 - 5.3 3 - 8 <1
EGFR5.6 - 110>100085
TEC2.1 - 20181.1
ITK10.719.662
JAK331.7>1000243
SRC20 - 500>1000118
LCK3.9120115

Data compiled from various sources. Direct comparison should be made with caution as assay conditions may vary.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of drugs that block the repair of single-strand DNA breaks, leading to synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA mutations. While their primary targets are PARP1 and PARP2, some inhibitors exhibit off-target activity against various kinases.

Kinase TargetOlaparib (IC50, µM)Rucaparib (IC50, µM)Niraparib (IC50, µM)Talazoparib (IC50, µM)
PARP1 0.005 0.0018 0.0035 0.0008
PARP2 0.001 0.0015 0.0021 0.0005
DYRK1A>100.230.13>10
PIM1>101.3>10>10
CDK16>100.20.15>10
PIM3>10>100.6>10
ALK>1018>10>10

Data compiled from various sources. Note the unit is in micromolar (µM).

Janus Kinase (JAK) Inhibitors

JAKs are a family of tyrosine kinases that are critical for cytokine signaling. Inhibitors of JAKs are used to treat a variety of inflammatory and autoimmune diseases. The selectivity of these inhibitors for the different JAK family members (JAK1, JAK2, JAK3, and TYK2) is a key determinant of their efficacy and safety profiles.[1]

Kinase TargetTofacitinib (IC50, nM)Baricitinib (IC50, nM)Upadacitinib (IC50, nM)Filgotinib (IC50, nM)
JAK1 1 - 112 5.9 43 10
JAK2 20 - 1377 5.7 110 28
JAK3 1.6 - 133 >400 >1000 810
TYK2 99 - 510 53 >1000 1100

IC50 values are from enzymatic assays and can vary based on experimental conditions.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess compound cross-reactivity and off-target effects.

Biochemical Kinase Assay (e.g., TR-FRET based)

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against a panel of purified kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

    • Prepare a solution of the target kinase in a suitable kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a biotinylated peptide) and ATP in the kinase buffer.

    • Prepare a detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate and a fluorescent acceptor (e.g., streptavidin-allophycocyanin).

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the kinase solution to each well and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the kinase reaction by adding the detection solution to each well.

    • Incubate the plate at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.

    • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

Objective: To assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the test compound at various concentrations or a vehicle control for a defined period to allow for compound entry and target binding.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the soluble target protein in the supernatant using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of a compound to a specific target protein within living cells.

Methodology:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Culture the transfected cells to allow for the expression of the fusion protein.

  • Assay Setup:

    • Harvest the cells and resuspend them in an appropriate assay medium.

    • Add a cell-permeable fluorescent tracer that binds to the target protein to the cell suspension.

    • Dispense the cell and tracer mixture into the wells of a white microplate.

    • Add serial dilutions of the test compound to the wells.

  • BRET Measurement:

    • Add the NanoBGlo® substrate to all wells to initiate the luminescence reaction.

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis:

    • The binding of the test compound to the target protein displaces the fluorescent tracer, leading to a decrease in the BRET signal.

    • Calculate the percentage of tracer displacement for each compound concentration.

    • Plot the percentage of displacement against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the intracellular IC50 value, which reflects the compound's affinity for the target in a cellular context.

Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Activates SYK SYK BCR->SYK Recruits & Activates CD19 CD19 LYN->BCR Phosphorylates BTK BTK SYK->BTK Activates PI3K PI3K SYK->PI3K Activates PLCG2 PLCγ2 BTK->PLCG2 Activates PIP3 PIP3 PI3K->PIP3 Generates IP3 IP3 PLCG2->IP3 Generates DAG DAG PLCG2->DAG Generates AKT AKT PIP3->AKT Activates NFkB NF-κB AKT->NFkB Regulates PKC PKC DAG->PKC Activates PKC->NFkB Activates Transcription Gene Transcription NFkB->Transcription Promotes Antigen Antigen Antigen->BCR Binds

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK Receptor->JAK1 Activates JAK2 JAK Receptor->JAK2 Activates STAT1 STAT Receptor->STAT1 Recruits & Phosphorylates STAT2 STAT Receptor->STAT2 Recruits & Phosphorylates JAK1->Receptor Phosphorylates JAK2->Receptor Phosphorylates STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds Gene_Expression Gene Expression DNA->Gene_Expression Regulates

Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Experimental_Workflow_Kinase_Inhibitor_Profiling cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Assay_Plate Assay Plate Setup (Compound + Kinase) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Selection Kinase_Panel->Assay_Plate Reaction Initiate Kinase Reaction (Add Substrate + ATP) Assay_Plate->Reaction Detection Signal Detection (e.g., TR-FRET) Reaction->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Curve IC50 Curve Fitting Data_Acquisition->IC50_Curve Selectivity_Profile Selectivity Profile Generation IC50_Curve->Selectivity_Profile

Caption: A typical experimental workflow for biochemical kinase inhibitor profiling.

References

A Comparative Guide to the Spectroscopic Analysis of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the quality and purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the expected spectroscopic characteristics of the target molecule and compares it with a potential process-related impurity, offering a robust framework for quality control.

Spectroscopic Data Comparison

The primary analytical techniques for the quality control of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below is for the (1R,2R)-isomer of this compound. A comparison is made with 3,4-Difluorobenzaldehyde, a potential starting material and impurity.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Assignment This compound (Expected Shifts) 3,4-Difluorobenzaldehyde (Reference Shifts) Key Differentiators
Aldehydic Proton (-CHO)N/A~9.9 ppm (singlet)Presence of a highly deshielded singlet is indicative of the aldehyde impurity.
Aromatic Protons~7.0-7.3 ppm (multiplets)~7.4-7.8 ppm (multiplets)The aromatic protons of the carboxylic acid are generally more shielded (appear at a lower ppm) compared to the aldehyde.
Cyclopropyl Protons~1.5-2.6 ppm (multiplets)N/AThe presence of signals in this region is characteristic of the cyclopropyl group and confirms the presence of the desired product.
Carboxylic Acid Proton (-COOH)~10-12 ppm (broad singlet)N/AA very broad signal in this downfield region is a key indicator of the carboxylic acid functional group.

Table 2: IR Spectroscopy Data Comparison

Functional Group This compound (Expected Wavenumber, cm⁻¹) 3,4-Difluorobenzaldehyde (Reference Wavenumber, cm⁻¹) Key Differentiators
O-H Stretch (Carboxylic Acid)3300-2500 (very broad)N/AA very broad and strong absorption in this region is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.
C-H Stretch (Aromatic)~3100-3000~3100-3000Similar for both compounds.
C-H Stretch (Aldehyde)N/A~2850 and ~2750 (two weak bands)The presence of these two weak bands (Fermi doublets) is a clear indication of the aldehyde impurity.
C=O Stretch (Carbonyl)~1710-1680~1700The C=O stretch of the carboxylic acid is typically at a slightly higher wavenumber and may be broader than that of the aromatic aldehyde.
C=C Stretch (Aromatic)~1600-1450~1600-1450Both compounds will show absorptions in this region.
C-O Stretch (Carboxylic Acid)~1320-1210N/AA strong band in this region is characteristic of the C-O single bond in the carboxylic acid.

Table 3: Mass Spectrometry Data Comparison

Ion This compound (Expected m/z) 3,4-Difluorobenzaldehyde (Reference m/z) Key Differentiators
Molecular Ion [M]⁺198.05142.02The molecular ion peak directly confirms the molecular weight of the compound. A peak at m/z 142 would indicate the presence of the starting material impurity.
Key FragmentsFragments corresponding to the loss of -COOH (m/z 153), and fragments of the difluorophenylcyclopropane moiety.A prominent fragment corresponding to the loss of -CHO (m/z 113) and the benzoyl cation (m/z 141).The fragmentation pattern provides structural information that can differentiate between the product and the impurity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To identify the chemical structure and assess the purity of the sample.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal. Ensure uniform and firm contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Acquisition Parameters (for GC-MS with EI):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: 40-400 m/z.

    • Source Temperature: 230 °C.

    • GC Column: A suitable capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Data Processing: The mass spectrum corresponding to the chromatographic peak of the analyte is extracted and analyzed for the molecular ion and characteristic fragment ions.

Visualizing the Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control of this compound using spectroscopic data.

QC_Workflow cluster_0 Sample Handling cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation cluster_3 Decision Sample_Receipt Sample Receipt Sample_Preparation Sample Preparation for NMR, IR, MS Sample_Receipt->Sample_Preparation NMR_Analysis ¹H NMR Analysis Sample_Preparation->NMR_Analysis IR_Analysis FT-IR Analysis Sample_Preparation->IR_Analysis MS_Analysis MS Analysis Sample_Preparation->MS_Analysis Data_Comparison Compare Data with Reference Spectra & Impurity Profiles NMR_Analysis->Data_Comparison IR_Analysis->Data_Comparison MS_Analysis->Data_Comparison Purity_Assessment Assess Purity and Identify Impurities Data_Comparison->Purity_Assessment Specification_Check Meets Specification? Purity_Assessment->Specification_Check Release Release Batch Specification_Check->Release Yes Reject Reject Batch & Investigate Specification_Check->Reject No

Caption: Quality Control Workflow for Spectroscopic Analysis.

Safety Operating Guide

Proper Disposal of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. The following protocols are based on the general safety data for analogous chemical structures and should be supplemented by a review of the specific Safety Data Sheet (SDS) for the compound in use.

I. Hazard Profile and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to understand its potential hazards. Based on data from structurally similar compounds, this chemical should be treated as a hazardous substance.

Table 1: Summary of Potential Hazards and Required PPE

Hazard CategoryGHS Hazard Statement (Anticipated)Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Damage/Irritation H318: Causes serious eye damage.Safety glasses with side shields or chemical goggles.[2]
Acute Oral Toxicity Category 4 (Harmful if swallowed).[1]Face shield if there is a risk of splashing.
Respiratory Irritation H335: May cause respiratory irritation.[3][4]Use in a well-ventilated area or with a chemical fume hood.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in a manner that prevents environmental contamination and exposure to personnel.

1. Waste Segregation and Collection:

  • Designate a specific, labeled waste container for this compound and any materials contaminated with it.

  • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Handling and Transfer:

  • Always wear the appropriate PPE as outlined in Table 1 when handling the chemical or its waste.

  • Conduct all transfers of the chemical and its waste within a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Use a spatula or other appropriate tools to transfer solid waste into the designated container.

3. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of in the designated hazardous waste container.[5]

  • Decontaminate reusable glassware by rinsing it with a suitable solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous waste.

4. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1]

  • The storage area should be clearly marked as a hazardous waste accumulation site.

5. Final Disposal:

  • Arrange for the pickup and disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal company.[1][5]

  • Never dispose of this compound down the drain or in the regular trash.[1]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure adequate ventilation.

2. Don Appropriate PPE:

  • Wear the full PPE as described in Table 1 before attempting to clean up the spill.

3. Contain and Absorb the Spill:

  • For solid spills, carefully sweep or scoop the material into a designated waste container.[6] Avoid generating dust.

  • For liquid spills or solutions, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]

  • Once the material is absorbed, carefully scoop the mixture into the hazardous waste container.

4. Decontaminate the Area:

  • Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.

5. Reporting:

  • Report the spill to your laboratory supervisor and the institutional EHS office, following all internal reporting procedures.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_spill Accidental Release cluster_disposal_path Disposal Pathway start Chemical in Use waste_generated Waste Generated (Unused chemical, contaminated materials) start->waste_generated spill Spill Occurs start->spill waste_container Place in Labeled Hazardous Waste Container waste_generated->waste_container contain_spill Contain and Absorb with Inert Material spill->contain_spill collect_spill Collect Spill Residue contain_spill->collect_spill collect_spill->waste_container store_waste Store in Designated Waste Accumulation Area waste_container->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup final_disposal Disposal by Licensed Waste Management Facility ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), operational steps, and disposal plans.

Chemical Profile:

PropertyValue
IUPAC Name 1-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid[1]
CAS Number 186347-67-1[1]
Molecular Formula C10H8F2O2[1]
Molecular Weight 198.17 g/mol [1]
Physical State Solid, powder[2]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a risk of splashing or dust generation.[3][5]Protects against potential eye irritation or damage from dust or splashes.
Skin Protection Chemical-resistant lab coat. Nitrile or neoprene gloves (double-gloving is recommended). Fully enclosed chemical-resistant footwear.[3][6][7]Prevents skin contact which may cause irritation.[3] Gloves should be inspected before use and changed immediately upon contamination.[3][6]
Respiratory Protection All handling should occur in a certified chemical fume hood to minimize inhalation of dust.[3][6] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[5]Protects against respiratory irritation from inhaling the powdered compound.[3][4]

Operational Protocol: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[3]

  • Preparation and Engineering Controls :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[3]

    • Ensure the fume hood is functioning correctly.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before starting.[3]

  • Donning PPE :

    • Put on all required PPE as detailed in the table above, ensuring gloves are intact and fit properly.[3]

  • Handling the Compound :

    • Handle the solid carefully to avoid generating dust.

    • If transferring the compound, use techniques that minimize aerosolization.

    • Avoid eating, drinking, or smoking in the laboratory area.[8]

  • Post-Handling Procedures :

    • Thoroughly clean any contaminated surfaces and equipment.[6]

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).[3]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]

Emergency Procedures

EmergencyProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][9] Seek immediate medical attention. For exposure to compounds that can generate HF, applying calcium gluconate gel after flushing is recommended.[5]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][10][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][11]
Spills For small spills, alert others, restrict access, and wear appropriate PPE. Contain the spill with a compatible absorbent material and collect it into a sealed, labeled container for disposal.[5] For large spills, evacuate the area immediately and contact the institution's emergency response team.[5]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.[3]

  • Waste Segregation and Collection :

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3][5]

  • Disposal Method :

    • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]

    • Alternatively, it can be disposed of in a hazardous waste landfill in accordance with federal, state, and local regulations.[12]

    • Do not empty into drains.[6]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_compound Handle Compound (Minimize Dust) don_ppe->handle_compound Proceed decontaminate Decontaminate Surfaces handle_compound->decontaminate Complete collect_waste Collect in Labeled Hazardous Waste Container handle_compound->collect_waste Generate Waste doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose Dispose via Incineration or Hazardous Landfill collect_waste->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.